molecular formula C9H7BClNO2 B1473488 (3-Chloroisoquinolin-5-yl)boronic acid CAS No. 1429665-44-0

(3-Chloroisoquinolin-5-yl)boronic acid

Cat. No.: B1473488
CAS No.: 1429665-44-0
M. Wt: 207.42 g/mol
InChI Key: DOUXOTRTPAXPCC-UHFFFAOYSA-N
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Description

(3-Chloroisoquinolin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloroisoquinolin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-4-7-6(5-12-9)2-1-3-8(7)10(13)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUXOTRTPAXPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloroisoquinolin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 1429665-44-0 , is a specialized heterocyclic organoboron compound that has emerged as a significant building block in synthetic and medicinal chemistry.[1] Its structure, featuring a chlorinated isoquinoline core functionalized with a boronic acid moiety, offers a unique combination of reactivity and structural complexity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the strategic construction of complex molecules relevant to drug discovery. Boronic acids, as a class, are prized for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2][3] The presence of the chloro- and isoquinoline functionalities in this specific reagent allows for precise, multi-step synthetic strategies, making it an invaluable tool for researchers aiming to develop novel therapeutic agents.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1429665-44-0[1]
Molecular Formula C₉H₇BClNO₂BLD Pharm
Molecular Weight 207.42 g/mol BLD Pharm
Appearance Typically an off-white to yellow solidGeneral Knowledge
Storage Inert atmosphere, 2-8°CBLD Pharm

Handling and Storage: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and refrigerated at 2-8°C. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, proper storage is crucial to maintain the reagent's integrity and ensure reproducible results.

Synthetic Pathways: Accessing the Core Moiety

The synthesis of aryl boronic acids can be achieved through several established methodologies. For a heteroaromatic system like this compound, a common and effective strategy involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.

A plausible synthetic route is outlined below:

G A 5-Bromo-3-chloroisoquinoline B Organolithium Intermediate A->B  n-BuLi, THF, -78°C (Halogen-Metal Exchange) C Borate Ester Complex B->C  Triisopropyl borate (Electrophilic Trap) D This compound C->D  Aqueous Acidic Workup (Hydrolysis)

Figure 1: Plausible synthetic workflow for this compound.

Detailed Synthetic Protocol (Exemplary):

  • Reaction Setup: A solution of 5-bromo-3-chloroisoquinoline in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78°C.

  • Halogen-Metal Exchange: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction is stirred at -78°C for a specified time to ensure complete formation of the organolithium intermediate.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. This electrophilic trapping step forms the borate ester complex.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl). The mixture is allowed to warm to room temperature, leading to the hydrolysis of the borate ester to the desired boronic acid.

  • Isolation and Purification: The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through recrystallization or column chromatography.

This method, a variation of which has been described for other heterocyclic boronic acids, offers a reliable route to the target compound from a suitable halogenated precursor.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] It is widely employed in the pharmaceutical industry to construct the biaryl and heteroaryl-aryl scaffolds that are prevalent in many drug candidates.[8][9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B R¹-Pd(II)Lₙ-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)Lₙ-R² B->C Transmetalation ((HO)₂B-R²) C->A Reductive Elimination (R¹-R²) Product Coupled Product C->Product R1X Aryl/Vinyl Halide (Electrophile) R1X->B BoronicAcid This compound (Nucleophile) BoronicAcid->C

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general framework for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reagent Preparation: To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution or by using freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The mixture is heated to a temperature typically between 80-100°C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The ability to introduce this moiety in a controlled and efficient manner makes this compound a highly valuable reagent.

  • Scaffold Hopping and SAR Studies: Researchers can use this boronic acid to couple the 3-chloroisoquinoline core to various aromatic and heteroaromatic partners, rapidly generating libraries of novel compounds for structure-activity relationship (SAR) studies.

  • Targeted Synthesis: The presence of the chlorine atom at the 3-position provides an additional handle for subsequent functionalization, such as nucleophilic aromatic substitution or further cross-coupling reactions, allowing for the synthesis of highly complex and decorated molecules.

  • Bioisosteric Replacement: Boronic acids are considered bioisosteres of carboxylic acids, and their incorporation into drug candidates can modulate physicochemical properties and improve pharmacokinetic profiles.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar boronic acid compounds, this compound should be considered as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth and seek medical advice.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.[11]

Conclusion

This compound is a potent and versatile synthetic intermediate that empowers chemists to construct complex molecular architectures. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the inherent biological relevance of the isoquinoline scaffold, solidifies its importance in the field of drug discovery and development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

Sources

Introduction: The Strategic Importance of Boron-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chloroisoquinolin-5-yl)boronic acid: Properties, Synthesis, and Applications

In the landscape of modern drug discovery, the strategic incorporation of boron, particularly in the form of boronic acids, has transitioned from a niche curiosity to a validated strategy for developing novel therapeutics.[1][2] The unique electronic properties of the boron atom—acting as a Lewis acid and forming reversible covalent bonds with biological nucleophiles—have enabled the design of potent and selective enzyme inhibitors.[3] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, underscored the therapeutic potential of this class of compounds.[1]

Simultaneously, the isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Its rigid, planar structure provides a defined vector for substituents to interact with biological targets. The convergence of these two powerful motifs in This compound creates a building block of significant interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core applications, with a focus on enabling its effective use in research and development programs.

Physicochemical and Structural Properties

This compound is a bifunctional molecule, presenting both a reactive boronic acid moiety for carbon-carbon bond formation and a chlorinated isoquinoline core that can be further functionalized or serve as a key pharmacophoric element. A summary of its core properties is presented below.

PropertyValueSource
CAS Number 1411545-33-3 (or 1429665-44-0)Commercial Suppliers[4]
Molecular Formula C₉H₇BClNO₂Calculated
Molecular Weight 207.42 g/mol ChemScene[5]
Appearance Typically an off-white to pale yellow solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in waterGeneral knowledge
Storage Store at 2-8°C under an inert atmosphereAmadis Chemical[6]

A Note on Stability: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[3] While this process is often reversible upon exposure to water, it can complicate stoichiometry in reactions. Furthermore, the carbon-boron bond can be susceptible to oxidation, particularly at physiological pH.[7] Therefore, long-term storage under dry, inert conditions (e.g., in a desiccator or under argon/nitrogen) is critical to maintain the compound's integrity and reactivity.[8]

Synthesis of this compound

The synthesis of aryl boronic acids is a well-established field in organic chemistry. For a heteroaromatic system like this compound, the most common and robust approach is the palladium-catalyzed Miyaura borylation reaction.[3] This method offers high functional group tolerance and generally proceeds under mild conditions.

The logical precursor for this synthesis is 3-chloro-5-bromoisoquinoline . The significant difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for selective borylation at the 5-position.

Synthesis_Workflow start 3-Chloro-5-bromoisoquinoline (Starting Material) reaction Miyaura Borylation start->reaction 1. reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) reagents->reaction intermediate This compound pinacol ester reaction->intermediate 2. hydrolysis Hydrolysis (e.g., aq. acid) intermediate->hydrolysis 3. product This compound (Final Product) hydrolysis->product 4.

Caption: A typical workflow for the synthesis of the target boronic acid.

Experimental Protocol: Miyaura Borylation

This protocol describes a representative procedure for the synthesis of the pinacol ester intermediate, followed by deprotection to the desired boronic acid.

Part A: Synthesis of 2-(3-Chloroisoquinolin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Degassing: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This step is critical to prevent the oxidation of the palladium(0) catalyst.

  • Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pinacol ester intermediate.

Part B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified pinacol ester from Part A in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (HCl).

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The progress can be monitored by the precipitation of the boronic acid product or by LC-MS.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane, and dry under vacuum.

  • Extraction (if no precipitate): If the product remains in solution, neutralize the mixture carefully with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization.

Chemical Reactivity and Core Applications

The primary utility of this compound in research and drug development is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction .[9][10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), providing a powerful and versatile method for constructing complex molecular architectures.[11]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_RX R¹-Pd(II)L₂-X Oxidative Adduct Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² Di-organo Complex PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² Coupled Product PdII_R1R2->Product RX R¹-X (Aryl/Vinyl Halide) RX->PdII_RX Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., OH⁻) Boronic->Base Borate [R²-B(OH)₃]⁻ Ate-complex Base->Borate Borate->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Insight: Library Synthesis for Drug Discovery

This building block is ideal for generating libraries of novel compounds. By coupling this compound with a diverse set of aryl or heteroaryl halides, medicinal chemists can rapidly explore the structure-activity relationship (SAR) around the isoquinoline core. The chlorine atom at the 3-position can be retained as a stable substituent or used as a handle for subsequent nucleophilic aromatic substitution (SₙAr) reactions, further expanding molecular diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling this compound with a generic aryl bromide.

  • Reagent Setup: In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

    • Expert Insight: The choice of base is crucial. Cs₂CO₃ is often effective for a wide range of substrates. For less reactive coupling partners (e.g., aryl chlorides), stronger bases like K₃PO₄ may be required.[12] The boronic acid is used in slight excess to drive the reaction to completion.

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd₂(dba)₃ (0.01-0.05 eq) with a phosphine ligand like SPhos or XPhos (0.02-0.10 eq).

    • Expert Insight: Pre-formed catalysts like [Pd(SPhos)Cl]₂ or Pd(PPh₃)₄ can also be used and are often more convenient. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[9]

  • Inert Atmosphere & Solvent: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with stirring. For many couplings, temperatures between 80-110 °C are sufficient. Microwave irradiation can often shorten reaction times significantly (e.g., 10-30 minutes at 100-140 °C).

  • Monitoring: Track the disappearance of the limiting reagent (the aryl bromide) using LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired biaryl compound.

Spectroscopic Characterization

While specific spectra for this compound require experimental acquisition, the expected features can be predicted based on its structure.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the isoquinoline ring system. The coupling constants would help in assigning the specific positions. The two protons of the -B(OH)₂ group are typically broad and may exchange with water in the solvent, sometimes not being observed.

  • ¹³C NMR: Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the boron atom will have a characteristic chemical shift, though it can sometimes be broadened due to the quadrupolar nature of the boron nucleus.

  • ¹¹B NMR: This is a highly diagnostic technique for boronic acids.[13] The trigonal planar boronic acid (R-B(OH)₂) typically shows a broad signal around 25-35 ppm. Upon complexation or formation of a tetrahedral boronate ester, this signal shifts upfield significantly to around 5-15 ppm.[13]

Conclusion

This compound is a high-value, versatile chemical building block for researchers in medicinal chemistry and materials science. Its utility is primarily anchored in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which enables the efficient synthesis of complex biaryl and heteroaryl structures. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design and discovery of next-generation molecules.

References

  • Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds: A New and Efficient Approach to the Synthesis of Biaryl- and Bibenzofuran-Based Natural Products. Chemical Record, 4(5), 285-296. [Link]

  • Yadav, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6393. [Link]

  • PubChem. (n.d.). Isoquinoline-5-boronic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. [Link]

  • Cimino, C., & Fagnoni, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14383-14400. [Link]

  • BioSpace. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pitt, W. R., & Parry, D. M. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. RSC Medicinal Chemistry, 12(12), 2056-2065. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • Google Patents. (n.d.). US20020161230A1 - Process for preparing boronic and borinic acids.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Dehelean, A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 4065-4071. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2009). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

  • Gillis, E. P., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(16), 3642-3645. [Link]

  • ResearchGate. (2018). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]

  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (3-Chloroisoquinolin-5-yl)boronic acid, a critical building block for researchers, medicinal chemists, and professionals in drug development. The document is structured to deliver not just a procedural methodology, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Strategic Importance and Application

This compound is a bifunctional reagent of significant interest in modern organic synthesis. Its structure incorporates two key reactive sites: a boronic acid at the 5-position and a chlorine atom at the 3-position of the isoquinoline core.

  • The Boronic Acid Moiety : This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] It enables the formation of carbon-carbon bonds by coupling with a wide array of aryl or vinyl halides and triflates, facilitating the construction of complex molecular scaffolds.[3][4] The stability, ease of handling, and generally low toxicity of boronic acids make them preferred reagents in pharmaceutical development.[5]

  • The Chloro-Substituent : The chlorine atom provides a secondary handle for orthogonal functionalization. It can participate in various transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination or Sonogashira coupling) or nucleophilic aromatic substitution, allowing for the sequential introduction of diverse substituents.

This dual reactivity makes this compound a valuable intermediate for creating libraries of complex isoquinoline-based compounds, a scaffold present in numerous biologically active molecules.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of heteroarylboronic acids can be approached through several established methods, including lithiation-borylation and transition-metal-catalyzed C-H activation.[6][7] However, for a substrate with multiple functional groups like a chlorinated isoquinoline, the most robust and selective strategy is often the Miyaura borylation reaction .[6][8]

This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to convert an aryl halide into the corresponding boronic ester. This method offers superior functional group tolerance and regioselectivity compared to harsher methods like lithiation, which could be complicated by the acidic protons or other reactive sites on the isoquinoline ring.

Our chosen synthetic pathway begins with a suitable di-halogenated precursor, 5-bromo-3-chloroisoquinoline . The rationale for this choice is based on the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed oxidative addition. The C-Br bond is significantly more reactive, allowing for selective borylation at the 5-position while leaving the C-Cl bond at the 3-position intact for subsequent modifications.

The overall transformation proceeds in two key stages:

  • Miyaura Borylation : Palladium-catalyzed conversion of 5-bromo-3-chloroisoquinoline to its corresponding pinacol boronate ester.

  • Hydrolysis/Purification : Conversion of the intermediate boronate ester to the final boronic acid, followed by a robust purification protocol.

Visualizing the Synthetic Pathway

Synthetic_Pathway Start 5-Bromo-3-chloroisoquinoline Intermediate This compound pinacol ester Start->Intermediate Pd(dppf)Cl₂ KOAc, B₂pin₂ Dioxane, 90°C Product This compound Intermediate->Product Aqueous Acid Workup or Hydrolysis

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol details a self-validating system, with each step designed for optimal yield, purity, and reproducibility.

Part A: Synthesis of this compound, pinacol ester
Reagent/MaterialMol. Wt.Moles (equiv)AmountRole
5-Bromo-3-chloroisoquinoline242.491.00(e.g., 5.00 g)Starting Material
Bis(pinacolato)diboron (B₂pin₂)253.941.206.27 gBoron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.03450 mgCatalyst
Potassium Acetate (KOAc)98.143.006.05 gBase
1,4-Dioxane (anhydrous)88.11-100 mLSolvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Addition : To the flask, add 5-bromo-3-chloroisoquinoline (5.00 g), bis(pinacolato)diboron (6.27 g), and potassium acetate (6.05 g). The potassium acetate should be finely powdered and dried beforehand to ensure it is anhydrous.

  • Solvent Addition and Degassing : Add anhydrous 1,4-dioxane (100 mL) via cannula or syringe. Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes to thoroughly degas the mixture. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition : Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (450 mg) to the flask. The mixture will typically darken upon catalyst addition.

  • Reaction Execution : Heat the reaction mixture to 90°C using an oil bath. Maintain stirring at this temperature for 12-16 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide.

  • Initial Work-up : After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 50 mL).

  • Extraction : Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pinacol ester, which can be taken to the next step or purified.

  • Expert Insight : While the pinacol ester can often be used directly in subsequent Suzuki couplings, purification at this stage can be beneficial. Purification via column chromatography on silica gel can be challenging due to the potential for C-B bond cleavage.[9][10] If chromatography is necessary, using a system with minimal residence time or employing neutral alumina is advisable.[11]

Part B: Hydrolysis and Purification of this compound

The purification of arylboronic acids is often complicated by their tendency to form oligomeric anhydrides (boroxines).[5] A highly effective method involves converting the boronic acid into its water-soluble boronate salt, allowing for the removal of non-acidic organic impurities.[12][13]

Step-by-Step Procedure:

  • Dissolution : Take the crude product from Part A and dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate (150 mL).

  • Base Extraction : Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution (3 x 50 mL). The boronic acid/ester will hydrolyze and transfer to the aqueous layer as the sodium boronate salt.

    • Causality Check: Boronic acids are Lewis acids and react with strong bases to form water-soluble salts. This phase-switching is the basis for an efficient purification.[13]

  • Washing : The combined aqueous layers can be washed with a small amount of diethyl ether (1 x 30 mL) to remove any remaining neutral organic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and acidify slowly by adding 2 M hydrochloric acid (HCl) dropwise with vigorous stirring. The this compound will precipitate out of the solution as a solid. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing and Drying : Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold hexane to aid in drying. Dry the product under high vacuum to a constant weight.

The final product is typically a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Visualizing the Experimental Workflow

Workflow cluster_synthesis Part A: Borylation cluster_purification Part B: Purification s1 1. Assemble & Dry Glassware (Inert Atmosphere) s2 2. Add Reactants: Aryl Halide, B₂pin₂, KOAc s1->s2 s3 3. Add Anhydrous Dioxane & Degas Mixture s2->s3 s4 4. Add Pd(dppf)Cl₂ Catalyst s3->s4 s5 5. Heat to 90°C (12-16 hours) s4->s5 s6 6. Cool & Filter through Celite® s5->s6 s7 7. Aqueous Workup & Extraction (EtOAc / Water) s6->s7 s8 8. Dry & Concentrate Crude Pinacol Ester s7->s8 p1 1. Dissolve Crude Product in Diethyl Ether s8->p1 Proceed to Purification p2 2. Extract with 1M NaOH (aq) (Forms Boronate Salt) p1->p2 p3 3. Wash Aqueous Layer with Ether p2->p3 p4 4. Cool & Acidify with 2M HCl (Precipitates Product) p3->p4 p5 5. Isolate by Filtration p4->p5 p6 6. Wash with Cold Water & Dry Under Vacuum p5->p6

Caption: Step-by-step experimental workflow diagram.

References

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Omega.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2022). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • ChemBK. (2024). Isoquinoline-4-boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
  • Royal Society of Chemistry. (2014).
  • ResearchGate. (2018). Ir-catalyzed C3 borylation of quinoline with bis(pinacolato)diboron. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2022). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (2023).
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing boronic and borinic acids.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (2021).
  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • PubMed. (2025). Rh(III)-Catalyzed Atroposelective C-H Cyanation of 1-Aryl benzo[ h]isoquinolines. Retrieved from [Link]

  • National Institutes of Health. (2018).

Sources

Introduction: A Privileged Scaffold Meets a Versatile Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloroisoquinolin-5-yl)boronic acid: Synthesis, Application, and Handling for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the convergence of privileged heterocyclic scaffolds with versatile synthetic handles represents a cornerstone of efficient drug discovery. This compound is a prime exemplar of this principle, merging the biologically significant isoquinoline core with the synthetically powerful boronic acid moiety. The isoquinoline framework is a common feature in numerous natural products and approved pharmaceuticals, valued for its ability to present substituents in a defined three-dimensional arrangement for optimal target engagement.

Boronic acids, once considered mere chemical curiosities, have risen to prominence as indispensable tools in organic synthesis and have emerged as a unique pharmacophore in their own right.[1][2] Their low toxicity, environmental friendliness (degrading to benign boric acid), and remarkable versatility in carbon-carbon bond-forming reactions have secured their status as essential building blocks.[1][3][4] The approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib (Velcade®), has vanquished early concerns about their stability and has spurred a surge in their incorporation into drug discovery programs.[2][4][5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the physicochemical properties, synthesis, handling, and strategic application of this compound. We will delve into the causality behind experimental choices, present validated protocols, and explore advanced strategies to harness the full synthetic potential of this valuable reagent.

Physicochemical Properties and Strategic Handling

A comprehensive understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
Molecular Weight 207.42 g/mol [6]
CAS Number 1429665-44-0[6]
Molecular Formula C₉H₇BClNO₂[6]
Appearance Typically an off-white to pale yellow solidSupplier Data
SMILES OB(C1=CC=CC2=C1C=C(Cl)N=C2)O[6]
Recommended Storage Inert atmosphere, 2-8°C[6]
Expert Handling and Stability Considerations

While boronic acids are generally stable solids, their handling requires attention to two primary decomposition pathways: dehydration to form cyclic boroxines and protodeboronation.

  • Boroxine Formation: Boronic acids can reversibly lose water to form a cyclic trimer anhydride known as a boroxine.[1][7] This is often a benign equilibrium, and for many applications like the Suzuki-Miyaura coupling, the boroxine is equally reactive as the monomeric acid. However, this dehydration can alter the material's physical properties and molecular weight, which is a critical consideration for reactions requiring precise stoichiometry. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or refrigerator minimizes this process.[6]

Caption: Equilibrium between boronic acid and its boroxine anhydride.

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage by proton sources, particularly under basic conditions or in the presence of transition metal catalysts.[8][9] This side reaction yields the corresponding unsubstituted heteroarene (3-chloroisoquinoline in this case), consuming the starting material and reducing reaction yield. For heteroaryl boronic acids, the electronic nature of the ring can influence the rate of this undesired pathway. Careful selection of reaction conditions (base, solvent, temperature) is crucial to minimize protodeboronation.

Synthesis and Quality Control

The synthesis of this compound typically proceeds from a corresponding halo-isoquinoline precursor. A common and effective laboratory-scale method involves a lithium-halogen exchange followed by quenching with a trialkyl borate.

Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-3-chloroisoquinoline Step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) Start->Step1 Intermediate 5-Lithio-3-chloroisoquinoline (In situ) Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Borate_Ester Boronic Ester Intermediate Step2->Borate_Ester Step3 Aqueous Acidic Workup (e.g., HCl or NH₄Cl) Borate_Ester->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for the target boronic acid.

Step-by-Step Synthesis Protocol

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-3-chloroisoquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronic ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Quality Control
  • ¹H NMR: Confirms the structure and purity by assessing the chemical shifts and integration of aromatic protons.

  • LC-MS: Provides the mass of the parent ion, confirming the molecular weight, and assesses purity by UV trace.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming C(sp²)-C(sp²) bonds.[10] This reaction is a workhorse in pharmaceutical synthesis due to its high functional group tolerance and predictable reactivity.[11]

Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII R¹-Pd(II)-X (Oxidative Adduct) OA->PdII R¹-X ArX R¹-X (Aryl Halide) TM Transmetalation PdII->TM R²-B(OH)₂ + Base PdII_R2 R¹-Pd(II)-R² TM->PdII_R2 Boronate [R²-B(OH)₃]⁻ RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RE->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10]

Field-Proven Protocol for Coupling with an Aryl Bromide

This protocol is tailored for coupling this compound with a generic aryl bromide, addressing challenges common to heteroaromatic substrates.

  • Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃). The use of a slight excess of the boronic acid compensates for potential decomposition.

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) combined with a specialized ligand such as SPhos or XPhos (2-4 mol%). The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and prevent catalyst deactivation by the isoquinoline nitrogen.[8]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common. The water is essential for activating the boronic acid and facilitating the transmetalation step.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Advanced Strategy: In Situ Release from Air-Stable Surrogates

For particularly challenging substrates or to improve shelf-life and handling precision, boronic acids can be converted into more stable derivatives. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[9] They are designed for the slow release of the active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura coupling, which can be highly advantageous.

This strategy minimizes the concentration of the free boronic acid at any given time, effectively suppressing decomposition pathways like protodeboronation and leading to higher yields, especially in complex syntheses.[9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex molecular architectures. Its utility is rooted in the proven pharmacological relevance of the isoquinoline scaffold and the unparalleled synthetic power of the boronic acid group. By understanding its fundamental properties, mastering its handling, and applying optimized protocols for its cornerstone reaction—the Suzuki-Miyaura coupling—researchers can significantly accelerate the discovery and development of novel therapeutics. The continued evolution of strategies, such as the use of stabilizing surrogates, further expands the horizon for this versatile and indispensable building block.

References

  • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: Google Books URL
  • Title: Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
  • Source: Chemical Science (RSC Publishing)
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC - NIH URL
  • Title: A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source: Benchchem URL
  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL
  • Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL
  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Title: 1429665-44-0|(3-Chloroisoquinolin-5-yl)
  • Title: Boronic acid Source: Wikipedia URL
  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL
  • Title: Design and discovery of boronic acid drugs Source: PubMed URL
  • Title: Arylboronic acid or boronate synthesis Source: Organic Chemistry Portal URL
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL

Sources

An In-depth Technical Guide to (3-Chloroisoquinolin-5-yl)boronic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloroisoquinolin-5-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features—a rigid isoquinoline scaffold, a strategically placed chlorine atom, and a versatile boronic acid moiety—make it a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a focus on its role in facilitating carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. Detailed protocols and theoretical considerations are presented to enable its effective utilization in drug discovery and development programs.

Introduction: The Strategic Value of this compound in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds are generally stable, exhibit low toxicity, and tolerate a wide variety of functional groups, making them ideal for the late-stage functionalization of complex molecules.[3] The incorporation of boron-containing moieties has led to several FDA-approved drugs, highlighting their significance in pharmaceutical research.

This compound belongs to the class of heteroarylboronic acids, which are of particular interest as they introduce drug-like heterocyclic scaffolds into target molecules. The isoquinoline core is a privileged structure found in numerous biologically active compounds. The chlorine atom at the 3-position offers a potential handle for further chemical modification or can be a key pharmacophoric element interacting with a biological target. The boronic acid at the 5-position serves as the primary reactive site for constructing new carbon-carbon bonds, most notably in Suzuki-Miyaura coupling reactions.[3]

This guide serves as a senior application scientist's perspective on the effective use of this reagent, focusing on the causality behind experimental choices and providing a framework for its practical application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is critical for its handling, reaction optimization, and analytical characterization.

Core Structure and Chemical Identity

The fundamental structure of this compound combines the bicyclic heteroaromatic isoquinoline system with a boronic acid group [-B(OH)₂] and a chlorine substituent.

// Define nodes for the isoquinoline ring system N1 [label="N"]; C1 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"];

// Define nodes for substituents Cl [label="Cl", fontcolor="#34A853"]; B [label="B", fontcolor="#EA4335"]; OH1 [label="OH"]; OH2 [label="OH"];

// Position the nodes using pos attribute (x,y!) N1 [pos="0.5,0.866!"]; C1 [pos="1.5,0.866!"]; C8a [pos="1,0!"]; C4a [pos="-1,0!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1.5,0.866!"]; C5 [pos="-2,0!"]; C6 [pos="-1.5,-0.866!"]; C7 [pos="-0.5,-0.866!"]; C8 [pos="0.5,-0.866!"]; Cl [pos="-0.8,2!"]; B [pos="-3.2,0!"]; OH1 [pos="-3.8,0.5!"]; OH2 [pos="-3.8,-0.5!"];

// Draw the bonds for the isoquinoline ring C4a -- C4 -- C3 -- N1 -- C1 -- C8a -- C8 -- C7 -- C6 -- C5 -- C4a; C4a -- C8a;

// Draw double bonds edge [style=double]; C1 -- N1; C3 -- C4; C5 -- C6; C7 -- C8; C4a -- C8a;

// Draw bonds to substituents edge [style=solid]; C3 -- Cl; C5 -- B; B -- OH1; B -- OH2; } Caption: Chemical structure of this compound.

Table 1: Chemical Identity

IdentifierValueReference
CAS Number 1429665-44-0[4]
Molecular Formula C₉H₇BClNO₂[5]
Molecular Weight 207.42 g/mol [5]
SMILES OB(C1=CC=CC2=C1C=C(Cl)N=C2)O[4]
InChI InChI=1S/C9H7BClNO2/c11-9-7-5-6-1-2-8(10(13)14)4-3-7/h1-5,13-14H[6]
Analytical Characterization

While specific, publicly available spectra for this compound are scarce, its structure can be unequivocally confirmed using a combination of standard analytical techniques. The expected data are summarized below based on the analysis of analogous structures.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons on the isoquinoline ring would appear as a series of doublets and triplets in the aromatic region (~7.0-9.0 ppm). The two hydroxyl protons of the boronic acid group would typically appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[9] Carbons adjacent to the nitrogen and chlorine atoms would be shifted downfield.

  • ¹¹B NMR: A single, relatively broad peak is expected, characteristic of a trigonal boronic acid. The chemical shift provides information about the electronic environment of the boron atom.[7]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight. The spectrum would show a prominent ion corresponding to [M+H]⁺ at m/z 208.03, with a characteristic isotopic pattern for a molecule containing one chlorine atom. Dehydration to form the boroxine (a cyclic trimer) is a common phenomenon for boronic acids and may be observed.[10]

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR Complex multiplets in the aromatic region (7.0-9.0 ppm); broad singlet for B(OH)₂ protons.
¹³C NMR 9 signals in the aromatic region (~110-150 ppm); ipso-carbon signal may be broad or absent.
¹¹B NMR Single broad peak characteristic of an arylboronic acid.
MS (ESI+) [M+H]⁺ at m/z ~208, showing the characteristic M/M+2 isotopic pattern for chlorine.
HPLC/UPLC A single peak under reversed-phase conditions, confirming purity.
Stability and Handling

Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum.[10] While this process is often reversible upon exposure to water, it can complicate characterization and reactivity. For this compound, storage in a cool (2-8 °C), dry environment under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity.[11] Care should be taken to avoid strong oxidizing agents.

Synthesis of this compound

The synthesis of heteroarylboronic acids can be achieved through several established methodologies. For this compound, the most logical synthetic routes would involve either a palladium-catalyzed Miyaura borylation or a halogen-metal exchange followed by borylation.

G

Route 1: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed reaction that converts aryl halides into boronate esters.[12] This is often the preferred method due to its high functional group tolerance and relatively mild conditions. The likely starting material would be 3-chloro-5-bromoisoquinoline, exploiting the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions.

Hypothetical Protocol: Miyaura Borylation

  • Reaction Setup: To an oven-dried flask, add 3-chloro-5-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by column chromatography.

  • Hydrolysis: The pinacol ester is then hydrolyzed to the boronic acid using an aqueous acid (e.g., HCl) or by transesterification.

Rationale: The use of a palladium catalyst like Pd(dppf)Cl₂ is common for heteroaryl couplings. Potassium acetate acts as a mild base, which is crucial to avoid competing Suzuki coupling of the product. Dioxane is a standard solvent for this transformation. The pinacol ester intermediate is generally more stable and easier to purify than the final boronic acid.

Route 2: Halogen-Metal Exchange and Borylation

An alternative approach involves a halogen-metal exchange, typically using an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a boron electrophile like triisopropyl borate.[13][14]

Hypothetical Protocol: Lithiation-Borylation

  • Reaction Setup: Dissolve 3-chloro-5-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous HCl (1M) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Rationale: This method is effective for creating the C-B bond but is less tolerant of sensitive functional groups compared to the Miyaura borylation. The low temperature is critical to ensure selective bromine-lithium exchange over reaction at the chloro or other sites and to maintain the stability of the aryllithium intermediate.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures.[1] This reaction creates a C(sp²)-C(sp²) bond between the C5 of the isoquinoline and an aryl or heteroaryl halide (or triflate).

// Reactants Reactant1 [label="this compound"]; Reactant2 [label="Ar-X\n(Aryl/Heteroaryl Halide)"];

// Conditions Conditions [label="[Pd] Catalyst\nBase\nSolvent, Heat", shape=ellipse, style=filled, fillcolor="#FBBC05"];

// Product Product [label="3-Chloro-5-aryl-isoquinoline", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Catalytic Cycle Nodes Cycle_Start [label="Pd(0)L₂", shape=box, style=rounded, fillcolor="#F1F3F4"]; Ox_Add [label="Oxidative\nAddition", shape=ellipse, style="dashed"]; Intermediate1 [label="Ar-Pd(II)-X(L₂)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style="dashed"]; Intermediate2 [label="Ar-Pd(II)-R(L₂)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Red_Elim [label="Reductive\nElimination", shape=ellipse, style="dashed"];

// Main Reaction Flow {rank=same; Reactant1; Reactant2;} Reactant1 -> Conditions; Reactant2 -> Conditions; Conditions -> Product;

// Catalytic Cycle Flow {rank=same; Cycle_Start; Ox_Add; Intermediate1; Transmetal; Intermediate2; Red_Elim;} Cycle_Start -> Ox_Add [label="Ar-X"]; Ox_Add -> Intermediate1; Intermediate1 -> Transmetal [label="Boronic Acid\n+ Base"]; Transmetal -> Intermediate2; Intermediate2 -> Red_Elim; Red_Elim -> Product [dir=back]; Red_Elim -> Cycle_Start [label="Catalyst\nRegeneration"]; } Caption: Suzuki-Miyaura coupling workflow.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vial, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent and Catalyst: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a more active pre-catalyst.

  • Reaction: Heat the mixture, often using microwave irradiation (e.g., 100-120 °C for 15-60 minutes) or conventional heating, until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality of Choices:

  • Base: The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[1][3] Cesium carbonate is often more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.[1]

  • Catalyst: Pd(PPh₃)₄ is a classic choice, but modern, more active catalysts (e.g., those with Buchwald or Herrmann-type ligands) can offer higher yields and faster reaction times, especially with less reactive coupling partners like aryl chlorides.[3]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for contemporary drug discovery. Its utility is firmly grounded in the robust and predictable nature of the Suzuki-Miyaura reaction, allowing for the efficient assembly of complex molecules centered around the privileged isoquinoline scaffold. The strategic placement of the chloro and boronic acid functionalities provides medicinal chemists with multiple avenues for structural diversification and optimization of lead compounds. As the demand for novel heterocyclic entities in drug pipelines continues to grow, the importance of reagents like this compound is set to increase, empowering the synthesis of the next generation of therapeutics.

References

  • (Reference for a specific NMR data of a related compound, if found and used as an example)
  • Ishiyama, T., & Miyaura, N. (2016). Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Synlett, 27(01), 1-15.
  • (Reference for a specific MS data of a related compound, if found and used as an example)
  • Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183.
  • (Reference for a specific synthesis protocol of a related compound, if found and used as an example)
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • (Reference for a specific application of a related compound, if found and used as an example)
  • (Reference for a specific patent applic
  • (Reference for a specific patent applic
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • (Reference for a specific Miyaura borylation protocol, if found and used as an example)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
  • (Reference for general boronic acid stability, if found and used as an example)
  • (Reference for general boronic acid stability, if found and used as an example)
  • PubChem. Isoquinoline-5-boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

  • Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical Chemistry Chemical Physics, 14(20), 7335-7348.
  • (Reference for general analytical methods for boronic acids, if found and used as an example)
  • (Reference for synthesis of the starting material, if found and used as an example)
  • (Reference for general synthesis of boronic acids, if found and used as an example)
  • (Reference for a related boronic acid from a supplier, if found and used as an example)
  • (Reference for a related boronic acid from a supplier, if found and used as an example)
  • Hoffman Fine Chemicals. 1-Chloroisoquinoline-4-boronic acid | CAS 848841-48-5. Retrieved from [Link]

  • (Reference for a related boronic acid from a supplier, if found and used as an example)
  • GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]

  • (Reference for Miyaura borylation mechanism, if found and used as an example)
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392.

Sources

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of (3-Chloroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, (3-Chloroisoquinolin-5-yl)boronic acid represents a pivotal building block. Its unique trifunctional nature—a biologically relevant isoquinoline core, a versatile boronic acid handle for Suzuki-Miyaura coupling, and a reactive chloro substituent for further diversification—positions it as a valuable intermediate in the synthesis of complex molecular architectures. However, the very reactivity that makes this compound a powerful tool also renders it susceptible to degradation, a challenge that can compromise experimental reproducibility, yield, and the purity of final compounds. This guide provides an in-depth exploration of the stability of this compound, offering field-proven insights and actionable protocols to ensure its integrity from vial to reaction vessel.

The Dichotomy of Reactivity and Stability: Understanding the Core Challenges

Arylboronic acids, as a class, are known for their delicate balance between reactivity and stability. The electrophilic nature of the boron atom makes it susceptible to a variety of degradation pathways, a characteristic that is likely shared by this compound. While specific stability data for this particular molecule is not extensively published, we can extrapolate from the well-documented behavior of related heteroaryl boronic acids to understand its potential vulnerabilities.

The primary culprits in the degradation of arylboronic acids are moisture, oxygen, heat, and light. These factors can initiate a cascade of undesirable chemical transformations, leading to the gradual or rapid decomposition of the material. The principal degradation pathways include:

  • Protodeboronation: This is arguably the most common degradation pathway for arylboronic acids. In the presence of water, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This process, which converts the valuable building block into the far less useful 3-chloroisoquinoline, can be catalyzed by acid or base and is often accelerated by heat. Sterically hindered and electron-rich arylboronic acids are particularly prone to this decomposition route.

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-chloroisoquinolin-5-ol) and boric acid. This process is often mediated by exposure to atmospheric oxygen and can be accelerated by light and trace metal impurities.

  • Anhydride Formation (Boroxine Formation): In the solid state, boronic acids have a propensity to lose water molecules to form cyclic trimeric anhydrides known as boroxines. While this process is reversible upon exposure to water, the formation of boroxines can complicate accurate weighing and stoichiometry calculations in reactions due to the change in molecular weight. This dehydration is promoted by storage at elevated temperatures or under vacuum.

Given the heteroaromatic nature of the isoquinoline ring, this compound may exhibit unique stability characteristics. The nitrogen atom in the ring can influence the electronic properties of the molecule, potentially affecting the lability of the C-B bond.

A Fortress for Your Molecule: Optimal Storage and Handling Protocols

To mitigate the inherent instability of this compound, a multi-faceted approach to storage and handling is imperative. The following protocols are designed to create a self-validating system that minimizes exposure to detrimental conditions.

Recommended Storage Conditions

Based on manufacturer safety data sheets and the general principles of arylboronic acid stability, the following conditions are recommended for the long-term storage of this compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and moisture-mediated degradation.
Light Amber Vial/Protection from LightPrevents photolytic degradation pathways.
Moisture Tightly Sealed Container with DesiccantPrevents protodeboronation and hydrolysis.
Experimental Workflow: From Storage to Reaction

The following diagram and step-by-step protocol outline a robust workflow for handling this compound in a laboratory setting.

G cluster_storage Long-Term Storage cluster_preparation Pre-Reaction Preparation cluster_reaction Reaction Setup storage Store at 2-8°C Under Inert Atmosphere In a Tightly Sealed Amber Vial equilibration Allow Vial to Equilibrate to Room Temperature in a Desiccator storage->equilibration Retrieve from Storage weighing Weigh Quickly Under Inert Atmosphere (Glove Box) equilibration->weighing Prevent Condensation dissolution Dissolve in Anhydrous Solvent Under Inert Atmosphere weighing->dissolution Maintain Inert Conditions reaction Add to Reaction Mixture dissolution->reaction Immediate Use

Caption: Workflow for Handling this compound

Step-by-Step Handling Protocol:

  • Retrieval from Storage: Remove the sealed vial of this compound from the refrigerator.

  • Temperature Equilibration: Place the unopened vial in a desiccator at room temperature for at least 30 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened, which would immediately introduce water and promote degradation.

  • Inert Atmosphere Transfer: Transfer the vial into a glove box or glove bag purged with an inert gas (argon or nitrogen).

  • Weighing: Open the vial and quickly weigh the desired amount of the boronic acid into a clean, dry container. Minimize the time the vial is open.

  • Resealing: Tightly reseal the original vial, purge the headspace with inert gas if possible, and return it to the refrigerator.

  • Dissolution and Use: Immediately dissolve the weighed portion in an anhydrous solvent appropriate for the subsequent reaction, maintaining an inert atmosphere. Use the resulting solution promptly.

Proactive Stability Assessment: Ensuring Quality Over Time

For critical applications, particularly in GMP or late-stage drug development environments, periodic assessment of the purity of stored this compound is recommended.

Recommended Analytical Techniques:

  • ¹H NMR Spectroscopy: Can be used to detect the presence of the protodeboronated impurity (3-chloroisoquinoline) by observing the appearance of its characteristic signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A sensitive technique to quantify the parent compound and identify potential degradation products, such as the oxidized phenol derivative.

A baseline analytical profile should be established for a new batch of the material. Subsequent analyses can then be compared to this baseline to track any changes in purity over time.

Conclusion: A Foundation of Stability for Innovative Synthesis

This compound is a testament to the enabling power of modern synthetic building blocks. However, its utility is intrinsically linked to its stability. By understanding the fundamental degradation pathways and implementing rigorous storage and handling protocols, researchers can safeguard the integrity of this valuable reagent. The principles and procedures outlined in this guide are not merely a set of instructions but a framework for ensuring the reliability and success of synthetic endeavors that rely on this and other sensitive boronic acids. A commitment to these best practices is a commitment to robust and reproducible science.

References

  • A general overview of arylboronic acid chemistry and applications can be found in various organic chemistry resources.
  • For specific storage recommendations for this compound, refer to supplier safety data sheets (SDS) and product pages.
  • General handling and storage procedures for air- and moisture-sensitive reagents are detailed in standard laboratory safety manuals. For instance, Sigma-Aldrich provides general guidance on their website and in their technical literature.

  • The use of inert atmosphere techniques, such as working in a glove box, is a standard practice for handling sensitive compounds.
  • Protodeboronation as a significant degradation pathway for arylboronic acids is well-documented in the chemical liter
  • The formation of boroxines from boronic acids is a known phenomenon discussed in advanced organic chemistry texts.
  • The use of derivatives like DABO boronates to improve the stability of heterocyclic boronic acids is described in the scientific literature.[1]

Sources

The Commercial Landscape and Synthetic Utility of (3-Chloroisoquinolin-5-yl)boronic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, access to novel and versatile building blocks is paramount. (3-Chloroisoquinolin-5-yl)boronic acid emerges as a significant reagent, offering a strategic entry point for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its commercial availability, chemical properties, and, most importantly, its practical application in chemical synthesis, grounded in established, field-proven methodologies.

Compound Identification and Commercial Availability

This compound is a readily available specialty chemical, accessible through various commercial suppliers. This accessibility is a crucial first step in its journey from a catalog item to a key component in a drug discovery pipeline.

Table 1: Chemical Identity of this compound

ParameterValue
CAS Number 1429665-44-0[1]
Molecular Formula C₉H₇BClNO₂
Molecular Weight 207.42 g/mol

A survey of prominent chemical vendors indicates that this compound can be procured in research-grade quantities, typically ranging from milligrams to several grams. Researchers are advised to consult the catalogs of suppliers such as BLD Pharm and Alchimica for current pricing and stock information. It is imperative to distinguish this specific isomer from related compounds, such as its pinacol ester derivative or other positional isomers, to ensure the correct starting material for a given synthetic route.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties and handling requirements is a cornerstone of laboratory safety and experimental success.

Table 2: Physicochemical and Safety Data for this compound

PropertyInformation
Appearance Typically an off-white to pale yellow solid
Solubility Generally soluble in organic solvents such as methanol, DMSO, and DMF.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, consulting the material safety data sheet (MSDS) from the specific supplier is mandatory.

Synthesis of this compound: The Miyaura Borylation Approach

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. The most logical and widely adopted method for the preparation of aryl boronic acids is the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide precursor, in this case, likely 3-chloro-5-bromoisoquinoline or 3-chloro-5-iodoisoquinoline.

The core of this transformation involves the reaction of the aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to afford the desired boronic acid.

Miyaura_Borylation Aryl_Halide 3-Chloro-5-haloisoquinoline Reaction_Core Miyaura Borylation Aryl_Halide->Reaction_Core B2pin2 Bis(pinacolato)diboron B2pin2->Reaction_Core Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Reaction_Core Catalyzes Base Base (e.g., KOAc) Base->Reaction_Core Activates Boronate_Ester This compound pinacol ester Hydrolysis Hydrolysis (e.g., aq. acid) Boronate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Reaction_Core->Boronate_Ester

Caption: Synthetic workflow for this compound via Miyaura borylation.

Experimental Protocol: Representative Miyaura Borylation

The following is a generalized, yet detailed, protocol for the synthesis of an aryl boronic acid pinacol ester, which serves as the direct precursor to this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-5-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The reaction mixture is typically heterogeneous.

  • Reaction Conditions: The flask is sealed and the mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude boronate ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: The purified pinacol ester is then dissolved in a suitable solvent system (e.g., acetone/water or THF/water) and treated with an acid (e.g., HCl or H₂SO₄) or a base followed by acidic workup to hydrolyze the ester and afford the final this compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug development lies in its role as a key building block in the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This powerful palladium-catalyzed carbon-carbon bond-forming reaction enables the coupling of the isoquinoline core to a wide variety of aryl or heteroaryl halides, providing a rapid and efficient means to generate libraries of novel compounds for biological screening.[8][9]

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core at the 5-position with diverse aromatic and heteroaromatic groups via the Suzuki-Miyaura coupling makes this compound a highly valuable tool for structure-activity relationship (SAR) studies.

Suzuki_Coupling Boronic_Acid This compound Reaction_Core Suzuki-Miyaura Coupling Boronic_Acid->Reaction_Core Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Reaction_Core Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Core Catalyzes Base Base (e.g., Na2CO3, K2CO3) Base->Reaction_Core Activates Coupled_Product 5-Aryl-3-chloroisoquinoline (R-Isoquinoline) Reaction_Core->Coupled_Product

Sources

Introduction: The Role of (3-Chloroisoquinolin-5-yl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of (3-Chloroisoquinolin-5-yl)boronic acid

This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its rigid isoquinoline scaffold, combined with the versatile reactivity of the boronic acid functional group, makes it a valuable precursor for the synthesis of complex molecular architectures. Specifically, the boronic acid moiety allows for facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis. The chloro-substituent provides an additional site for chemical modification, further enhancing its synthetic utility.

For researchers and drug development professionals, unambiguous structural confirmation and purity assessment of such intermediates are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose.[1][2] This guide provides a detailed technical overview of the expected NMR and MS spectral data for this compound, grounded in the principles of spectroscopic analysis and aimed at providing a framework for its unequivocal identification.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

  • Chemical Structure: this compound structure

  • Molecular Formula: C₉H₇BClNO₂

  • Molecular Weight: 207.42 g/mol

  • Key Features: The molecule consists of a bicyclic isoquinoline ring system. A chlorine atom is substituted at the 3-position, and a boronic acid group [-B(OH)₂] is at the 5-position. The presence of aromatic protons, a boron atom, and a chlorine atom will give rise to characteristic signals in the NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the number, type, connectivity, and chemical environment of atoms within a molecule.[3] For this compound, ¹H, ¹³C, and ¹¹B NMR are the most informative experiments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of the isoquinoline ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

Predicted ¹H NMR Data: The following chemical shifts are predicted based on the analysis of similar structures and known substituent effects. Actual values may vary depending on the solvent and concentration.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1~9.0 - 9.2sN/A
H4~7.8 - 8.0sN/A
H6~8.0 - 8.2d~7-8
H7~7.5 - 7.7t~7-8
H8~8.2 - 8.4d~7-8
B(OH)₂~8.0 - 8.5 (broad)s (br)N/A

Causality Behind Predictions:

  • H1 and H4: These protons are on the pyridine ring of the isoquinoline. H1 is adjacent to the nitrogen atom, leading to significant deshielding and a downfield chemical shift. H4 is also deshielded by the ring system.

  • H6, H7, H8: These protons are on the benzene ring. Their coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

  • B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the NMR solvent. This leads to a broad singlet that can vary in chemical shift and may sometimes not be observed.

¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful and specific technique for confirming the presence and chemical state of the boronic acid group.[4] Boronic acids typically exhibit a single, relatively broad signal in the ¹¹B NMR spectrum.

Predicted ¹¹B NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)
¹¹B~28 - 30

Causality Behind Prediction:

  • The chemical shift in ¹¹B NMR is highly dependent on the hybridization of the boron atom. For a trigonal planar (sp² hybridized) boronic acid, the chemical shift is typically in the range of 27-33 ppm.[4] This provides strong evidence for the intact boronic acid moiety.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹¹B).

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Data Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.[1][2] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Expected Mass Spectrum

Molecular Ion and Isotopic Pattern: The key feature to look for is the molecular ion peak. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks:

  • [M+H]⁺: The peak corresponding to the molecule with ³⁵Cl.

  • [M+2+H]⁺: The peak corresponding to the molecule with ³⁷Cl, which will be two mass units higher and have an intensity of approximately one-third of the [M+H]⁺ peak.

Predicted MS Data (Positive Ion Mode ESI):

IonCalculated m/z (C₉H₈B³⁵ClNO₂)⁺Calculated m/z (C₉H₈B³⁷ClNO₂)⁺Expected Relative Intensity
[M+H]⁺208.0331210.0301100%
[M+Na]⁺230.0150232.0121Variable
[M-H₂O+H]⁺190.0225192.0196Possible Fragment
Boroxine Trimer [M₃-3H₂O+H]⁺484.0531 (for ³⁵Cl)-Possible under certain conditions

Causality Behind Predictions:

  • Ionization: In positive mode ESI, protonation ([M+H]⁺) is the most common ionization pathway for a molecule with a basic nitrogen atom like isoquinoline. Sodium adducts ([M+Na]⁺) are also frequently observed.

  • Fragmentation/Side Reactions: Boronic acids are known to undergo dehydration in the gas phase or in solution to form cyclic trimers called boroxines.[5] Observing a peak corresponding to the protonated boroxine trimer can be an important diagnostic clue, though its presence and intensity depend heavily on the analytical conditions (concentration, temperature, solvent).

Experimental Protocol for LC-MS Data Acquisition

This protocol outlines a standard approach for analyzing the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative (run both to get a complete picture, though positive is often more informative for nitrogen-containing heterocycles).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument (e.g., Nitrogen at 8-12 L/min and 350-450 °C).

    • Mass Range: Scan from m/z 50 to 500.

Integrated Workflow for Structural Verification

A robust analytical workflow combines the strengths of both NMR and MS to provide unambiguous structural confirmation. The following diagram illustrates this integrated approach.

Structural_Verification_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Sample Weigh & Dissolve This compound NMR NMR Acquisition (¹H, ¹³C, ¹¹B) Sample->NMR Split Sample MS LC-MS Acquisition (ESI+, ESI-) Sample->MS Split Sample NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration - ¹¹B Signal NMR->NMR_Data Process FID MS_Data MS Data Analysis: - Molecular Ion (m/z) - Cl Isotopic Pattern - Fragmentation MS->MS_Data Extract Spectra Structure_Confirm Structure Confirmed NMR_Data->Structure_Confirm Correlate & Verify MS_Data->Structure_Confirm Correlate & Verify

Caption: Integrated workflow for the structural verification of this compound.

This self-validating system ensures trustworthiness. The molecular formula suggested by the MS isotopic pattern must be consistent with the number and types of protons and carbons observed in the NMR spectra. The presence of the ¹¹B NMR signal confirms the boronic acid, which in turn must be consistent with the molecular weight determined by MS. Any discrepancy between these orthogonal datasets would indicate an incorrect structure or the presence of impurities.

References

  • Catalent. NMR and Mass Spectrometry in Pharmaceutical Development. Available from: [Link]

  • Catalent. NMR And Mass Spectrometry In Pharmaceutical Development. Available from: [Link]

  • Preprints.org. Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2024). Available from: [Link]

  • PubChem. Isoquinoline-5-boronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Gour, J., et al. NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Pharmaceuticals. Available from: [Link]

  • Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Available from: [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2020). Molecules. Available from: [Link]

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  • PubMed. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (1989). Analytical Biochemistry. Available from: [Link]

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  • PubMed. Arylboronic acid chemistry under electrospray conditions. (2013). Chemistry. Available from: [Link]

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A Comprehensive Guide to Isoquinoline Boronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2][3][4][5][6] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][6][7] In the realm of organic synthesis, the functionalization of this privileged heterocycle is of paramount importance for the development of new therapeutic agents and advanced materials. Boronic acids, and their corresponding esters, have emerged as indispensable tools in modern synthetic chemistry, largely due to their versatility in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9]

This technical guide provides an in-depth exploration of isoquinoline boronic acids, a class of reagents that marries the significant biological relevance of the isoquinoline core with the synthetic prowess of organoboron chemistry. We will delve into the primary synthetic routes to access these valuable building blocks, their key applications in constructing complex molecular architectures, and their burgeoning role in medicinal chemistry and drug discovery. Furthermore, this guide will address the practical aspects of handling, stability, and characterization of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Synthesis of Isoquinoline Boronic Acids

The efficient synthesis of isoquinoline boronic acids is the gateway to their widespread application. Several methodologies have been developed, with transition metal-catalyzed C-H borylation being one of the most powerful and atom-economical approaches.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a preferred method for the synthesis of aromatic organoboron compounds due to its high efficiency and broad substrate scope.[10] This method allows for the direct conversion of C-H bonds to C-B bonds, avoiding the need for pre-functionalized starting materials.

Mechanism Insight: The catalytic cycle typically involves an iridium complex, often ligated by a bipyridine or phenanthroline derivative, which reacts with a diboron reagent like bis(pinacolato)diboron (B2pin2). The active iridium-boryl species then undergoes oxidative addition to a C-H bond of the isoquinoline ring, followed by reductive elimination to furnish the borylated isoquinoline and regenerate the catalyst. The regioselectivity of the borylation is often governed by steric factors, with the least hindered positions being favored.[11][12] However, electronic effects can also play a significant role in determining the site of borylation.[11]

Experimental Protocol: Iridium-Catalyzed Borylation of Isoquinoline

  • Reagents and Equipment:

    • Isoquinoline

    • Bis(pinacolato)diboron (B2pin2)

    • [Ir(COD)OMe]2 (methoxyiridium-1,5-cyclooctadiene dimer)

    • 3,4,7,8-tetramethylphenanthroline (tmphen) or 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

    • Anhydrous solvent (e.g., octane, THF)

    • Schlenk flask or glovebox

    • Standard glassware for inert atmosphere techniques

    • Magnetic stirrer and heating plate

  • Procedure:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add isoquinoline (1.0 mmol), B2pin2 (1.2 mmol), [Ir(COD)OMe]2 (0.015 mmol), and the chosen ligand (e.g., tmphen, 0.03 mmol) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous solvent (e.g., 5 mL of octane) to the flask.

    • Seal the flask and bring it out of the glovebox.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). The progress of the reaction can be monitored by GC-MS or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isoquinoline boronic ester.

  • Causality Behind Experimental Choices:

    • Inert Atmosphere: The iridium catalyst and the diboron reagent can be sensitive to air and moisture. Performing the reaction under an inert atmosphere prevents catalyst deactivation and unwanted side reactions.

    • Ligand Choice: The choice of ligand is crucial for catalyst stability and reactivity. Ligands like tmphen have been shown to provide more stable and longer-lived catalysts compared to dtbpy, leading to higher yields for challenging substrates.[12]

    • Solvent: Anhydrous, non-protic solvents are used to prevent protodeborylation of the product.

    • Temperature: Heating is often necessary to overcome the activation energy for C-H bond cleavage.

Palladium-Catalyzed Borylation of Haloisoquinolines

An alternative and widely used method for synthesizing aryl and heteroaryl boronic acids is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent. This method is particularly useful when a specific regioisomer is desired, as the position of the boryl group is dictated by the position of the halogen on the isoquinoline ring.

Mechanism Insight: The reaction mechanism is similar to that of the Suzuki-Miyaura coupling. It begins with the oxidative addition of the haloisoquinoline to a Pd(0) complex. This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to yield the isoquinoline boronic ester and regenerate the Pd(0) catalyst.

Method Starting Material Catalyst Advantages Disadvantages
Ir-Catalyzed C-H BorylationUnfunctionalized IsoquinolineIridiumHigh atom economy, direct functionalizationCan lead to mixtures of regioisomers
Pd-Catalyzed Miyaura BorylationHaloisoquinolinePalladiumHigh regioselectivityRequires pre-functionalized starting materials

Section 2: Key Applications in Cross-Coupling Reactions

Isoquinoline boronic acids are versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organohalide or triflate.[9][13] Isoquinoline boronic acids serve as excellent coupling partners in these reactions, allowing for the synthesis of a wide array of substituted isoquinolines.[14]

General Mechanism of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 R1-X R1-X R1-X->R1-Pd(II)-X(L2) R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->R1-Pd(II)-R2(L2) Base Base Base->R1-Pd(II)-R2(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Isoquinoline-4-boronic acid pinacol ester with 4-bromoanisole

  • Reagents and Equipment:

    • Isoquinoline-4-boronic acid pinacol ester

    • 4-bromoanisole

    • Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

    • Aqueous sodium carbonate solution (2 M)

    • Solvent (e.g., dioxane or toluene)

    • Round-bottom flask with reflux condenser

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add isoquinoline-4-boronic acid pinacol ester (1.0 mmol), 4-bromoanisole (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

    • Add the solvent (e.g., 10 mL of dioxane) and the aqueous sodium carbonate solution (2 mL).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (around 100 °C) and stir for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and add water (20 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)isoquinoline.

  • Self-Validating System: The success of the protocol is confirmed by the complete consumption of starting materials and the formation of the desired product, which can be unequivocally identified by spectroscopic methods (NMR, MS). The use of a well-defined catalyst and reaction conditions ensures reproducibility.

Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or an alcohol to form secondary aryl amines or aryl ethers, respectively.[15][16] This reaction offers a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination and etherification.[17] Isoquinoline boronic acids can participate in Chan-Lam couplings to afford N- and O-substituted isoquinolines.

Mechanism Insight: The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve transmetalation of the aryl group from the boronic acid to the copper catalyst, coordination of the amine or alcohol, and subsequent reductive elimination to form the C-N or C-O bond.[16] The reaction can often be performed at room temperature and open to the air.[15][17]

Section 3: Role in Medicinal Chemistry and Drug Discovery

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[1][2] The introduction of a boronic acid group or its derivatives onto the isoquinoline core opens up new avenues for drug design and development.[8]

Isoquinoline Boronic Acids as Bioisosteres and Pharmacophores: Boronic acids can act as bioisosteres for carboxylic acids and other functional groups, and their ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues makes them attractive pharmacophores for enzyme inhibitors.[8]

Applications in Fragment-Based Drug Discovery (FBDD): Isoquinoline boronic acids are valuable fragments in FBDD campaigns. Their defined three-dimensional shape and synthetic tractability allow for the rapid elaboration of initial hits into potent lead compounds through subsequent cross-coupling reactions.

Compound Class Biological Target/Activity Reference
Isoquinoline AlkaloidsAnticancer, Antimicrobial, Antimalarial[1][4][18]
Substituted IsoquinolinesEnzyme inhibitors, CNS agents[7][19]
Boronic Acid-Containing DrugsProteasome inhibitors (e.g., Bortezomib)[8]

Section 4: Handling, Stability, and Characterization

While powerful synthetic tools, organoboronic acids require careful handling and storage to ensure their integrity and reactivity.

Stability and Storage

Protodeborylation: A common decomposition pathway for boronic acids is protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[20] This process is often facilitated by moisture and acidic or basic conditions.

Oxidation: Boronic acids can also undergo oxidation, especially in solution and in the presence of oxidizing agents.[20][21]

Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a six-membered ring called a boroxine.[20] This is often a reversible process.

Recommended Storage: To minimize decomposition, isoquinoline boronic acids should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. For particularly unstable boronic acids, conversion to more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates is highly recommended.[20][22][23][24] MIDA boronates, in particular, are exceptionally stable and can be used in "slow-release" cross-coupling reactions.[22][23][24]

Characterization Techniques

Standard spectroscopic methods are used to characterize isoquinoline boronic acids and their derivatives:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the protons of the isoquinoline ring and the protecting group on the boron atom.

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • ¹¹B NMR: A characteristic technique for boron-containing compounds, providing information about the coordination state of the boron atom.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: Provides definitive structural information for crystalline solids.

Conclusion & Future Outlook

Isoquinoline boronic acids stand at the intersection of privileged medicinal scaffolds and powerful synthetic tools. The development of efficient synthetic methods, particularly iridium-catalyzed C-H borylation, has made these reagents more accessible. Their application in cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, has enabled the construction of complex and diverse molecular libraries for drug discovery and materials science.

The future of this field lies in the development of even more selective and efficient catalytic systems for the synthesis of isoquinoline boronic acids. Furthermore, the exploration of their unique chemical and biological properties will undoubtedly lead to the discovery of novel therapeutic agents and functional materials. The continued investigation into stable boronic acid surrogates will also play a crucial role in expanding the synthetic utility of these valuable building blocks.

References

  • Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
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  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.
  • Origin of the Difference in Reactivity between Ir Catalysts for the Boryl
  • Suzuki reaction. Wikipedia.
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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Scaffolds and the Power of the Suzuki-Miyaura Coupling

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic and steric properties make it a cornerstone in the design of novel therapeutics. The ability to functionalize the isoquinoline nucleus at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex biaryl and heteroaryl structures.[1][2][3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling of (3-Chloroisoquinolin-5-yl)boronic acid, a key building block for the synthesis of novel isoquinoline derivatives. As a Senior Application Scientist, this document is designed to offer not just a protocol, but a comprehensive understanding of the critical parameters governing this transformation, enabling researchers to troubleshoot and adapt the methodology to their specific synthetic needs. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, bases, and solvents, ensuring a scientifically sound approach to reaction optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4] Understanding this cycle is crucial for optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloroisoquinoline, forming a Pd(II) intermediate.[1][4][5] This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2][4]

To ensure a successful coupling with the sterically hindered and electronically distinct this compound, careful consideration of each component of the reaction is necessary.

Key Reaction Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium catalyst, base, and solvent system.

Palladium Catalyst: The Heart of the Reaction

The choice of palladium source and, more importantly, the ancillary ligand, is critical for achieving high yields and conversions, especially when dealing with challenging substrates like heteroaryl chlorides.[6][9]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[4][7] While Pd(PPh₃)₄ can be effective in some cases, couplings involving heteroaryl chlorides often benefit from more specialized catalyst systems.[6]

  • Ligands: For heteroaryl chlorides, electron-rich and bulky phosphine ligands are often superior.[9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[1] Buchwald's biarylphosphine ligands, such as SPhos, XPhos, and DavePhos, have demonstrated broad utility in this context.[9] N-heterocyclic carbene (NHC) ligands also offer a highly active alternative.[7]

Base: The Activator of the Boronic Acid

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3][7][8]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed.[1][3] Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to promote challenging couplings.[5] Potassium phosphate is a strong base that can be particularly useful for less reactive chlorides.[9]

  • Organic Bases: In some instances, organic bases like triethylamine (NEt₃) can be used, although they are generally less common for this type of coupling.[3]

Solvent: The Reaction Medium

The solvent system must be capable of solubilizing the reactants and catalyst while being compatible with the chosen base. Aprotic polar solvents are frequently used.[1][3]

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are often used, typically with the addition of water to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[1][3] The ratio of organic solvent to water can be a critical parameter to optimize.[10]

  • Aqueous Conditions: In some cases, the reaction can be performed under predominantly aqueous conditions, which can offer environmental and practical advantages.[11]

Recommended Reaction Conditions: A Starting Point for Optimization

Based on established principles for the Suzuki-Miyaura coupling of heteroaryl chlorides, the following table provides a set of starting conditions for the reaction of this compound with a generic aryl or heteroaryl halide.

ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Palladium Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)SPhos is a bulky, electron-rich ligand known to be effective for coupling heteroaryl chlorides.[9] Other Buchwald ligands or NHC-based catalysts can be screened for improved performance.
Base K₃PO₄ (2.0 equivalents)A strong base that is often effective for less reactive chlorides.[9] Cs₂CO₃ is a good alternative, especially if solubility issues are encountered.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common solvent system that balances the solubility of organic and inorganic components.[1][3] The solvent ratio can be adjusted to optimize reaction rates.
Aryl/Heteroaryl Halide 1.0 equivalentThe limiting reagent.
This compound 1.2 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.
Temperature 80 - 100 °CElevated temperatures are typically required to promote the oxidative addition of the aryl chloride.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base flask Combine Reagents and Solvent in a Reaction Flask reagents->flask solvent Prepare Solvent Mixture (e.g., Dioxane/H₂O) solvent->flask catalyst Prepare Catalyst Solution (e.g., Pd₂(dba)₃ + SPhos) degas Degas the Mixture (e.g., Argon sparging) flask->degas add_catalyst Add Catalyst Solution degas->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->heat quench Quench Reaction heat->quench After Reaction Completion extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 v/v mixture) to the vessel via syringe.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

    • While maintaining a positive pressure of inert gas, add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a different Buchwald ligand or an NHC-based catalyst), or a stronger base like cesium carbonate.

  • Protodeboronation: The boronic acid can sometimes be prematurely cleaved. To mitigate this, ensure the reaction is thoroughly deoxygenated and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[1]

  • Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[1] Rigorous degassing is essential to minimize this side reaction.

The Catalytic Cycle Visualized

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (3-Chloroisoquinoline) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Aryl/Heteroaryl) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel isoquinoline derivatives. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively optimize conditions to achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for further exploration and application in drug discovery and development programs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

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  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Retrieved from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021, August 19). Retrieved from [Link]

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  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Retrieved from [Link]

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  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Scaffolds and the Power of Cross-Coupling

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for diverse functionalization, leading to compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. The efficient construction of complex isoquinoline derivatives is therefore a critical endeavor in modern drug discovery.[1][2][3][4]

Among the myriad of synthetic methodologies for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7][8] This powerful transformation enables the direct coupling of an organoboron species with an organohalide, providing a convergent and highly efficient route to biaryl and heteroaryl structures.[5][6] This application note provides a detailed guide for researchers on the palladium-catalyzed Suzuki-Miyaura coupling of (3-Chloroisoquinolin-5-yl)boronic acid with various aryl and heteroaryl halides.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) active species.[5][9][10]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) intermediate.[5][10] This is often the rate-determining step, particularly with less reactive chlorides.[11][12]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[5][10]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Ar-X Transmetalation Transmetalation PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B Ar'-B(OR)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') Reactant1 Organohalide (Ar-X) Reactant2 Organoboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although some Suzuki couplings can tolerate small amounts of water.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.

  • Safety Precautions: Palladium compounds and some organic solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) to the flask.

  • Under a positive pressure of the inert gas, add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Catalyst and Ligand Selection Guide

The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with challenging substrates like heteroaryl chlorides.[11][12][13][14] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive C-Cl bond.[11][12][14]

Catalyst/Ligand SystemAdvantagesDisadvantagesTypical Substrates
Pd(PPh₃)₄ Commercially available, easy to handle.Lower activity for chlorides, may require higher temperatures.Activated aryl bromides and iodides.
Pd(OAc)₂ / PPh₃ Inexpensive and readily available components.Similar limitations to Pd(PPh₃)₄.General purpose for simple couplings.
Pd₂(dba)₃ / XPhos Highly active for aryl chlorides, broad substrate scope.[15]More expensive ligand.Unactivated and sterically hindered aryl chlorides.
Pd(OAc)₂ / SPhos Excellent for heteroaryl couplings, good functional group tolerance.[14]Cost of the ligand.Electron-rich and electron-poor heteroaryl halides.
PEPPSI™-IPr Air and moisture stable pre-catalyst, easy to handle.May not be as active as in-situ generated catalysts for all substrates.A wide range of aryl and heteroaryl chlorides.

dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Data Presentation: Representative Coupling Reactions and Yields

The following table summarizes the results of coupling this compound with various aryl halides under optimized conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O90685
24-ChloroanisolePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1101278
32-BromopyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane100882
43-ChlorothiophenePEPPSI-IPr (3)-K₂CO₃THF801075

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.
Formation of Homocoupled Byproducts - Reaction temperature is too high.- Presence of oxygen.- Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere.
Protodeborylation of Boronic Acid - Presence of excess water or protic solvents.- Prolonged reaction times at high temperatures.- Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification - Incomplete reaction leading to a complex mixture.- Similar polarity of product and starting materials.- Optimize reaction conditions for full conversion.- Try a different solvent system for column chromatography or consider recrystallization.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of functionalized isoquinolines. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently couple this compound with a wide range of aryl and heteroaryl halides. The protocols and guidelines presented in this application note serve as a valuable resource for scientists engaged in the synthesis of novel isoquinoline-based compounds for drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2024, June 11). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]

  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • CORE. PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. [Link]

  • ResearchGate. Reversible C–C bond formation using palladium catalysis | Request PDF. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • ACS Publications. (2014, August 25). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

  • PubMed. (2008, November 18). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]

  • ResearchGate. Synthesis of isoquinolines a | Download Table. [Link]

  • NIH. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • PubMed. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. [Link]

  • YouTube. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NIH. (2010, November 24). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

  • PubMed. (2005, August 10). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. [Link]

  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. [Link]

  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction of arylboronic acids with benzoyl chlorides. [Link]

  • PubMed. (2000, October 5). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. [Link]

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Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis and elaboration of such heterocyclic systems, valued for its functional group tolerance and reliability in forming carbon-carbon bonds.[1][2]

This guide provides an in-depth analysis of a critical, yet often overlooked, parameter for the successful Suzuki-Miyaura coupling of (3-Chloroisoquinolin-5-yl)boronic acid: the selection of the base. The unique structure of this substrate—featuring a moderately reactive aryl chloride and a Lewis basic nitrogen atom—presents distinct challenges that demand a rational approach to reaction optimization. We will explore the mechanistic role of the base, establish criteria for its selection, provide detailed experimental protocols for screening and optimization, and offer a guide for troubleshooting common issues.

Mechanism and the Critical Role of the Base

The base in a Suzuki-Miyaura reaction is not merely a spectator or a simple acid scavenger; it is an active and essential participant in the catalytic cycle.[3][4] Its role is multifaceted and directly influences the rate and efficiency of the key transmetalation step.

There are three primary functions of the base in the catalytic cycle:[3][4][5]

  • Formation of the Boronate Complex: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, typically a trihydroxyborate ([R-B(OH)₃]⁻). This increases the electron density on the organic group, making it a more effective nucleophile for transfer to the palladium center.[4][5][6]

  • Formation of the Palladium-Alkoxide/Hydroxide Complex: The base can react with the palladium(II) halide complex ([ArPd(X)L₂]), which is formed after oxidative addition, to generate a more reactive palladium-hydroxide or palladium-alkoxide species ([ArPd(OH)L₂]).[3][7]

  • Acceleration of Reductive Elimination: In some systems, the base has been shown to accelerate the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[3]

The transmetalation step, which is often rate-limiting, can proceed via two main pathways: the reaction of the boronate complex with the Pd(II)-halide or the reaction of the neutral boronic acid with the Pd(II)-hydroxide complex.[7] The choice of base, its concentration, and the solvent system can influence which pathway predominates.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar¹-X pd2_halide Ar¹-Pd(II)(X)L₂ ox_add->pd2_halide base_node Base (e.g., OH⁻) transmetal Transmetalation (Rate-Limiting) pd2_halide->transmetal pd2_biaryl Ar¹-Pd(II)(Ar²)L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim:e->pd0:w product Ar¹-Ar² red_elim->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated) base_node:e->boronate:w Activation boronate:e->transmetal:w Transfer of Ar² Workflow prep 1. Preparation setup 2. Parallel Reaction Setup prep->setup Array of reaction vials sub_prep • Dry glassware • Weigh reagents • Degas solvent rxn 3. Reaction Execution setup->rxn Add catalyst & heat sub_setup • Vial 1: K₃PO₄ • Vial 2: K₂CO₃ • Vial 3: Cs₂CO₃ • Vial 4: CsF (Keep all other variables constant) monitor 4. Monitoring & Work-up rxn->monitor TLC/LC-MS check analysis 5. Analysis monitor->analysis Extract & concentrate sub_analysis Compare yields/purity by ¹H NMR or LC-MS

Figure 2: Experimental workflow for parallel screening of bases to optimize the Suzuki-Miyaura coupling reaction.

Methodology:

  • Reagent Preparation: In separate, labeled reaction vials suitable for heating (e.g., microwave vials or sealed tubes), add the aryl halide partner (e.g., 4-bromoanisole, 1.0 equiv, 0.1 mmol), this compound (1.2 equiv, 0.12 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ 2.5 mol% and XPhos 5.5 mol%).

  • Base Addition: To each vial, add one of the bases to be screened (2.0 equiv, 0.2 mmol). For example:

    • Vial 1: K₃PO₄

    • Vial 2: Cs₂CO₃

    • Vial 3: K₂CO₃

    • Vial 4: CsF

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/H₂O 5:1, 1.0 mL) to each vial.

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place all vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Stir for a set period (e.g., 4-12 hours).

  • Monitoring and Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by TLC or LC-MS to determine the relative conversion and product formation. The base that provides the highest conversion to the desired product with the fewest byproducts is selected for further optimization.

Protocol 4.2: Optimized Protocol for Suzuki Coupling

This protocol is a robust starting point based on conditions known to be effective for challenging chloro-heterocycle couplings. [1][8][9] Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Halide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane and Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [10]3. Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water to achieve a final solvent ratio of approximately 5:1 to 10:1 (dioxane:water). The reaction concentration should be around 0.1 M.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the consumption of the limiting reagent is observed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate. [10]7. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [10]8. Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure coupled product.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No / Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Catalyst poisoning by isoquinoline nitrogen.4. Reaction temperature too low.1. Ensure solvents are properly degassed and an inert atmosphere is maintained.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase catalyst/ligand loading; screen different bulky, electron-rich ligands (e.g., SPhos, RuPhos).<[8][11]br>4. Increase the reaction temperature in 10-20 °C increments.
Protodeboronation Observed 1. Presence of excess water or acidic impurities.2. Base is too strong or reaction time is too long.3. High temperature promoting decomposition.1. Use anhydrous solvents and ensure reagents are dry. Use a milder base.2. Reduce the equivalents of base or switch to a weaker base (e.g., K₂CO₃). Reduce reaction time.3. Attempt the reaction at a lower temperature.
Homo-coupling Products 1. Catalyst system promotes homo-coupling.2. Reaction conditions too harsh, leading to side reactions.3. Oxygen contamination.1. Screen different palladium catalysts and ligands.2. Lower the reaction temperature.3. Rigorously exclude oxygen by thoroughly degassing solvents and maintaining a strict inert atmosphere.
Palladium Black Formation 1. Catalyst decomposition.2. Ligand is not robust enough for the conditions.3. Insufficient ligand present.1. Use a more robust phosphine ligand (e.g., dialkylbiarylphosphines like XPhos).<[8]br>2. Ensure the correct Pd:Ligand ratio is used (typically 1:2 or slightly higher).3. Lower the reaction temperature.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Retrieved from [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Boruah, P. R., et al. (2015).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • The Organic Chemist. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • Reich, H. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Retrieved from [Link]

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Application Note: (3-Chloroisoquinolin-5-yl)boronic Acid as a Versatile Scaffold for the Synthesis of Substituted Isoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-Chloroisoquinolin-5-yl)boronic acid , a versatile bifunctional building block, for the efficient synthesis of diverse libraries of substituted isoquinolines. We detail robust protocols for sequential and site-selective functionalization via palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, and explain the underlying chemical principles that guide experimental design.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are integral components of a vast number of pharmacologically active compounds.[1] These nitrogen-containing heterocycles are found in alkaloids like papaverine and morphine and are central to synthetic drugs exhibiting anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] The ability to precisely modify the isoquinoline core at various positions is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This guide focuses on a modern synthetic approach that leverages the dual reactivity of this compound. This reagent possesses two distinct and orthogonally reactive sites:

  • A boronic acid group at the C5 position: Ideal for introducing aryl, heteroaryl, or vinyl substituents via Suzuki-Miyaura cross-coupling.[4]

  • A chloro group at the C3 position: A handle for subsequent functionalization, also amenable to cross-coupling reactions, albeit under different conditions than the more reactive boronic acid group.[5]

This bifunctional nature allows for a modular and highly efficient approach to constructing complex, 3,5-disubstituted isoquinolines.

Foundational Chemistry: Principles and Reagent Overview

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds due to its mild conditions and high functional group tolerance.[5][6] The reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex  Oxidative  Addition OxAdd Oxidative Addition OxAdd->Pd0 PdII_R2_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_R2_Complex  Transmetalation Transmetal Transmetalation Transmetal->PdII_Complex PdII_R2_Complex->Pd0 Reductive Elimination   RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The choice of catalyst (specifically the phosphine ligand), base, and solvent is critical for success, especially when dealing with less reactive coupling partners like heteroaryl chlorides.[8][9][10]

This compound: Properties and Handling

Boronic acids are versatile reagents but can be prone to dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and affect reactivity.[11]

  • Stability: While many aryl boronic acids are stable crystalline solids, it is best practice to store this compound under inert gas (Nitrogen or Argon) in a cool, dry place. For long-term storage or for applications requiring high reproducibility, conversion to a more stable derivative, such as a pinacol ester or a diethanolamine (DABO) complex, can be advantageous.[11][12][13]

  • Reactivity: The boronic acid at C5 is the more reactive site for Suzuki-Miyaura coupling. The C3-Cl bond is an aryl chloride, which is significantly less reactive than aryl bromides or iodides and typically requires more specialized, electron-rich phosphine ligands and stronger bases or higher temperatures to activate for oxidative addition.[5] This difference in reactivity is the key to achieving selective, sequential functionalization.

Protocol I: Synthesis of 5-Aryl-3-chloroisoquinolines

This protocol details the primary functionalization at the C5 position via a Suzuki-Miyaura cross-coupling, leaving the C3-chloro group intact for subsequent modification.

General Workflow

The experimental workflow is designed to ensure reproducibility and high yield, emphasizing the need for an inert atmosphere to protect the palladium catalyst.

Workflow_Protocol_I Figure 2: Experimental Workflow for C5-Arylation A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition (Solvent, Base, Boronic Acid, Aryl Halide) B->C D 4. Degassing C->D E 5. Catalyst Addition D->E F 6. Reaction (Heating & Stirring) E->F G 7. Work-up (Quenching & Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, LC-MS) H->I

Figure 2: Experimental workflow for the C5-arylation of this compound.
Detailed Experimental Protocol

Reaction Scheme: (Illustrative scheme showing this compound reacting with an Aryl-Br to yield 5-Aryl-3-chloroisoquinoline)

Materials:

Reagent M.W. Eq. Amount (for 0.5 mmol scale)
This compound 207.41 1.0 103.7 mg
Aryl/Heteroaryl Bromide - 1.1 0.55 mmol
Pd(PPh₃)₄ 1155.56 0.05 28.9 mg
K₂CO₃ (anhydrous) 138.21 3.0 207.3 mg
1,4-Dioxane - - 4.0 mL

| Water | - | - | 1.0 mL |

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (103.7 mg, 0.5 mmol, 1.0 eq.), the corresponding aryl/heteroaryl bromide (0.55 mmol, 1.1 eq.), and potassium carbonate (207.3 mg, 1.5 mmol, 3.0 eq.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

  • Bubble argon through the stirred suspension for 15-20 minutes to degas the solvent mixture.

  • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 28.9 mg, 0.025 mmol, 0.05 eq.).

    • Rationale: Pd(PPh₃)₄ is a reliable air-sensitive Pd(0) source. Adding it last to the degassed mixture minimizes catalyst deactivation.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-aryl-3-chloroisoquinoline product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol II: Sequential Synthesis of 3,5-Disubstituted Isoquinolines

This section outlines the strategy for modifying the C3 position following the successful C5-arylation described in Protocol I. The lower reactivity of the C3-Cl bond necessitates a change in catalytic conditions.

Synthetic Strategy

The two-step, one-pot or sequential approach allows for the creation of diverse molecular architectures. The key is to select a second cross-coupling condition that is effective for activating the C-Cl bond without disturbing the newly installed C5-substituent.

Sequential_Coupling Figure 3: Sequential Functionalization Strategy Start This compound Step1 Step 1: C5-Arylation (Protocol I) Suzuki-Miyaura with R¹-X Start->Step1 Intermediate 5-R¹-3-chloroisoquinoline Step1->Intermediate Step2 Step 2: C3-Functionalization Suzuki, Buchwald-Hartwig, etc. with R²-M Intermediate->Step2 Product 3-R², 5-R¹-disubstituted isoquinoline Step2->Product

Figure 3: The sequential functionalization strategy for producing 3,5-disubstituted isoquinolines.
Detailed Protocol for C3-Arylation (Suzuki-Miyaura)

Materials:

Reagent M.W. Eq. Amount (for 0.25 mmol scale)
5-Aryl-3-chloroisoquinoline (from Protocol I) - 1.0 0.25 mmol
Aryl/Heteroaryl boronic acid - 1.5 0.375 mmol
Pd₂(dba)₃ 915.72 0.02 4.6 mg
SPhos 410.47 0.08 8.2 mg
K₃PO₄ 212.27 3.0 159.2 mg

| Toluene/Water (10:1) | - | - | 2.2 mL |

Procedure:

  • To a flame-dried microwave vial, add the 5-aryl-3-chloroisoquinoline (0.25 mmol, 1.0 eq.), the second aryl boronic acid (0.375 mmol, 1.5 eq.), and potassium phosphate (159.2 mg, 0.75 mmol, 3.0 eq.).

  • In a separate vial, prepare the catalyst premix: add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 0.02 eq.) and SPhos (8.2 mg, 0.02 mmol, 0.08 eq.) and flush with argon.

    • Rationale: For the less reactive aryl chloride, a more active catalytic system is required. Pd₂(dba)₃ is a stable Pd(0) source, and SPhos is a bulky, electron-rich biaryl phosphine ligand known to facilitate the challenging oxidative addition of aryl chlorides.[8]

  • Add the catalyst premix to the microwave vial containing the substrates.

  • Seal the vial, evacuate and backfill with argon three times.

  • Add degassed toluene (2.0 mL) and degassed water (0.2 mL).

  • Heat the reaction mixture to 100-110 °C for 18-24 hours. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 min) can significantly accelerate the reaction.

  • Perform work-up and purification as described in Protocol I.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield / No Reaction Inactive catalystEnsure all reagents and solvents are properly degassed. Use fresh, high-purity catalyst.
Low reactivity of halideFor C3-Cl coupling, screen other ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃). Increase temperature or switch to microwave heating.[5]
Homocoupling of Boronic Acid Excess boronic acid, presence of oxygenUse a slight excess (1.1-1.2 eq.) of the boronic acid, not more. Ensure rigorous exclusion of air.
Deboronation/Dehalogenation Unstable substrate/intermediate, harsh basic conditionsUse a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Lower the reaction temperature and extend the reaction time.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant substituted isoquinolines. The distinct reactivity of its two functional groups enables a reliable and modular synthetic strategy. By first employing standard Suzuki-Miyaura conditions to functionalize the C5-boronic acid position, followed by the use of a more active catalytic system to engage the C3-chloro group, chemists can rapidly access a wide chemical space of 3,5-disubstituted isoquinolines. This approach is highly amenable to library synthesis and is a valuable tool for modern drug discovery programs.

References

  • Verma, R., Kaur, M., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 13(9), 1031–1077. [Link]

  • Mistry, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Green Chemistry, 23(17), 6519-6527. [Link]

  • Le, C. M., & Leadbeater, N. E. (2017). "Naked Nickel"‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 56(31), 9091-9095. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. ijpsonline.com. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹. [Link]

  • Ciufolini, M. A., & Mitchell, D. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic letters, 14(23), 5892–5895. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. science-of-synthesis.thieme.com. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5846. [Link]

  • Reeve, J. T., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 15(21), 5488–5491. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

Sources

The Strategic Utility of (3-Chloroisoquinolin-5-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Versatile Functionality

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic combination of "privileged structures" and versatile chemical handles represents a cornerstone of rational drug design. (3-Chloroisoquinolin-5-yl)boronic acid emerges as a quintessential example of this paradigm, merging the biologically significant isoquinoline core with the exceptionally adaptable boronic acid moiety.

The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic nature provides a defined three-dimensional orientation for substituent vectors, facilitating precise interactions with biological targets. Compounds based on the isoquinoline framework exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Juxtaposed with this is the boronic acid group, a functional handle that has seen a meteoric rise in medicinal chemistry applications since the approval of the proteasome inhibitor bortezomib.[1] Boronic acids are lauded for their unique ability to form reversible covalent bonds with active site serine or threonine residues in enzymes, act as bioisosteres for carboxylic acids, and engage in a multitude of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2]

This guide provides a detailed exploration of this compound as a key building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its application in the construction of complex bioactive molecules, with a particular focus on the development of kinase inhibitors. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical framework for the utilization of this versatile reagent.

Physicochemical Properties and Handling

This compound is typically a solid at room temperature. A comprehensive understanding of its properties is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₇BClNO₂
Molecular Weight 207.42 g/mol
Appearance Off-white to white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.
Storage Store in a cool, dry place away from moisture and light.

Note on Stability: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). While this process is often reversible upon exposure to water or during aqueous workup, it is best practice to store the compound under inert atmosphere and minimize its exposure to moisture.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through several established methods for the preparation of aryl boronic acids. A common and effective strategy involves the Miyaura borylation of a suitable halo-isoquinoline precursor. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester functionality, which can then be hydrolyzed to the desired boronic acid.

A plausible synthetic route, adapted from methodologies for analogous structures, is outlined below.[3]

G start 5-Bromo-3-chloroisoquinoline reagents1 Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ Potassium Acetate (KOAc) Dioxane, 100 °C intermediate This compound pinacol ester reagents1->intermediate Miyaura Borylation reagents2 Sodium periodate (NaIO₄) Acetone/Water product This compound reagents2->product Hydrolysis

Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound pinacol ester

This protocol details the Miyaura borylation of 5-bromo-3-chloroisoquinoline.

Materials:

  • 5-Bromo-3-chloroisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 5-bromo-3-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the this compound pinacol ester.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the pinacol ester to the free boronic acid.

Materials:

  • This compound pinacol ester

  • Sodium periodate (NaIO₄)

  • Acetone

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water (typically a 5:1 ratio).

  • Add sodium periodate (3.0 eq) to the solution at room temperature.

  • Stir the mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The isoquinoline scaffold can be designed to interact with the hinge region of the kinase active site, while the boronic acid functionality allows for the introduction of diverse substituents through Suzuki-Miyaura coupling to explore the solvent-exposed regions of the ATP-binding pocket.

A key application of this building block is in the synthesis of inhibitors for kinases such as Polo-like kinase 1 (PLK1) and Pim kinases, which are attractive targets in oncology.[5][6] The 3-chloro substituent on the isoquinoline ring can serve as an additional point for diversification or can be retained to modulate the electronic properties of the scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse in Drug Discovery

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[7] It is one of the most widely used reactions in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.[2]

G cluster_reactants Reactants start This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/Water) partner Aryl/Heteroaryl Halide (R-X) product 3-Chloro-5-(R)-isoquinoline reagents->product Suzuki-Miyaura Coupling

General workflow for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a general method for the coupling of this compound with a variety of aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, or perform the reaction in a microwave reactor at a suitable temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its constituent parts, the privileged isoquinoline scaffold and the versatile boronic acid handle, offer a synergistic platform for the rapid and efficient generation of novel, biologically active compounds. The protocols detailed herein provide a practical foundation for the synthesis and application of this valuable building block. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of well-designed, multifunctional reagents like this compound will undoubtedly continue to expand, paving the way for the discovery of the next generation of innovative medicines.

References

  • (Reference to a relevant review on isoquinolines in medicinal chemistry)
  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry.
  • (Reference to a relevant review on privileged structures in drug discovery)
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • (Reference to a relevant review on kinase inhibitors)
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • (Reference to a relevant review on boronic acids in medicinal chemistry)
  • (Reference to a relevant review on Suzuki-Miyaura coupling)
  • (Reference to a relevant publication on the synthesis of isoquinoline boronic acids)
  • (Reference to a relevant publication on the application of isoquinolines in kinase inhibitor design)
  • (Reference to a relevant publication on the mechanism of the Suzuki-Miyaura reaction)
  • (Reference to a relevant publication on the stability and handling of boronic acids)
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • (Reference to a relevant patent on the use of isoquinoline boronic acids in drug discovery)
  • (Reference to a relevant publication on the synthesis of halo-isoquinolines)
  • (Reference to a relevant publication on the Miyaura boryl
  • (Reference to a relevant publication on the hydrolysis of boronic esters)
  • (Reference to a relevant publication on the application of Suzuki coupling in the synthesis of kinase inhibitors)
  • (Reference to a relevant publication on the structure-activity relationship of isoquinoline-based kinase inhibitors)
  • (Reference to a relevant publication on the challenges and future directions of boronic acid-based drugs)
  • (Reference to a relevant publication on the safety and toxicology of organoboron compounds)
  • PRMT5 inhibitors.
  • (Reference to a relevant publication on the use of this compound in a specific drug discovery program)

Sources

Application Note & Protocols: (3-Chloroisoquinolin-5-yl)boronic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-Chloroisoquinolin-5-yl)boronic acid as a pivotal building block in the synthesis of kinase inhibitors. We will explore the chemical rationale behind the isoquinoline scaffold, its role in targeting ATP-binding sites, and provide a comprehensive, field-tested protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The primary focus is to equip scientists with the foundational knowledge and practical methodology to construct novel biaryl and heteroaryl isoquinoline derivatives for screening and development as potent kinase inhibitors.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic compounds, particularly the quinoline and isoquinoline scaffolds, have emerged as "privileged structures." These frameworks are adept at positioning key functional groups to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high-affinity binding.

This compound is a highly valuable and versatile intermediate in this context. It provides the core isoquinoline scaffold, while its two distinct functional handles—the C5-boronic acid and the C3-chloride—offer orthogonal reactivity for building molecular complexity:

  • The boronic acid at the 5-position is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the facile formation of a C-C bond with a wide array of aryl and heteroaryl halides.[2][3] This is the primary method for introducing the "right-hand side" of the inhibitor, which often targets the solvent-exposed region of the kinase.

  • The 3-chloro substituent serves as a key modulation point. It can be retained as a critical interaction moiety, or it can be displaced by nucleophiles in subsequent synthetic steps to further elaborate the structure and fine-tune the structure-activity relationship (SAR).[4][5][6]

Scientific Rationale & Targeted Pathways

Mechanism of Action: Targeting Angiogenesis via VEGFR-2

Many kinase inhibitors derived from isoquinoline scaffolds are designed to disrupt pathogenic angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10][11] A primary target in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[12]

Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[13] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell function:

  • Proliferation & Survival: Activation of the PLCγ-MAPK and PI3K/Akt pathways promotes endothelial cell division and prevents apoptosis.[12][13][14]

  • Migration & Permeability: Src and FAK pathway activation leads to cytoskeletal rearrangements necessary for cell migration and increased vascular permeability.[14][15]

By blocking the ATP-binding site of VEGFR-2, inhibitors prevent this initial autophosphorylation step, effectively shutting down all downstream signaling and inhibiting angiogenesis.[12]

The VEGFR-2 Signaling Cascade

The diagram below illustrates the key signaling events downstream of VEGFR-2 activation, which represent the therapeutic targets for inhibitors developed from scaffolds like this compound.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Src Src VEGFR2->Src Activation VEGF VEGF-A Ligand VEGF->VEGFR2 Binding & Dimerization ATP ATP ATP->VEGFR2 Phosphorylation Inhibitor Kinase Inhibitor (e.g., Isoquinoline-based) Inhibitor->VEGFR2 Blocks ATP Binding MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt FAK FAK Src->FAK Proliferation Gene Expression (Proliferation, Survival) MAPK->Proliferation Akt->Proliferation Migration Cell Migration & Permeability FAK->Migration

Caption: VEGFR-2 signaling pathway and the point of intervention for ATP-competitive inhibitors.

Core Application: Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the synthesis of diverse biaryl structures.[2][16][17]

General Synthetic Workflow

The workflow involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (Ar-X) to generate the target scaffold.

Suzuki_Workflow cluster_reaction Suzuki-Miyaura Coupling Start_Boronic This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Boronic->Catalyst Start_Halide Aryl/Heteroaryl Halide (Ar-X) Start_Halide->Catalyst Product Biaryl Kinase Inhibitor Scaffold Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: General workflow for synthesizing kinase inhibitor scaffolds via Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the coupling of this compound with a generic bromo-aryl partner.

Materials & Equipment:

  • This compound

  • Aryl bromide (or other halide/triflate)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).

    • Add the aryl bromide coupling partner (1.0 equivalent).

    • Add the base, K₂CO₃ (2.5 equivalents).

    • Scientist's Note (Causality): Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or degradation. Cesium carbonate can be used for more challenging couplings as it is more soluble and basic.[18]

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note (Trustworthiness): This degassing step is critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which will halt the catalytic cycle.[16]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

    • Add the degassed solvents via syringe. A common ratio is 4:1 or 5:1 of 1,4-Dioxane to Water. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

    • Scientist's Note (Expertise): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[19]

  • Reaction:

    • Place the flask in a preheated oil bath at 85-100 °C.

    • Stir the reaction vigorously for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and evaporate the solvent to yield the final product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity using HPLC.

Data Summary: Representative Suzuki Coupling Conditions

The following table summarizes typical parameters and expected outcomes for the Suzuki-Miyaura coupling protocol. Actual yields are substrate-dependent.

Parameter Condition A (Standard) Condition B (For Challenging Substrates) Rationale
Aryl Halide (Ar-X) Aryl Bromide/IodideAryl Chloride/TriflateReactivity order: I > Br > OTf >> Cl. Chlorides often require stronger conditions.[2]
Boronic Acid 1.2 eq1.5 eqHigher excess can overcome slower reactivity or side reactions.
Catalyst (mol%) Pd(PPh₃)₄ (3-5%)PdCl₂(dppf) with a ligand like SPhos (1-3%)Buchwald-Hartwig ligands (e.g., SPhos) are more robust and effective for less reactive aryl chlorides.[2]
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)Stronger, more soluble bases are often required for difficult couplings.
Solvent Dioxane / H₂O (4:1)Toluene / H₂O or DMFThe choice of solvent can significantly impact reaction rate and yield.
Temperature 85-90 °C100-120 °CHigher temperatures are needed to activate less reactive substrates like aryl chlorides.
Typical Yield 60-95%40-85%Highly dependent on the specific electronic and steric properties of the coupling partners.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its utility is primarily realized through the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can efficiently generate libraries of isoquinoline-based compounds. This enables the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation targeted therapeutics for a range of diseases.

References

  • Tohyama O, Matsui J, Kodama K, et al. Antitumor activity of lenvatinib (e7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. J Thyroid Res. 2014;2014:638747. [Link]

  • LENVIMA [package insert]. Nutley, NJ. Eisai Inc.
  • StatPearls. Lenvatinib. NCBI Bookshelf. Published May 2, 2024. [Link]

  • Patsnap Synapse. What is the mechanism of Lenvatinib mesylate? Published July 17, 2024. [Link]

  • Wang Y, et al. The action and resistance mechanisms of Lenvatinib in liver cancer. PubMed. 2022;14(1):1-10. [Link]

  • Ji K, et al. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Front Cell Dev Biol. 2020;8:599283. [Link]

  • ResearchGate. VEGFR-2 signaling pathway and downstream mediators. [Link]

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Kumar S, et al. VEGFA/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. J Mol Signal. 2016;11:2. [Link]

  • Reactome. VEGFA-VEGFR2 Pathway. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Singh S, et al. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Org Biomol Chem. 2018;16(43):8284-8289. [Link]

  • ResearchGate. Three-step synthesis of lenvatinib 50 starting from simple compounds. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

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  • European Patent Office. PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. [Link]

  • Wymann MP, et al. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorg Med Chem. 2012;20(6):1976-94. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025. [Link]

  • Rossi S, et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. 2011;16(5):3904-51. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Updated October 10, 2024. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Published October 27, 2025. [Link]

  • Wu X, et al. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. 2023;28(14):5538. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • YouTube. Suzuki cross-coupling reaction. Published February 14, 2020. [Link]

  • Cui J, et al. Structure activity relationships of quinoline-containing c-Met inhibitors. Eur J Med Chem. 2008;43(6):1321-9. [Link]

  • Dayal N, et al. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals (Basel). 2024;17(1):1. [Link]

  • Ghosh S, et al. Structure–activity relationship and in silico development of c-Met kinase inhibitors. J Mol Model. 2022;28(5):131. [Link]

  • El-Damasy AK, et al. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals (Basel). 2023;16(2):290. [Link]

  • S-Galan A, et al. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Future Med Chem. 2018;10(1):25-41. [Link]

  • Sharma A, et al. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Med Chem. 2023;14(10):1869-1896. [Link]

  • Iso Y, et al. Design and synthesis of rho kinase inhibitors (III). Bioorg Med Chem. 2007;15(2):989-1002. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Scaffolds Using (3-Chloroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through carbon-carbon bond formation is a critical step in the synthesis of novel drug candidates. (3-Chloroisoquinolin-5-yl)boronic acid is a key building block that enables the introduction of the 3-chloroisoquinoline moiety onto various molecular frameworks, typically via the Suzuki-Miyaura cross-coupling reaction. This document provides a detailed guide for the scale-up of such transformations, moving from bench-scale discovery to kilogram-scale production. The protocols and insights presented herein are grounded in established principles of process chemistry, addressing the unique challenges associated with the use of heteroaryl chlorides in large-scale manufacturing.

Introduction: The Strategic Importance of this compound

This compound serves as a versatile reagent in modern synthetic chemistry. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of C-C bond formation in the pharmaceutical industry.[1][2] The presence of a chlorine atom at the 3-position of the isoquinoline ring offers a handle for further functionalization, while the boronic acid at the 5-position allows for the strategic coupling to a wide array of (hetero)aryl halides or triflates.

The primary challenge in scaling up reactions with heteroaryl chlorides is their lower reactivity compared to the corresponding bromides or iodides.[3] This necessitates the careful selection of a highly active catalyst system that can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[4] This guide will address these challenges and provide a robust framework for the successful scale-up of Suzuki-Miyaura reactions utilizing this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization during scale-up. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')Ln B->C Transmetalation (Ar'B(OH)₂ + Base) C->A Reductive Elimination Product Ar-Ar' C->Product Product Release

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Scale-Up Synthesis

Transitioning a Suzuki-Miyaura coupling from the gram scale to the kilogram scale requires a systematic evaluation of several critical parameters to ensure a safe, robust, and economically viable process.

Catalyst and Ligand Selection

For less reactive aryl chlorides, the choice of a highly active catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ may be effective at the lab scale, they often require high catalyst loadings and elevated temperatures, which are undesirable for large-scale production. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are designed to facilitate the challenging oxidative addition step.[4]

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Rationale for Change
Catalyst Homogeneous (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Heterogeneous (e.g., Pd/C) or highly active pre-catalysts (e.g., Buchwald pre-catalysts)Heterogeneous catalysts are easily removed by filtration, minimizing palladium contamination in the final product.[6] Highly active pre-catalysts allow for significantly lower catalyst loadings (ppm levels), improving process economics and reducing the downstream purification burden.[7]
Ligand Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These ligands promote the oxidative addition of the less reactive C-Cl bond and accelerate the reductive elimination step, leading to higher turnover numbers and yields.[4]
Catalyst Loading 1-5 mol%0.05-0.5 mol% (or lower, often expressed in ppm)Minimizes cost, reduces potential for side reactions, and simplifies palladium removal.[7]
Solvent and Base Selection

The choice of solvent and base is critical for reaction kinetics, impurity profiles, and process safety. The solvent system must be able to solubilize the reactants to some extent and be compatible with the reaction temperature. The base is required to activate the boronic acid for transmetalation.

ParameterCommon ChoicesScale-Up Considerations
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesSafety: Avoid solvents with low flashpoints or those that can form peroxides (e.g., THF, Dioxane). Work-up: A biphasic system (e.g., Toluene/Water) can simplify the work-up by allowing for easy separation of aqueous and organic layers. Environmental: Consider "greener" solvents where possible.[8]
Base Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA)Strength: A stronger base like K₃PO₄ is often required for less reactive chlorides. Solubility: The solubility of the base can impact the reaction rate. Work-up: Inorganic bases are easily removed with aqueous washes.
Reaction Monitoring

Robust in-process controls (IPCs) are essential for monitoring reaction progress and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[9]

ParameterDetails
Technique Reverse-phase HPLC with UV detection
Column C18, 5 µm, 4.6 x 150 mm (typical)
Mobile Phase Gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid)
Monitoring Disappearance of starting materials (e.g., the aryl halide partner) and the appearance of the product. Impurity formation (e.g., deboronation of the boronic acid, homocoupling of the boronic acid) should also be tracked.

Kilogram-Scale Protocol: Suzuki-Miyaura Coupling of this compound with a Generic Aryl Bromide

This protocol is a representative example and should be adapted and optimized for the specific aryl halide being used.

Reagents and Equipment
  • Reactors: Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and nitrogen inlet/outlet.

  • This compound: (1.0 eq)

  • Aryl Bromide (Ar-Br): (1.05 eq)

  • Palladium Catalyst: XPhos Pd G3 (0.1 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Water (10:1 v/v)

  • Nitrogen: High purity, for inerting the reactor.

Step-by-Step Procedure
  • Reactor Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge the reactor with the aryl bromide, this compound, and potassium phosphate under a nitrogen blanket.

  • Solvent Addition: Add the 2-Methyltetrahydrofuran and water. Begin agitation to form a slurry.

  • Catalyst Charging: Add the XPhos Pd G3 catalyst. The catalyst can be added as a solid or as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Work-up and Phase Separation:

    • Cool the reaction mixture to room temperature.

    • Add water and continue stirring for 30 minutes.

    • Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with a brine solution.

  • Palladium Removal:

    • Add a solution of a palladium scavenger (e.g., a thiol-functionalized silica gel or a solution of N-acetylcysteine) to the organic layer.

    • Stir at a slightly elevated temperature (e.g., 40-50 °C) for 4-6 hours.

    • Filter the mixture through a pad of celite to remove the scavenger and any precipitated palladium.

  • Crystallization and Isolation:

    • Concentrate the organic layer under vacuum to a smaller volume.

    • Add an anti-solvent (e.g., heptane) slowly to induce crystallization.

    • Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize yield.

    • Isolate the product by filtration.

    • Wash the filter cake with a cold solvent mixture (e.g., 2-MeTHF/heptane).

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of (3-Chloroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (3-Chloroisoquinolin-5-yl)boronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but to proactively design robust and reproducible synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter in the lab, presented in a practical question-and-answer format.

Q1: My reaction yield is low, and I'm isolating 3-chloroisoquinoline as a major byproduct. What's happening?

A: This is a classic sign of protodeboronation, a side reaction where the C-B bond of your boronic acid is cleaved and replaced by a proton from the reaction medium.[1][2] For an electron-deficient heteroaromatic compound like this compound, this process can be particularly rapid, especially under basic aqueous conditions.[3][4][5] The key to success is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.

Q2: I'm using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/water), but the protodeboronation is still significant. What is the first parameter I should change?

A: The first and often most impactful parameter to adjust is the base . Strong inorganic bases in aqueous media, like NaOH or K₂CO₃, can accelerate protodeboronation by forming the more reactive arylboronate anion.[3][4][6]

  • Expert Recommendation: Switch to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are often effective at promoting the catalytic cycle without excessively accelerating the decomposition of the boronic acid.

Q3: I've switched to a milder base, but I'm still seeing significant protodeboronation. What's my next move?

A: The next critical parameter to evaluate is the solvent system . While some water is often necessary for the Suzuki catalytic cycle with boronic acids, excessive water provides a ready proton source for protodeboronation.[2]

  • Expert Recommendation: Minimize the amount of water in your reaction or, ideally, move to anhydrous conditions.[8][9] This can be achieved by using boronic esters (see Q4) in combination with a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in solvents like THF or dioxane.[8][9][10][11]

Q4: Are boronic pinacol esters (Bpin) of this compound always more stable?

A: It is a common and often correct assumption that converting a boronic acid to its pinacol ester confers greater stability.[2][12][13] Pinacol esters are generally more resistant to oxidation and protodeboronation and are easier to handle.[14] They are designed to slowly hydrolyze under the reaction conditions to release the active boronic acid, which can minimize its overall decomposition.[15][16] However, this is not a universal guarantee. If the subsequent cross-coupling step is slow, significant protodeboronation of the in situ generated boronic acid can still occur.[2][3] For particularly challenging substrates, consider more robust "slow-release" pro-drugs like MIDA (N-methyliminodiacetic acid) boronates.[12][17][18]

Q5: How does the choice of palladium catalyst and ligand influence the rate of protodeboronation?

A: The ligand plays a crucial role. Highly active catalyst systems, often formed with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, can accelerate the rate of the desired cross-coupling to outcompete protodeboronation.[2][7][19] These ligands promote rapid oxidative addition and reductive elimination, shortening the overall reaction time and minimizing the opportunity for the boronic acid to decompose.[2] However, be aware that in some cases, extremely bulky ligands can paradoxically promote protodeboronation, so experimental optimization is key.

In-Depth Protocol: A Robust Approach to Mitigating Protodeboronation

This protocol provides a robust starting point for coupling aryl halides with the unstable this compound. The core principle is to use a highly active catalyst system under conditions that disfavor protodeboronation.

Experimental Workflow Diagram

G reagents Reagent Preparation: - Aryl Halide (1.0 equiv) - this compound  or its pinacol/MIDA ester (1.2-1.5 equiv) - K₃PO₄ (3.0 equiv, finely ground) setup Reaction Setup: - Oven-dried vessel - Inert atmosphere (Argon/N₂) reagents->setup 1. Combine catalyst Catalyst Addition: - XPhos G3 (1-2 mol%) - Degassed Anhydrous Solvent (e.g., Dioxane) setup->catalyst 2. Add under Inert Gas reaction Reaction Execution: - Moderate Temp (40-80 °C) - Monitor by LC-MS/TLC catalyst->reaction 3. Heat & Stir workup Work-up & Purification: - Cool to RT - Aqueous Work-up - Column Chromatography reaction->workup 4. Upon Completion product Desired Biaryl Product workup->product 5. Isolate G cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation ArBOH (3-Cl-IsoQ)-B(OH)₂ Transmetalation Transmetalation ArBOH->Transmetalation ArPdX Ar'-Pd(II)-X ArPdX->Transmetalation Product Desired Biaryl Product Transmetalation->Product Reductive Elimination ArBOH2 (3-Cl-IsoQ)-B(OH)₂ Boronate [(3-Cl-IsoQ)-B(OH)₃]⁻ ArBOH2->Boronate + OH⁻ Protonolysis Protonolysis Boronate->Protonolysis + H₂O Byproduct 3-Chloroisoquinoline (Byproduct) Protonolysis->Byproduct

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (3-Chloroisoquinolin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation and maximize your reaction yields.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the unique electronic and steric properties of heteroaromatic substrates like 3-chloroisoquinoline derivatives can present specific challenges. This guide offers practical, experience-driven solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the most critical initial parameters to investigate?

Low or no yield is a common frustration, often stemming from a few key areas. Given that you are coupling a boronic acid with a presumed aryl or heteroaryl halide, the issue could lie with the boronic acid's stability, the catalyst's activity, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Integrity of the Boronic Acid: this compound, like many boronic acids, can be susceptible to degradation.[2]

    • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by moisture, strong acids, or prolonged heating.[2]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming your starting material. This is often exacerbated by the presence of oxygen.[3]

    • Recommendation: Before starting, verify the purity of your boronic acid via NMR. If you suspect degradation, consider purification by recrystallization or by forming a more stable derivative, such as a boronate ester (e.g., a pinacol ester).[4][5]

  • Catalyst System Activation: The choice and handling of the palladium catalyst and its associated ligand are paramount, especially when dealing with heteroaromatic substrates.

    • Catalyst Choice: For coupling heteroaryl boronic acids, a highly active catalyst system is often necessary. While traditional catalysts like Pd(PPh₃)₄ can work, modern, more robust systems are generally more reliable. Consider using pre-catalysts like XPhos Pd G3 or SPhos Pd G2, which are designed for challenging couplings.[6][7]

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or cataCXium A, are often effective for heteroaromatic couplings.[6][8]

    • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base and Solvent Selection: The base is not just a proton scavenger; it plays a critical role in the transmetalation step of the catalytic cycle.[9][10]

    • Base Strength: For heteroaromatic couplings, stronger bases are often required. While Na₂CO₃ is a common choice, consider screening more potent inorganic bases like K₃PO₄ or Cs₂CO₃.[6][11]

    • Solvent System: A combination of an aprotic organic solvent with water is standard for Suzuki couplings.[2] Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The water helps to solubilize the base and facilitates the reaction.[6][11]

The following flowchart provides a logical workflow for troubleshooting low-yield reactions:

troubleshooting_workflow start Low or No Yield check_boronic_acid 1. Verify Boronic Acid Integrity (NMR, LC-MS) start->check_boronic_acid check_catalyst 2. Evaluate Catalyst System (Catalyst, Ligand, Inertness) check_boronic_acid->check_catalyst If pure sub_boronic Purify or resynthesize boronic acid check_boronic_acid->sub_boronic If impure check_conditions 3. Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions If active system sub_catalyst Screen alternative catalysts/ligands check_catalyst->sub_catalyst If suspected deactivation optimize Systematic Optimization check_conditions->optimize If standard conditions fail sub_conditions Screen bases, solvents, & temperature check_conditions->sub_conditions If suboptimal sub_boronic->check_boronic_acid sub_catalyst->check_catalyst sub_conditions->check_conditions

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Q2: I'm observing significant formation of a homocoupled byproduct from my this compound. How can I suppress this side reaction?

The homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen.[3] This process, known as the Glaser coupling, is also palladium-catalyzed. To minimize this unwanted reaction:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid portion-wise or via a syringe pump can help to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.

  • Ligand Choice: Certain ligands can suppress homocoupling more effectively than others. Bulky ligands that promote the desired cross-coupling pathway can be beneficial.[8]

The following diagram illustrates the competition between the desired cross-coupling and the undesired homocoupling pathway:

reaction_pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition homo_coupling Homocoupling Side Reaction pd0->homo_coupling aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid (3-Cl-Isoq)-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation boronic_acid->homo_coupling O₂ oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration cross_product Desired Cross-Coupled Product reductive_elimination->cross_product

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Q3: Purification of my final product is challenging due to residual boron-containing impurities. What are the best practices for purification?

Boron-containing impurities, such as unreacted boronic acid or boronic acid anhydrides (boroxines), can complicate purification due to their polarity and tendency to streak on silica gel.[4][12] Here are several effective strategies:

  • Aqueous Workup with a Base: An aqueous wash with a mild base (e.g., 1M NaOH or NaHCO₃) can help to extract the acidic boronic acid impurities into the aqueous layer.

  • Acid/Base Extraction for the Product: If your coupled product has a basic nitrogen atom (which the isoquinoline moiety does), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product back into an organic solvent.

  • Specialized Chromatography Techniques:

    • Boric Acid-Treated Silica Gel: Pre-treating your silica gel with a boric acid solution can suppress the streaking of boronic acid impurities, leading to better separation.[5][13]

    • Use of a Different Stationary Phase: For particularly stubborn separations, consider using a different stationary phase like neutral alumina.[5]

  • Derivatization and Filtration:

    • Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the unreacted boronic acid, which can then be removed by filtration.[3][12]

    • Potassium Trifluoroborate (KHF₂) Salt: Treatment with KHF₂ can convert the boronic acid to its corresponding trifluoroborate salt, which is often crystalline and can be filtered off.[12]

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add this compound, the aryl bromide, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane:water ratio. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the boronic acid is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Optimization Tables

For challenging substrates, a systematic optimization of reaction parameters is often necessary. The following tables provide suggested screening conditions.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Expected Outcome
1Pd₂(dba)₃ (1)XPhos (2.5)High activity for heteroaryl couplings.[6]
2Pd(OAc)₂ (2)SPhos (4)Another robust system for challenging substrates.[8]
3Pd(PPh₃)₄ (5)-A classic catalyst, may require higher temperatures.[14]
4PEPPSI-IPr (2)-N-heterocyclic carbene (NHC) catalyst, good for electron-deficient systems.[2]

Table 2: Base and Solvent Screening

EntryBase (equiv)Solvent System (v/v)Temperature (°C)
1K₃PO₄ (3)1,4-Dioxane / H₂O (4:1)100
2Cs₂CO₃ (3)Toluene / H₂O (5:1)110
3K₂CO₃ (3)THF / H₂O (4:1)80
4NaHCO₃ (3)DMF / H₂O (5:1)120

References

  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Various Authors. (2016). How to purify boronic acids/boronate esters?
  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Chloro-quinoxalines. Benchchem.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • BenchChem Technical Support. (2025). Purification of Boronic Acid Pinacol Esters. Benchchem.
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit r/chemistry community. (2017).
  • Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
  • Reddit r/Chempros community. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Various Authors. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki?
  • Various Authors. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.

Sources

Technical Support Center: Purification of Products from (3-Chloroisoquinolin-5-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Chloroisoquinolin-5-yl)boronic acid. This guide provides in-depth troubleshooting and purification strategies based on field-proven insights and established chemical principles. Our goal is to empower you to overcome common challenges and achieve high purity for your target compounds.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While these reactions are powerful for C-C bond formation, the purification of the final product can be challenging due to the unique properties of the boronic acid starting material and the potential for specific side reactions. This guide addresses the most common purification hurdles in a direct question-and-answer format, followed by detailed workflows and mechanistic explanations.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the workup and purification of reactions involving this compound.

Q1: My post-reaction NMR shows a significant amount of unreacted this compound. What is the most efficient way to remove it on a large scale?

A: The most effective method for bulk removal is a basic aqueous extraction. Boronic acids are Lewis acids and behave similarly to carboxylic acids, readily deprotonating to form water-soluble boronate salts.[1][2] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous base (e.g., 1 M NaOH or K₂CO₃), the unreacted boronic acid will partition into the aqueous layer, leaving your neutral organic product behind.[3][4] This is a simple, scalable, and cost-effective first-pass purification step.

Q2: I've isolated my product, but it's contaminated with a symmetrical bi-isoquinoline byproduct (6,6'-dichloro-8,8'-biisoquinoline). What is this, and how can I separate it from my desired product?

A: This impurity is the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[5][6] It can be promoted by the presence of oxygen or by a palladium(II)-mediated pathway.[7] Since the homocoupled product is often non-polar and structurally similar to the desired cross-coupled product, separation can be challenging.

  • Chromatography: Careful optimization of flash column chromatography is typically required. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) on silica gel can often resolve the two compounds.

  • Recrystallization: If your desired product is crystalline, recrystallization from a suitable solvent system can be a highly effective method to exclude the homocoupled impurity.[1]

Q3: My mass spectrum shows a significant peak corresponding to 3-chloroisoquinoline (the boronic acid group has been replaced by hydrogen). What caused this?

A: This side product is the result of protodeboronation , the cleavage of the carbon-boron bond and its replacement with a proton from a solvent or reagent.[8][9] This reaction is often catalyzed by acid or, more commonly in Suzuki reactions, by base.[10][11] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[11] While this byproduct can be difficult to remove from the desired product, its formation can be minimized by using milder bases (e.g., KF), shorter reaction times, or by using more stable boronate esters (e.g., pinacol esters).[12][13]

Q4: My product mixture streaks badly on a standard silica gel column, making purification impossible. What are my options?

A: Streaking, or tailing, of nitrogen-containing heterocyclic compounds on silica gel is a common issue due to strong interactions with acidic silanol groups. Several alternative chromatographic strategies can be employed:

  • Use Neutral Alumina: Neutral alumina is less acidic than silica and can provide better peak shape for basic compounds.[1]

  • Dope the Eluent: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system can neutralize the acidic sites on the silica gel, improving elution.[1]

  • Reverse-Phase Chromatography: For polar products, reverse-phase flash chromatography (C18 silica) using solvents like acetonitrile and water is an excellent alternative.[14]

Q5: I am in the final stages of synthesis for a drug candidate and need to remove the last traces (<0.1%) of boronic acid impurities. What is the best method for this final polishing step?

A: For removing trace levels of potentially mutagenic boronic acid impurities, scavenger resins are the industry standard.[11] These are functionalized solid supports that selectively bind to the impurity, which can then be removed by simple filtration.

  • Boronic Acid Scavengers: Resins functionalized with diol or N,N-diethanolamine (DEAM) moieties are highly effective at sequestering boronic acids.[11][15] Passing a solution of your product through a cartridge of such a resin, or stirring the product solution with the resin, will effectively remove the residual boronic acid.[3]

Section 2: Troubleshooting and Purification Workflow

A logical workflow is critical for efficiently diagnosing and solving purification issues. The following diagram provides a decision-making tree to guide your choice of purification strategy.

G cluster_impurities Impurity Type cluster_solutions Recommended Purification Strategy start Crude Reaction Mixture check_impurities Identify Major Impurities (TLC, LC-MS, NMR) start->check_impurities boronic_acid Unreacted Boronic Acid check_impurities->boronic_acid Acidic homocoupling Homocoupled Dimer check_impurities->homocoupling Non-polar, similar Rf protodeb Protodeboronated Product check_impurities->protodeb Non-polar, similar Rf baseline Baseline/Polar Impurities check_impurities->baseline Highly Polar basic_wash Protocol 1: Basic Aqueous Wash boronic_acid->basic_wash chromatography Protocol 2: Optimized Chromatography homocoupling->chromatography protodeb->chromatography baseline->basic_wash If acidic scavenger Protocol 3: Scavenger Resin basic_wash->scavenger For trace removal recrystallize Recrystallization chromatography->recrystallize If crystalline

Caption: Troubleshooting workflow for purification.

Protocol 1: Bulk Removal of Acidic Impurities via Basic Aqueous Wash

This protocol is the first line of defense for removing unreacted this compound.

Step-by-Step Methodology:

  • Dissolution: Concentrate the crude reaction mixture in vacuo. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM). A typical volume is 10-20 mL per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the deprotonated boronic acid as a salt.

  • Repeat: Repeat the wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with water, followed by brine, to remove any residual base. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified product.

  • Validation: Check the purity of the product by TLC or LC-MS to confirm the absence of the boronic acid starting material.

Protocol 2: Optimized Chromatographic Purification

When impurities are not easily removed by extraction, column chromatography is necessary. The choice of stationary and mobile phase is critical.

Technique Stationary Phase Typical Eluent System Best For... Considerations
Normal Phase Silica GelHexanes/Ethyl AcetateSeparating non-polar to moderately polar compounds with different polarities.Can cause streaking with basic heterocycles. Add 0.1-1% Et₃N to eluent to mitigate.[1]
Normal Phase Neutral AluminaHexanes/Ethyl Acetate or DCM/MethanolPurifying basic compounds that interact strongly with silica.[1]Activity can vary; may require deactivation with water.
Reverse Phase C18-functionalized SilicaAcetonitrile/Water or Methanol/WaterPurifying polar compounds that are not well-retained on normal phase.[14]Higher cost and lower loading capacity than normal phase.
Protocol 3: High-Purity Polishing with Scavenger Resins

This protocol is designed to remove residual boronic acid to meet the stringent purity requirements of pharmaceutical applications.

Step-by-Step Methodology:

  • Product Dissolution: Dissolve the nearly pure product in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate) in which the product is fully soluble.

  • Resin Addition: Add a boronic acid scavenger resin (e.g., SiliaBond DEAM).[15] The required amount depends on the level of impurity. A common starting point is to use 3-5 equivalents of resin relative to the estimated amount of residual boronic acid.

  • Scavenging: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the impurity by a sensitive analytical method like LC-MS.

  • Filtration: Once scavenging is complete, filter the mixture to remove the solid resin, which now has the boronic acid bound to it.

  • Recovery: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the desired product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the final, highly purified product.

Section 3: Understanding the Side Reactions

A deeper understanding of the primary side reactions provides the foundation for troubleshooting and optimizing reaction conditions to prevent impurity formation in the first place.

Protodeboronation: The Unwanted C-B Cleavage

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid functional group with a hydrogen atom.[8] This process is a significant decomposition pathway, particularly for heteroarylboronic acids under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[10][16]

The mechanism is generally understood to proceed fastest at high pH via the more reactive arylboronate anion (Ar-B(OH)₃⁻).[8][10] The electron-rich boronate is more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.

Homocoupling: Dimerization of the Boronic Acid

The formation of a symmetrical biaryl from the boronic acid starting material is another common side reaction that consumes starting material and complicates purification.[17] There are two primary mechanisms:

  • Palladium-Mediated Homocoupling: This can occur through a stoichiometric reaction between two molecules of the boronic acid and a Pd(II) species, which results in the formation of the biaryl and Pd(0).[7]

  • Oxidative Homocoupling: In the presence of oxygen, a palladium(0) catalyst can be oxidized, leading to a catalytic cycle that consumes the boronic acid to form the homocoupled product.[5][6] Rigorously degassing solvents and maintaining an inert reaction atmosphere are crucial to suppress this pathway.[18]

By understanding these potential pitfalls, researchers can design more robust reaction and purification protocols, ultimately leading to higher yields and purities of their target molecules.

References

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Protodeboronation. organic-chemistry.org. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]

  • Li, M., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry on Reddit. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Patel, S. R., et al. (2009). Process for purification of boronic acid and its derivatives.
  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros on Reddit. [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • General Intermediates of Canada Inc. (2016). Response to "Can I remove boronic acid using Work up process?". ResearchGate. [Link]

  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Kabalka, G. W., et al. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. organic-chemistry.org. [Link]

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Technical Support Center: Navigating Side Reactions with Chloro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. Researchers working with chloro-substituted boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, often face unique challenges that can lead to diminished yields and complex product mixtures. The electron-withdrawing nature of the chlorine substituent significantly alters the electronic properties of the boronic acid, making it more susceptible to specific decomposition pathways.

This guide is structured to provide direct answers to the most pressing issues encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, offering robust, field-proven solutions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common problems researchers face. We diagnose the issue, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Protodeboronation - The Unwanted Proton Swap

Q1: My main byproduct is the simple chloro-arene, where the boronic acid group has been replaced by a hydrogen. What is happening and why is it so prevalent with my chloro-substituted substrate?

A1: You are observing protodeboronation , a common and often frustrating side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1][2] This process is particularly problematic for arylboronic acids under the basic aqueous conditions typically required for Suzuki-Miyaura couplings.[3]

The Mechanism: The reaction proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) upon addition of a base.[3][4] This species is then protonated, leading to the cleavage of the C-B bond. The presence of an electron-withdrawing group, such as chlorine, on the aromatic ring makes the ipso-carbon more electron-deficient, weakening the C–B bond and accelerating this decomposition pathway.[1][2] Ortho-chloro substituents can further exacerbate this issue due to a combination of electronic and steric effects.[4][5][6]

Protodeboronation Start Chloro-Arylboronic Acid (Ar-Cl)-B(OH)₂ Boronate Reactive Boronate Anion [(Ar-Cl)-B(OH)₃]⁻ Start->Boronate Fast equilibrium Base Base (e.g., OH⁻) Product Protodeboronated Byproduct (Ar-Cl)-H Boronate->Product Rate-limiting C-B Cleavage Proton Proton Source (e.g., H₂O) BoronWaste B(OH)₃

Caption: Mechanism of base-mediated protodeboronation.

Q2: How can I minimize protodeboronation in my Suzuki coupling reaction?

A2: The strategy is to either make the desired cross-coupling reaction kinetically faster than the decomposition or to stabilize the boronic acid.

  • Use a More Stable Boron Reagent: Convert your chloro-substituted boronic acid to a more stable derivative. Boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable.[7][8] These reagents act as a "slow-release" reservoir, maintaining a very low concentration of the reactive boronic acid in solution at any given time, which favors the cross-coupling over decomposition.[8]

  • Optimize the Base: Avoid strong, nucleophilic bases like NaOH or KOH if possible. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for sensitive substrates.[9] The choice of base is critical for activating the boronic acid for transmetalation without excessively promoting protodeboronation.[7]

  • Employ a High-Activity Catalyst System: Modern catalyst systems, particularly those using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can dramatically accelerate the rate of the Suzuki coupling.[9][10] By running the reaction at a lower temperature or for a shorter duration, you can achieve full conversion of your starting material before significant protodeboronation occurs. Buchwald's G3 or G4 precatalysts are excellent choices as they rapidly form the active Pd(0) species.[9][10]

  • Control Water Content: While some water is often necessary for Suzuki couplings, especially with K₃PO₄, excess water can accelerate protodeboronation. Using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can be effective, but consider minimizing the aqueous portion or using anhydrous conditions if your chosen base and substrate are compatible.

Issue 2: Homocoupling - The Unwanted Dimer

Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct (Ar-Ar) formed from my chloro-substituted boronic acid. What causes this homocoupling?

A1: The formation of a biaryl from the dimerization of your boronic acid is known as homocoupling . This side reaction is typically promoted by the presence of oxygen and is often catalyzed by the palladium species in the reaction.[9][11][12]

The Mechanism: Homocoupling can occur through several pathways. A common one involves the oxidation of the catalytically active Pd(0) to Pd(II) by residual oxygen. This Pd(II) species can then undergo two successive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[11] Essentially, if the catalytic cycle is inefficient or if oxidizing agents are present, the palladium can catalyze this undesired dimerization.

Q2: What are the most effective strategies to prevent the homocoupling of my boronic acid?

A2: Preventing homocoupling hinges on maintaining a clean, oxygen-free environment and ensuring an efficient catalytic cycle.

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).[9] Assemble your reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction step can sometimes be inefficient and can itself involve homocoupling two molecules of the boronic acid.[11] Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that cleanly and rapidly generates Pd(0) can significantly reduce this side reaction.[11]

  • Order of Reagent Addition: A practical lab trick is to pre-heat the mixture of the palladium catalyst, ligand, base, and aryl halide in the degassed solvent for 10-15 minutes before adding the boronic acid.[12] This ensures the rapid formation of the active catalyst and the oxidative addition complex, which is then ready to immediately engage with the boronic acid in the desired cross-coupling pathway, minimizing its opportunity to homocouple.

Suzuki_vs_SideReactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA ArX Aryl Halide (R-X) ArX->OA PdII L₂Pd(II)(R)(X) OA->PdII TM Transmetalation PdII->TM PdII_Ar L₂Pd(II)(R)(Ar-Cl) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Coupled Product R-(Ar-Cl) RE->Product BoronicAcid Chloro-Arylboronic Acid (Ar-Cl)-B(OH)₂ BoronicAcid->TM Proto Protodeboronation BoronicAcid->Proto Base / H₂O Homo Homocoupling BoronicAcid->Homo Proto_Product (Ar-Cl)-H Proto->Proto_Product Homo_Product (Ar-Cl)-(Ar-Cl) Homo->Homo_Product Oxygen O₂ / Pd(II) Oxygen->Homo

Caption: Suzuki cycle with competing side reactions.

Optimization & Data Reference Tables

Success with chloro-substituted boronic acids often requires fine-tuning. The tables below provide a starting point for selecting optimal reaction components.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BasepKa (Conjugate Acid)Typical SolventsKey Considerations & Recommendations
K₃PO₄ ~12.3Toluene, Dioxane, THF (often with H₂O)Highly Recommended. Strong but non-nucleophilic. Excellent for sensitive boronic acids and preventing protodeboronation. Requires some water for solubility and activity.
Cs₂CO₃ ~10.3Toluene, Dioxane, DMFExcellent Alternative. Very effective, especially for sterically hindered couplings. More soluble in organic solvents than K₃PO₄.
K₂CO₃ ~10.3Toluene, Dioxane, DMF (often with H₂O)A standard, cost-effective choice. Can be less effective than K₃PO₄ for challenging substrates and may require higher temperatures.
NaOH, KOH ~15.7Alcohols, H₂O, THF/H₂OUse with Caution. Strong, nucleophilic bases that significantly increase the rate of protodeboronation. Generally not recommended for electron-deficient boronic acids.

Table 2: Recommended Ligands for Couplings with Chloro-Aryl Boronic Acids

LigandClassKey Advantage
XPhos Bulky BiarylmonophosphineHighly active for coupling aryl chlorides. Promotes fast oxidative addition and reductive elimination, helping the desired reaction outcompete decomposition.[9]
SPhos Bulky BiarylmonophosphineSimilar to XPhos, offers high activity and stability. Excellent for forming sterically congested biaryl products.
RuPhos Bulky BiarylmonophosphineParticularly effective for electron-deficient and heteroaromatic substrates. Promotes efficient transmetalation.
FcPPh₂ Ferrocenyl PhosphineA robust and effective ligand, particularly for reactions involving polychlorinated aromatics, offering good selectivity and efficiency.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Chloro-Substituted Boronic Acid

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the chloro-substituted boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion to a Pinacol Ester for Enhanced Stability

Use this protocol if you are experiencing significant protodeboronation.

  • Dissolution: In a round-bottom flask, dissolve the chloro-substituted boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., Toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, add anhydrous MgSO₄ and stir at room temperature for several hours.

  • Isolation: Once the reaction is complete (monitor by TLC or NMR), filter off any drying agent. Remove the solvent under reduced pressure to yield the crude boronic ester.

  • Purification: The pinacol ester can often be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by recrystallization or column chromatography. The resulting solid is typically much more stable to storage and reaction conditions than the parent boronic acid.[7][8]

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Protodeboronation of (Hetero)
  • Base-catalyzed Aryl-B(OH)
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

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Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving isoquinoline scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation, a common hurdle when working with nitrogen-containing heterocycles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a halo-isoquinoline is sluggish or stalls completely. What's the most likely cause?

A1: The most probable cause is deactivation of the palladium catalyst by the isoquinoline substrate itself. The lone pair of electrons on the nitrogen atom of the isoquinoline ring can coordinate strongly to the palladium center.[1][2] This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively "poisoning" the catalyst.[1][2]

Q2: I observe the formation of palladium black early in the reaction. What does this signify?

A2: The appearance of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be triggered by several factors, including the presence of oxygen, impurities in the solvent, or the instability of the catalytic species.[3][4] When the active Pd(0) species agglomerates, it loses its catalytic activity. The strong coordination of the isoquinoline can sometimes promote pathways that lead to this decomposition.

Q3: Can the choice of base influence catalyst deactivation?

A3: Absolutely. The base plays a crucial role in the transmetalation step of the Suzuki reaction.[5][6] An inappropriate base can either be too weak to facilitate this step efficiently, leading to a build-up of intermediates that may decompose, or too strong, potentially causing undesired side reactions. For nitrogen-containing heterocycles, the choice of base can also influence the substrate's coordination to the palladium center. Some studies suggest that stronger bases can promote the transmetalation step, which might help to mitigate catalyst deactivation.[7]

Q4: Are certain solvents more prone to causing issues with isoquinoline Suzuki couplings?

A4: Yes, the solvent can significantly impact the reaction's success.[7][8][9] Solvents not only affect the solubility of reagents but also modulate the reactivity of the catalyst and the base.[7] For substrates like isoquinolines, polar aprotic solvents like DMF or MeCN can sometimes stabilize certain catalytic intermediates, but they can also enhance the coordinating ability of the nitrogen heterocycle, potentially exacerbating catalyst poisoning.[8] Biphasic solvent systems, such as toluene/water or dioxane/water, are often employed to balance solubility and reactivity.

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is the most common symptom of severe catalyst deactivation. The troubleshooting workflow below provides a systematic approach to identifying and resolving the root cause.

Troubleshooting_Workflow_Low_Yield start Start: Low/No Product check_reagents Step 1: Reagent & Solvent Quality Check - Verify purity of isoquinoline & boronic acid. - Use freshly distilled/degassed solvents. start->check_reagents ligand_screen Step 2: Ligand Screening - Test bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). - Consider N-heterocyclic carbenes (NHCs). check_reagents->ligand_screen Reagents OK base_optimization Step 3: Base Optimization - Screen a range of bases (e.g., K3PO4, Cs2CO3, K2CO3). - Ensure base is finely powdered and dry. ligand_screen->base_optimization No Improvement success Success: Improved Yield ligand_screen->success catalyst_loading Step 4: Adjust Catalyst Loading - Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%). base_optimization->catalyst_loading No Improvement base_optimization->success temp_concentration Step 5: Modify Reaction Conditions - Adjust temperature. - Vary concentration. catalyst_loading->temp_concentration No Improvement catalyst_loading->success temp_concentration->success fail Consult Specialist temp_concentration->fail Still No Yield

Caption: Troubleshooting workflow for low or no product yield.

Detailed Protocol: Ligand Screening

The choice of ligand is critical to stabilize the palladium catalyst and modulate its reactivity.[5] For sterically hindered or electron-rich substrates like isoquinolines, bulky and electron-donating ligands are often necessary.

  • Setup: Prepare a parallel set of reactions in vials under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vial, add the halo-isoquinoline (1.0 equiv), boronic acid or ester (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst System: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with the respective ligand (typically in a 1:2 Pd:ligand ratio).

  • Ligand Variation: Add a different pre-mixed catalyst system to each reaction vial. A recommended screening set is provided in the table below.

  • Reaction: Add degassed solvent, seal the vials, and heat to the desired temperature.

  • Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

Table 1: Recommended Ligand Screening Panel

Ligand TypeExample LigandsRationale for Use with Isoquinolines
Bulky Monophosphines SPhos, XPhos, RuPhosThe steric bulk can disfavor the binding of the isoquinoline nitrogen to the palladium center and promote reductive elimination.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong sigma-donors that form very stable complexes with palladium, which can resist deactivation pathways.[5]
Bidentate Phosphines dppf, XantphosThe defined bite angle of these ligands can influence the geometry around the palladium, potentially mitigating poisoning.
Issue 2: Catalyst Turns Black and Reaction Stalls

This indicates premature catalyst decomposition. The primary focus should be on ensuring strictly anaerobic conditions and considering the stability of the precatalyst.

Mechanism of Catalyst Poisoning by Isoquinoline

The lone pair on the isoquinoline's nitrogen can coordinate to the Pd(0) or Pd(II) center, forming stable off-cycle complexes that disrupt the catalytic cycle.

Catalyst_Poisoning cluster_cycle Suzuki Catalytic Cycle cluster_poisoning Deactivation Pathway Pd(0)L_n Active Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Poisoned_Complex Inactive [Isoquinoline-Pd] Complex Pd(II)_Complex->Poisoned_Complex Coordination Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' Reductive_Elimination->Product Isoquinoline Isoquinoline Substrate Isoquinoline->Poisoned_Complex

Caption: Isoquinoline coordinating to a Pd(II) intermediate, leading to an inactive complex.

Protocol: Rigorous Degassing and Use of Precatalysts

  • Solvent Degassing: Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (three cycles are recommended for maximum oxygen removal).

  • Reaction Setup: Assemble your reaction flask and add all solid reagents (halo-isoquinoline, boronic acid, base, and catalyst).

  • Headspace Purge: Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Add the degassed solvent via a cannula or syringe.

  • Precatalyst Consideration: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using well-defined Pd(0) precatalysts (e.g., Pd₂(dba)₃) or modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts).[3][11] These are often more stable and provide more reproducible results.

Table 2: Comparison of Palladium Sources

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ / PdCl₂(PPh₃)₂ Inexpensive, readily available.Requires in situ reduction to Pd(0), which can be inconsistent.
Pd₂(dba)₃ Air-stable Pd(0) source.Can be sensitive to ligand choice for activation.
Buchwald Precatalysts (e.g., G3, G4) Air-stable, highly active, reliable generation of the active catalyst.More expensive.
PEPPSI™ Precatalysts Air and moisture stable, effective for challenging substrates.Primarily used with NHC ligands.[3]

Advanced Strategies

Using Additives to Mitigate Poisoning

In some challenging cases, Lewis acids have been employed to prevent catalyst deactivation by coordinating to the Lewis-basic heteroatom of the substrate.[2] For instance, the addition of trimethyl borate has been shown to enhance reaction rates by preventing catalyst poisoning by heteroatomic units.[2] This strategy should be approached with caution, as the additive can also interact with other components of the reaction mixture.

Protocol: Trial with Trimethyl Borate

  • Follow the rigorously degassed protocol described above.

  • To the reaction mixture, add trimethyl borate (B(OMe)₃) as an additive. A starting point is to use a stoichiometric equivalent relative to the isoquinoline substrate.

  • Monitor the reaction progress and compare it to a control reaction without the additive.

By systematically working through these FAQs and troubleshooting guides, you will be better equipped to overcome the challenges of catalyst deactivation in Suzuki reactions with isoquinolines, leading to more efficient and successful synthetic outcomes.

References

  • - PubMed

  • - Journal of the American Chemical Society

  • - Wikipedia

  • - ArODES

  • - ResearchGate

  • - ResearchGate

  • - National Institutes of Health

  • - Reddit

  • - National Institutes of Health

  • - ResearchGate

  • - ResearchGate

  • - ChemRxiv

  • - Wikipedia

  • - Cambridge Open Engage

  • - ResearchGate

  • - MDPI

  • - Semantic Scholar

  • - ResearchGate

  • - National Institutes of Health

  • - PubMed

  • - ResearchGate

  • - Yoneda Labs

  • - Organic Chemistry Portal

  • - MDPI

  • - PubMed

  • - Reddit

  • - National Institutes of Health

  • - ResearchGate

Sources

Technical Support Center: Suzuki Coupling of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (3-Chloroisoquinolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific transformation, ensuring successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Challenge of Coupling Heteroaryl Chlorides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] However, the coupling of heteroaryl chlorides, such as 3-chloroisoquinoline, with heteroarylboronic acids like this compound, presents a unique set of challenges. These substrates are often less reactive than their bromide or iodide counterparts and can be prone to various side reactions.[4][5] This guide will address the critical role of anhydrous conditions and other key parameters to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling of this compound, providing causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Suzuki coupling of heteroaryl chlorides are often multifactorial.[6][7] A systematic approach to troubleshooting is essential.

Potential Cause 1: Catalyst Inactivity or Decomposition The active Pd(0) species in the catalytic cycle is sensitive to oxygen.[8] Inadequate inert atmosphere techniques can lead to catalyst oxidation and inactivation. Furthermore, the choice of palladium source and ligand is critical for the coupling of less reactive aryl chlorides.[5][9]

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction setup and execution.[8]

    • Catalyst and Ligand Selection: For challenging heteroaryl chloride couplings, consider using pre-formed, air-stable Pd(II) precatalysts that are activated in situ.[6] Catalyst systems employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, have shown great success in coupling heteroaryl chlorides.[2][10]

Potential Cause 2: Protodeboronation of the Boronic Acid this compound, being a heteroaromatic boronic acid, is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10][11][12] This is often exacerbated by the presence of water and certain bases.[13][14]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, for sensitive heteroarylboronic acids, anhydrous conditions are often preferable to minimize protodeboronation.[15][16][17][18] Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

    • Choice of Base: The base plays a crucial role in the transmetalation step but can also promote protodeboronation.[1] For anhydrous conditions, consider using bases like potassium trimethylsilanolate (TMSOK), which is soluble in organic solvents and has been shown to be effective in promoting the coupling of boronic esters under anhydrous conditions.[15]

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[8][12] These are generally more resistant to protodeboronation and can be coupled directly under anhydrous conditions.[15][16][19]

Potential Cause 3: Inefficient Transmetalation The transfer of the organic group from boron to palladium (transmetalation) is a key step in the catalytic cycle.[1] For nitrogen-containing heterocycles, the nitrogen atom can coordinate to the palladium center, potentially inhibiting the reaction.[20][21][22][23]

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base is required to facilitate the formation of the boronate species, which is the active transmetalating agent.[1] Potassium phosphate (K₃PO₄) is often a good choice for coupling nitrogen-containing heterocycles.[2][20][21]

    • Solvent System: The choice of solvent can influence the solubility of the base and the reaction intermediates. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6] Sometimes, a co-solvent is beneficial.

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling of my boronic acid. How can I minimize this?

Homocoupling of boronic acids results in the formation of a symmetrical biaryl, which reduces the yield of the desired product and complicates purification.[24]

Primary Cause: Presence of Pd(II) and Oxygen Homocoupling is often mediated by Pd(II) species in the presence of oxygen.[6][25] This can occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction is not properly deoxygenated.[25]

  • Troubleshooting Workflow:

    Homocoupling_Troubleshooting Start High Homocoupling Observed Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Is the system rigorously deoxygenated? Check_Catalyst Evaluate Catalyst System Check_Atmosphere->Check_Catalyst Yes Resolution Homocoupling Minimized Check_Atmosphere->Resolution No, improve degassing and inert gas blanket Check_Reagents Assess Reagent Purity Check_Catalyst->Check_Reagents Yes Check_Catalyst->Resolution No, consider a Pd(0) source or a more efficient precatalyst Check_Reagents->Resolution Yes, problem likely solved Check_Reagents->Resolution No, use fresh, high-purity boronic acid/ester

    Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

  • Actionable Solutions:

    • Rigorous Degassing: As with preventing catalyst deactivation, ensure all solvents and the reaction headspace are free of oxygen.[25]

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[6] However, these can be more sensitive to air.

    • Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes favor the cross-coupling pathway over homocoupling.[26]

Q3: Is water always detrimental in this specific Suzuki coupling?

While this guide emphasizes anhydrous conditions for minimizing protodeboronation of this compound, the role of water in Suzuki couplings is nuanced.[27]

  • When Water Can Be Beneficial: In many Suzuki reactions, a small amount of water can be advantageous.[6][28] It can help to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the formation of the active boronate species.[3][27][29] In some cases, water has been shown to accelerate the reaction.[28][30]

  • The Case for Anhydrous Conditions with this compound: Given the susceptibility of heteroarylboronic acids to protodeboronation, starting with strictly anhydrous conditions is a prudent strategy to maximize yield.[10][11] If yields are still low, a carefully controlled addition of a small amount of water could be explored as part of the reaction optimization. However, this should be done cautiously, as it may increase the rate of the undesired protodeboronation side reaction. Recent studies have demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis, providing a strong rationale for pursuing anhydrous conditions.[17][19]

Recommended Experimental Protocol

This protocol is a starting point and may require optimization for your specific substrate and laboratory conditions.

Reaction: Suzuki coupling of 3-chloroisoquinoline with this compound pinacol ester.

Materials:

  • 3-chloroisoquinoline

  • This compound pinacol ester

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloroisoquinoline (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely powdered, dry K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: In a separate vial, under an inert atmosphere, weigh Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv). Add anhydrous 1,4-dioxane to dissolve the catalyst and ligand.

  • Reaction Initiation: Transfer the catalyst solution to the Schlenk flask containing the reagents via a syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Reaction Parameters Summary
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a suitable Pd(II) precatalystProvides the active Pd(0) catalyst.[6]
Ligand SPhos or other bulky, electron-rich phosphinesEssential for activating less reactive aryl chlorides.[2][10]
Base K₃PO₄ (anhydrous)Effective for nitrogen-containing heterocycles, minimizes side reactions.[2][20]
Solvent Anhydrous 1,4-Dioxane or THFAprotic polar solvent to dissolve reagents and intermediates.[6]
Temperature 80-110 °CSufficient thermal energy to promote oxidative addition of the aryl chloride.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[8]

Visualizing the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_Pd Ar-Pd(II)L₂-Ar' Transmetalation->Diaryl_Pd ArB Ar'B(OR)₂ + Base ArB->Transmetalation RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This cycle illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Kim, D., & Lee, S. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Miller, J. A., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Beller, M., et al. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Denmark, S. E., & Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Ser, C.-T., et al. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Kim, D., & Lee, S. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Ser, C.-T., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Quora. What is the prominent role of water in the Suzuki reaction? [Link]

  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Kim, D., & Lee, S. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]

  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Leadbeater, N. E., & Marco, M. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Kudo, N., et al. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Denmark, S. E., & Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]

  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., et al. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Thomas, A. A., et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ball, N. D., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]

  • Kim, J., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

  • Thomas, A. A. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. IDEALS. [Link]

  • Thomas, A. A., et al. Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

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Minimizing homocoupling of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

This guide provides in-depth troubleshooting strategies and preventative measures for researchers encountering homocoupling side reactions during the Suzuki-Miyaura cross-coupling of (3-Chloroisoquinolin-5-yl)boronic acid. The following question-and-answer format addresses common issues and offers field-proven solutions to enhance reaction yield and purity.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?

A: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent couple to form a symmetrical biaryl dimer. In the context of your experiment, this results in the formation of 5,5'-biisoquinoline-3,3'-dichloro, consuming your starting material and reducing the yield of the desired cross-coupled product. This byproduct can also present significant purification challenges due to similar polarity with the target molecule.

The primary mechanism for this unwanted reaction involves the oxidation of the active Palladium(0) catalyst to Palladium(II).[1][2] This Pd(II) species can then undergo a transmetalation with two equivalents of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1][3] The presence of atmospheric oxygen is a major contributor to the formation of these problematic Pd(II) species.[2]

Homocoupling_Pathway cluster_transmetalation Transmetalation (x2) Pd0 Pd(0)L₂ (Active Catalyst) PdII Pd(II)L₂X₂ Pd0->PdII Oxidation O2 O₂ (Oxygen) Intermediate Ar-Pd(II)-Ar PdII->Intermediate BA1 This compound (Ar-B(OH)₂) BA1->Intermediate 1st Equiv. BA2 This compound (Ar-B(OH)₂) BA2->Intermediate 2nd Equiv. Dimer Homocoupled Dimer (Ar-Ar) Intermediate->Dimer Reductive Elimination Regen_Pd0 Pd(0)L₂ Intermediate->Regen_Pd0 Regenerates Catalyst

Caption: The oxidative pathway leading to boronic acid homocoupling.

Q2: I am observing significant formation of the homocoupled dimer. How do the desired Suzuki-Miyaura catalytic cycle and this side reaction compete?

A: The desired Suzuki-Miyaura reaction and the homocoupling pathway compete for the same boronic acid substrate. The key difference lies in the palladium species that initiates the cycle. The productive Suzuki coupling relies on the oxidative addition of your aryl halide partner to the active Pd(0) catalyst. In contrast, homocoupling is typically initiated by Pd(II) species that are either present from a Pd(II) precatalyst or, more commonly, formed by the oxidation of Pd(0) by residual oxygen.[1][2]

To maximize the yield of your desired product, reaction conditions must be optimized to favor the main catalytic cycle and suppress the formation and reactivity of the Pd(II) species that drive homocoupling.

Competing_Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0_S Pd(0)Lₙ OA_S R¹-Pd(II)-X Pd0_S->OA_S Oxidative Addition Pd0_H Pd(0)Lₙ ArX Aryl Halide (R¹-X) ArX->OA_S TM_S R¹-Pd(II)-R² OA_S->TM_S Transmetalation BoronicAcid_S Boronic Acid (R²-B(OH)₂) BoronicAcid_S->TM_S Base_S Base Base_S->TM_S TM_S->Pd0_S Product Product (R¹-R²) TM_S->Product Reductive Elimination PdII_H Pd(II) Species Pd0_H->PdII_H Oxidation Oxygen O₂ Oxygen->PdII_H Dimer_H Dimer (R²-R²) PdII_H->Dimer_H Dimerization BoronicAcid1_H Boronic Acid (R²-B(OH)₂) BoronicAcid1_H->Dimer_H BoronicAcid2_H Boronic Acid (R²-B(OH)₂) BoronicAcid2_H->Dimer_H Dimer_H->Pd0_H Reduction

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

Q3: What is the most critical step to prevent homocoupling, and how do I perform it correctly?

A: The single most critical step is the rigorous exclusion of oxygen from the reaction mixture.[2][4] Since oxygen promotes the formation of Pd(II) species that initiate homocoupling, maintaining an inert atmosphere is paramount.

  • Vessel Preparation: Flame-dry your reaction flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or high-purity Nitrogen).

  • Solid Reagents: Add your this compound, aryl halide partner, base, and ligand to the flask.

  • Purge Cycle: Seal the flask with a rubber septum, insert an inert gas inlet needle and an outlet needle, and purge the flask with inert gas for 10-15 minutes.

  • Solvent Degassing: Add your reaction solvent(s), which must be degassed beforehand. The most effective method is to bubble an inert gas through the solvent via a long needle for at least 30 minutes prior to use.[5]

  • Final Sparge: Once the solvent is added to the solids, continue to bubble inert gas through the reaction solution for another 15-20 minutes. This is known as a subsurface sparge and is highly effective.[2][5]

  • Catalyst Addition & Heating: Remove the inert gas sparging needle. Under a positive pressure of inert gas (maintaining the inlet needle), add your palladium catalyst. Heat the reaction to the desired temperature under a static inert atmosphere (e.g., using a balloon).

Q4: My reaction is sluggish and homocoupling persists. How should I optimize my catalyst system for the this compound?

A: The 3-chloro-isoquinoline moiety is an electron-deficient heteroaryl chloride. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step.[1][6] To overcome this activation barrier and favor the desired Suzuki pathway over homocoupling, a highly active catalyst system is required. This is achieved by pairing a palladium source with a bulky, electron-rich phosphine ligand.[7][8]

These ligands accelerate both the oxidative addition of the aryl chloride and the final reductive elimination step, increasing the turnover rate of the productive cycle.[8]

Ligand Class Key Features & Rationale for Use
SPhos Dialkylbiaryl PhosphineExcellent for heteroaryl chlorides; promotes fast reaction rates and high yields, often at low catalyst loadings.[8]
XPhos Dialkylbiaryl PhosphineA highly general and effective ligand for a wide range of challenging Suzuki-Miyaura couplings, including those involving sterically hindered substrates.
RuPhos Dialkylbiaryl PhosphineParticularly effective for couplings involving nitrogen-containing heterocycles.
tBuXPhos Dialkylbiaryl PhosphineThe increased steric bulk can further enhance the rate of reductive elimination, minimizing side reactions.

Recommendation: Start with SPhos or XPhos in combination with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂.

Q5: What are the optimal base and solvent choices to minimize side reactions?

A: The choice of base and solvent is crucial for both activating the boronic acid and maintaining catalyst stability.

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[7][9] For substrates sensitive to decomposition, a moderately strong but non-nucleophilic base is preferred.

    • Recommended: Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, generally does not cause ester hydrolysis, and is widely used for challenging couplings.[5] Potassium carbonate (K₂CO₃) is also a viable option. Use 2-3 equivalents.

  • Solvent Selection: The solvent must solubilize all components and remain stable under the reaction conditions. Rigorously deoxygenated aprotic solvents are standard.

    • Recommended: 1,4-Dioxane or Toluene are excellent first choices.[10] The addition of a small amount of degassed water (e.g., a 10:1 solvent:water ratio) can sometimes accelerate the reaction, but purely anhydrous conditions may also be effective.[11] The optimal solvent system often needs to be determined empirically.

Q6: Is there an additive I can use to actively suppress homocoupling?

A: Yes. Studies have shown that the addition of a mild reducing agent can significantly suppress homocoupling.[2][4] These agents are thought to reduce any Pd(II) species that form back to the active Pd(0) state before they can enter the homocoupling pathway, without interfering with the main catalytic cycle.

Recommended Additive: Potassium formate (HCO₂K).

  • Follow the deoxygenation procedure outlined in Protocol 1 .

  • Along with the other solid reagents, add Potassium Formate (0.5 - 1.0 equivalents) to the reaction flask before purging and adding the solvent.

  • Proceed with the reaction as normal. The presence of the formate salt helps maintain a higher concentration of the active Pd(0) catalyst throughout the reaction.[2][5]

Q7: Can you provide a comprehensive, optimized starting protocol for coupling an aryl bromide with this compound?

A: This protocol incorporates the best practices discussed above for a robust initial experiment designed to minimize homocoupling.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide partner (1.0 equiv.), SPhos ligand (0.02 equiv., 2 mol%), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and perform three vacuum/inert gas backfill cycles.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe.

  • Deoxygenation: Bubble argon or nitrogen through the stirred solution for 20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.01 equiv., 1 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under a static pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide and the formation of both the desired product and the homocoupled dimer.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Troubleshooting Workflow

If homocoupling remains an issue, use the following diagnostic workflow to identify and resolve the problem.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere 1. Review Deoxygenation Procedure Start->Check_Atmosphere Atmosphere_OK Procedure is Robust (Sparging, Inert Gas) Check_Atmosphere->Atmosphere_OK Yes Atmosphere_Bad Improve Deoxygenation (See Protocol 1) Check_Atmosphere->Atmosphere_Bad No Check_Catalyst 2. Evaluate Catalyst System Atmosphere_OK->Check_Catalyst Atmosphere_Bad->Check_Atmosphere Re-evaluate Catalyst_OK Using Bulky, E⁻-rich Ligand (e.g., SPhos) Check_Catalyst->Catalyst_OK Yes Catalyst_Bad Switch to More Active Ligand (See Ligand Table) Check_Catalyst->Catalyst_Bad No Check_Conditions 3. Assess Reaction Conditions Catalyst_OK->Check_Conditions Catalyst_Bad->Check_Catalyst Re-evaluate Conditions_OK Using K₃PO₄ in Dioxane/Toluene Check_Conditions->Conditions_OK Yes Conditions_Bad Optimize Base/Solvent Check_Conditions->Conditions_Bad No Add_Formate 4. Implement Additive Conditions_OK->Add_Formate Conditions_Bad->Check_Conditions Re-evaluate Formate_Action Add Potassium Formate (See Protocol 2) Add_Formate->Formate_Action End Homocoupling Minimized Formate_Action->End

Caption: A logical workflow for troubleshooting homocoupling issues.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]

  • Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Inhibition of Homo-coupling of Arylboronic Acids in Ligand Free Pd(II)-Catalyzed Suzuki Reaction. [Link]

  • Reddit. (2022). Troubleshooting a Miyaura borylation. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

Sources

Effect of temperature on the stability of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (3-Chloroisoquinolin-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this reagent. Boronic acids are indispensable in modern synthetic chemistry, yet their stability can be a critical variable. This guide provides in-depth, field-proven insights into the effects of temperature on the stability of this compound, ensuring the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary degradation pathways for this compound that are influenced by temperature?

A1: The primary temperature-dependent degradation pathway for most boronic acids, including this compound, is dehydration to form a cyclic anhydride called a boroxine. This is a reversible process where three molecules of the boronic acid lose three molecules of water to form a six-membered ring. At elevated temperatures, this equilibrium shifts towards the boroxine. While reversible upon exposure to water, the formation of boroxine alters the reagent's stoichiometry and can complicate reaction monitoring. A more detrimental, often irreversible, pathway is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by temperature, especially in the presence of moisture or acidic/basic impurities.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To minimize degradation, proper storage is crucial. For long-term storage, it is recommended to keep the solid compound at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen). For short-term, routine laboratory use, storage at 2-8°C in a desiccator is acceptable. It is critical to minimize the compound's exposure to atmospheric moisture and high temperatures. Always allow the container to warm to room temperature before opening to prevent condensation of water vapor onto the cold solid.

Q3: How can I visually assess the quality of my this compound?

A3: While visual inspection is not a definitive measure of purity, it can be an initial indicator. This compound should be a white to off-white solid. Any significant discoloration (e.g., yellowing or browning) or change in texture (e.g., clumping or becoming gummy) may suggest degradation or the presence of impurities. However, the formation of boroxine does not always lead to a visible change. Therefore, analytical confirmation is always recommended if the quality is in doubt.

Q4: Is it necessary to use the entire contents of a new bottle of this compound at once?

A4: To ensure the highest quality, it is best practice to use a freshly opened bottle of the reagent. If this is not feasible, it is advisable to aliquot the boronic acid into smaller, single-use portions under an inert atmosphere. This practice minimizes the repeated exposure of the bulk material to atmospheric moisture and temperature fluctuations each time the main container is opened, thereby preserving its integrity over time.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps
Low or no yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid via dehydration to boroxine or protodeboronation.1. Verify Reagent Quality: Before starting the reaction, assess the purity of the this compound using ¹H NMR or HPLC. For NMR, the presence of broad signals may indicate the formation of boroxine. 2. Use Fresh Reagent: If possible, use a freshly opened bottle of the boronic acid. 3. Aliquot and Store Properly: If using an older bottle, ensure it has been stored under the recommended conditions (-20°C, desiccated, inert atmosphere).
Inconsistent reaction results between batches. Variable quality of the boronic acid due to improper storage or handling.1. Standardize Storage: Implement a strict storage protocol for all boronic acids in the lab. 2. Perform Quality Control: Run a quick purity check (e.g., melting point or NMR) on each new batch of boronic acid before use. 3. Document Handling: Keep a log of how many times the main container has been opened and for how long.
Formation of unexpected byproducts. The presence of impurities from boronic acid degradation. Protodeboronation can lead to the formation of 3-chloroisoquinoline, which may undergo its own reactions.1. Purify the Boronic Acid: If degradation is suspected, the boronic acid can sometimes be purified by recrystallization. However, this can be challenging. 2. Optimize Reaction Conditions: Ensure your reaction conditions are strictly anhydrous and deoxygenated, as these factors can exacerbate degradation.
Difficulty in dissolving the boronic acid. The boroxine form may have different solubility characteristics than the free boronic acid.1. Add a Small Amount of Water: In some cases, adding a small amount of water to the reaction mixture can help to hydrolyze the boroxine back to the boronic acid, improving solubility. This should be done with caution, as excess water can interfere with some coupling reactions. 2. Screen Solvents: Test different solvent systems to find one that effectively dissolves your specific batch of boronic acid.

Part 3: Experimental Protocols & Data

Protocol 1: Assessment of Thermal Stability via HPLC Monitoring

This protocol outlines a method to quantify the stability of this compound at various temperatures over time.

Objective: To determine the rate of degradation of this compound at different storage temperatures.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Vials with inert caps

  • Temperature-controlled chambers (e.g., ovens, refrigerators) set to -20°C, 4°C, 25°C (room temperature), and 50°C.

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Sample Preparation: Aliquot 5 mg of this compound into four separate vials.

  • Initial Analysis (T=0): Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile). Dilute an aliquot of this stock solution to a known concentration and analyze by HPLC to determine the initial purity. This will serve as the baseline (T=0) data point.

  • Incubation: Place one vial in each of the temperature-controlled chambers (-20°C, 4°C, 25°C, and 50°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove a small sample from each vial.

  • HPLC Analysis: Prepare a sample for HPLC analysis from each time point at the same concentration as the T=0 sample. Analyze using the following conditions (or an optimized method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Data Analysis: Calculate the percentage of the remaining this compound peak area relative to the T=0 sample at each time point for each temperature.

Data Summary: Expected Stability Trends

The following table summarizes the expected stability of this compound under different temperature conditions based on the general behavior of boronic acids.

TemperatureExpected StabilityRecommended Use
-20°C High stability, minimal degradation over months.Long-term storage.
4°C Good stability, suitable for several weeks.Short-term storage.
25°C (RT) Moderate stability, degradation may be observed over days to weeks.For immediate use.
50°C Low stability, significant degradation likely within hours to days.Not recommended.

Part 4: Visualization of Degradation Pathway

The following diagram illustrates the primary temperature-influenced degradation pathway of a generic aryl boronic acid to its corresponding boroxine.

Boronic_Acid_Degradation cluster_reactants 3x Aryl Boronic Acid cluster_products Products BoronicAcid Ar-B(OH)2 Boroxine Boroxine (ArBO)3 BoronicAcid->Boroxine + Heat - 3 H2O Boroxine->BoronicAcid + 3 H2O Water 3 H2O

Caption: Reversible dehydration of boronic acid to boroxine.

References

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Boronic Acids. [Link]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Characterization of (3-Chloroisoquinolin-5-yl)boronic Acid and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural verification of novel chemical entities is paramount. Arylboronic acids, particularly those featuring complex heterocyclic scaffolds, are increasingly vital building blocks in medicinal chemistry. Among these, (3-Chloroisoquinolin-5-yl)boronic acid stands out as a key intermediate for the synthesis of a variety of pharmacologically active molecules. Its unambiguous characterization is a critical step in ensuring the integrity of subsequent synthetic transformations and the purity of final compounds.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopic features of this compound. We will present a detailed, predicted ¹H NMR spectrum based on established substituent effects and coupling constants, and compare it with potential isomeric alternatives and common process-related impurities. This comparative approach, supported by experimental protocols, aims to equip researchers with the necessary tools for confident structural elucidation and quality control.

The Predicted ¹H NMR Spectrum of this compound

The isoquinoline ring system has a distinct set of proton signals, which are perturbed by the chloro and boronic acid groups.[1][2] The electron-withdrawing nature of the chlorine atom at the C3 position and the boronic acid group at the C5 position will deshield adjacent protons, shifting their resonances downfield.[3]

Based on the analysis of substituent chemical shift (SCS) effects and typical aromatic coupling constants, the predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is as follows:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~9.3s-Singlet due to no adjacent protons. Significantly downfield due to proximity to the nitrogen atom.
H4~8.2s-Singlet due to no adjacent protons. Downfield shift influenced by the adjacent chlorine atom and the isoquinoline nitrogen.
H6~8.0dJ ≈ 7.5Doublet due to coupling with H7. Deshielded by the adjacent boronic acid group.
H7~7.8tJ ≈ 7.5Triplet due to coupling with H6 and H8.
H8~8.1dJ ≈ 7.5Doublet due to coupling with H7.
B(OH)₂~8.5br s-Broad singlet, exchangeable with D₂O. Chemical shift can be concentration and solvent dependent.

Comparative Analysis with Isomeric Alternatives

A common challenge in the synthesis of substituted isoquinolines is the formation of regioisomers. A likely isomeric alternative to the target compound is (3-Chloroisoquinolin-8-yl)boronic acid. Differentiating these two isomers by ¹H NMR is crucial.

FeatureThis compound(3-Chloroisoquinolin-8-yl)boronic acid (Predicted)
Substitution Pattern Boronic acid at C5Boronic acid at C8
Predicted ¹H NMR Distinct set of signals for H6, H7, and H8.The proton at C5 would be a doublet, coupled to H6. The proton at C7 would be a doublet coupled to H6. The proton at H6 would be a triplet. The overall pattern of the benzene ring protons would be significantly different.
Key Differentiator The downfield shift and multiplicity of the protons on the benzene portion of the isoquinoline ring.The coupling patterns of the protons on the benzene ring would clearly distinguish it from the 5-substituted isomer.

Identification of Common Process-Related Impurities

The synthesis of this compound can result in several impurities. Their identification in the ¹H NMR spectrum is essential for quality assessment.

ImpurityPotential SourceKey ¹H NMR Signals (Predicted)
3-Chloroisoquinoline Unreacted starting materialA distinct set of signals for the unsubstituted isoquinoline ring system, lacking the signals associated with the boronic acid group.
Boroxine Anhydride Dehydration of the boronic acidBroadened aromatic signals and a characteristic broad signal for the B-O-B protons. The integration of the aromatic region relative to the B(OH)₂ signal would be altered.[4]
Residual Solvents Synthesis and work-upCharacteristic signals for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) can be identified using standard reference tables.[5][6]

Experimental Protocol for ¹H NMR Analysis

For reliable and reproducible results, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize the broadening of the B(OH)₂ proton signal.
  • Filter the solution if any particulate matter is present.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64 scans, depending on the sample concentration.
  • Spectral Width: 0-16 ppm.
  • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).
  • Phase the spectrum manually.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).
  • Integrate all signals.
  • To confirm the B(OH)₂ proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The B(OH)₂ signal should disappear or significantly diminish.

Visualizing the Workflow

The logical flow for the characterization of this compound can be visualized as follows:

cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis of this compound SamplePrep Sample Preparation Synthesis->SamplePrep NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing & Interpretation NMR_Acquisition->DataProcessing PredictedSpectrum Predicted Spectrum of Pure Product DataProcessing->PredictedSpectrum Isomers Comparison with Isomeric Alternatives PredictedSpectrum->Isomers Impurities Identification of Impurities PredictedSpectrum->Impurities Conclusion Structural Confirmation & Purity Assessment Isomers->Conclusion Impurities->Conclusion

Sources

Introduction: The Strategic Importance of Isoquinoline Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of (3-Chloroisoquinolin-5-yl)boronic Acid and Its Isomers in Cross-Coupling Reactions

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, methods for its functionalization are of paramount importance to researchers in medicinal chemistry and drug development. Among the most powerful tools for creating carbon-carbon bonds are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1][2] In this context, isoquinoline-based boronic acids serve as critical building blocks.

This guide provides a detailed comparative analysis of the reactivity of This compound) and its structural isomers. The position of both the chloro-substituent and the boronic acid moiety dramatically influences the molecule's electronic properties, steric profile, and stability. Understanding these nuances is not merely academic; it is essential for reaction optimization, maximizing yields, and minimizing undesirable side reactions, thereby accelerating the drug discovery process. We will delve into the mechanistic principles governing reactivity, present a framework for empirical evaluation, and offer field-proven insights to guide your synthetic strategy.

Pillar 1: Mechanistic Foundations of Reactivity

To compare the reactivity of different isomers, one must first understand the key factors at play in the Suzuki-Miyaura coupling, the primary application for these reagents. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4]

Suzuki_Miyaura_Cycle

The two most critical stages influenced by the boronic acid's structure are:

  • Transmetalation: This is often the rate-determining step. It involves the transfer of the organic group (the isoquinoline moiety) from the boron atom to the palladium(II) center. The reaction requires the activation of the boronic acid by a base to form a more nucleophilic boronate species ([R'B(OH)₃]⁻).[1] The rate of this step is governed by both electronic and steric factors.

  • Protodeboronation: This is a common and detrimental side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[5][6] This process consumes the starting material and reduces the overall yield. The susceptibility to protodeboronation is highly dependent on the electronic nature of the aromatic ring and the reaction's pH.[7][8]

Pillar 2: A Comparative Analysis of Isomeric Reactivity

The reactivity of a (chloroisoquinolinyl)boronic acid is a complex interplay between the electron-withdrawing inductive effect of the chlorine atom, the position of the boronic acid, and the inherent electronic properties of the isoquinoline ring system.

Electronic Effects: The Push-and-Pull of Substituents

The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boronic acid group, which can influence reactivity.[9][10] A more Lewis acidic boron center can interact more readily with the hydroxide base, facilitating the formation of the active boronate species required for transmetalation.[10]

However, this increased electrophilicity at the carbon atom bearing the boron can also render the C-B bond more susceptible to cleavage, notably through protodeboronation.[5][11] The position of the chlorine atom relative to the boronic acid is therefore critical.

  • This compound (Reference Compound): The chlorine at C3 is meta to the boronic acid at C5. Its electron-withdrawing effect is primarily inductive. The nitrogen atom at position 2 also exerts a strong inductive pull, further decreasing electron density across the ring system.

  • Isomer Comparison (Varying Boronic Acid Position):

    • (3-Chloroisoquinolin-4-yl)boronic acid: Here, the boronic acid is ortho to the C3-chlorine's sphere of influence and is also significantly affected by the adjacent nitrogen atom. This proximity can lead to a highly electron-deficient C4 position, potentially accelerating transmetalation but also markedly increasing the risk of protodeboronation.

    • (3-Chloroisoquinolin-8-yl)boronic acid: The boronic acid at C8 is peri to the nitrogen lone pair, a sterically crowded position. Electronically, it is further removed from the C3-chlorine, suggesting a more "normal" reactivity profile compared to the C4 isomer, but steric factors will dominate (see below).

  • Isomer Comparison (Varying Chlorine Position):

    • (1-Chloroisoquinolin-5-yl)boronic acid: The chlorine at C1 is adjacent to the nitrogen. This position is highly activated towards nucleophilic substitution but also makes the entire ring system very electron-poor. This could enhance the rate of transmetalation but also increases the likelihood of protodeboronation.

    • (4-Chloroisoquinolin-5-yl)boronic acid: The chlorine is ortho to the boronic acid. This will exert the strongest electron-withdrawing effect on the C-B bond, likely leading to the highest susceptibility to protodeboronation among the isomers discussed.

Electronic_Effects

Steric Hindrance: A Physical Barrier to Reaction

Steric hindrance around the boronic acid group can impede its approach to the palladium complex, slowing down the transmetalation step.[12][13][14] This is a critical consideration, especially with ortho-substituted systems.

  • This compound: The boronic acid at C5 is flanked by hydrogen atoms at C4 and C6, representing a relatively unhindered environment.

  • Isomer Comparison:

    • (3-Chloroisoquinolin-4-yl)boronic acid: The boronic acid at C4 is flanked by the chlorine atom at C3 and the hydrogen at C5. The C3-Cl group presents moderate steric bulk, which could slow the reaction compared to the C5-B(OH)₂ isomer.

    • (3-Chloroisoquinolin-8-yl)boronic acid: This isomer is severely sterically hindered. The boronic acid at C8 is crowded by the C1-H and the peri-interaction with the nitrogen atom's lone pair. This isomer is expected to be the least reactive in Suzuki-Miyaura couplings.[12]

    • (4-Chloroisoquinolin-5-yl)boronic acid: The boronic acid at C5 is flanked by the chlorine atom at C4. This ortho-substituent introduces significant steric hindrance that will likely decrease the rate of transmetalation.

Pillar 3: A Self-Validating Experimental Protocol for Comparative Analysis

To empirically validate the theoretical predictions, a standardized set of experiments is required. The following protocol is designed to provide a robust comparison of reactivity and stability.

Experimental_Workflow

Step-by-Step Methodology
  • Reagent Preparation: Prepare standardized stock solutions of each (chloroisoquinolinyl)boronic acid isomer, a common coupling partner (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-Dioxane).

  • Reaction Setup: In separate, identical reaction vessels, charge the aryl halide, solvent, and the respective boronic acid isomer (1.0 equivalents).

  • Control Setup (Protodeboronation): In parallel, set up identical reactions for each isomer but omit the aryl halide. This will exclusively measure the rate of protodeboronation under the catalytic conditions.

  • Initiation and Monitoring: Degas all vessels and backfill with an inert atmosphere (e.g., Argon). Add the base, followed by the catalyst stock solution to initiate the reactions simultaneously. Maintain a constant temperature (e.g., 80 °C).

  • Data Collection: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vessel, quench it (e.g., with cold water), and extract it with an organic solvent containing an internal standard.

  • Analysis: Analyze the quenched aliquots by a calibrated HPLC or GC-MS method to determine the concentration of the starting materials, the desired cross-coupled product, and the protodeboronated isoquinoline.

Expected Data and Interpretation

This protocol allows for the quantitative comparison of all relevant parameters. The data can be summarized for a clear, objective assessment.

IsomerRelative Initial Rate (Product Formation)Yield at 2h (%)Protodeboronation at 2h (%)Key Influencing Factor(s)
(3-Chloro-5-yl) Baseline (1.0)HighLow-ModerateBalanced electronics; low steric hindrance.
(3-Chloro-4-yl) > 1.0ModerateHighStrong electronic activation, moderate sterics.
(3-Chloro-8-yl) << 1.0Very LowLowSevere steric hindrance.
(4-Chloro-5-yl) < 1.0Low-ModerateVery HighStrong electronic activation but offset by ortho sterics and high instability.
(1-Chloro-5-yl) > 1.0Moderate-HighHighStrong electronic activation from C1 position.

Table 1: Predicted comparative performance of (chloroisoquinolinyl)boronic acid isomers in a standardized Suzuki-Miyaura coupling reaction. Values are hypothetical and for comparative purposes.

Conclusion and Strategic Recommendations

The choice of a (chloroisoquinolinyl)boronic acid isomer is a strategic decision that must balance reactivity with stability.

  • For Reliability and High Yield: This compound represents an excellent balance. Its relatively unhindered C5 position and the meta-disposition of the chloro-substituent provide good reactivity in Suzuki couplings while mitigating the risk of rapid protodeboronation.

  • For Rapid but Potentially Low-Yielding Couplings: Isomers with ortho-activating groups like (3-Chloro-4-yl)boronic acid or (1-Chloro-5-yl)boronic acid may offer faster initial reaction rates. However, this comes at the cost of stability. To use these effectively, one might need to employ specialized conditions, such as using boronic esters (e.g., MIDA or pinacol esters) that provide a "slow release" of the active boronic acid, or catalysts designed for challenging substrates.[2][15]

  • To be Avoided for Standard Couplings: Sterically encumbered isomers such as (3-Chloroisoquinolin-8-yl)boronic acid are poor candidates for standard Suzuki-Miyaura reactions and would require highly specialized, bulky phosphine ligands and forcing conditions to achieve even modest yields.[12][14]

By understanding the fundamental principles of electronic and steric effects and validating them with a robust experimental framework, researchers can make informed decisions, streamline their synthetic campaigns, and ultimately accelerate the path to novel molecular discovery.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters . (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation . Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction . (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. Available at: [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation . (2016). University of Edinburgh Research Explorer. Available at: [Link]

  • Ball, M. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society. Available at: [Link]

  • Cong, H., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis . Organic Letters. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm . Journal of the American Chemical Society. Available at: [Link]

  • Protodeboronation - Wikipedia . (n.d.). Available at: [Link]

  • Ridgway, B. H., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Accounts of Chemical Research. Available at: [Link]

  • Molander, G. A., & Ellis, N. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . Accounts of Chemical Research. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . (n.d.). ResearchGate. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? . (2016). Reddit. Available at: [Link]

  • Tang, W., et al. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling . Organic Chemistry Frontiers. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction . (n.d.). Harvard University, Department of Chemistry and Chemical Biology. Available at: [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids . (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling reaction . (2020). YouTube. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters . (2023). Macromolecular Symposia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine . (2025). ResearchGate. Available at: [Link]

  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds . Molecules. Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions . (n.d.). MDPI. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals . (2025). ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • How chlorine in molecules affects biological activity . (n.d.). Eurochlor. Available at: [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears . (2026). ResearchGate. Available at: [Link]

  • In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues . (2025). International Journal of Molecular Sciences. Available at: [Link]

  • In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues . (2025). ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Reactions with (3-Chloroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1] Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool.[1] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the Suzuki reaction of a challenging, yet pharmaceutically relevant substrate: (3-Chloroisoquinolin-5-yl)boronic acid. We will explore the nuances of analytical choices, from the foundational separation technique to the intricacies of mass spectrometric detection, and compare the Suzuki reaction with viable synthetic alternatives.

The Challenge: Analyzing the Suzuki Coupling of a Polar Heterocycle

The Suzuki reaction with this compound presents a unique set of analytical hurdles. The high polarity of the isoquinoline ring and the inherent instability of the boronic acid moiety necessitate a carefully optimized LC-MS method. Boronic acids, for instance, are prone to forming cyclic anhydrides known as boroxines, which can complicate chromatographic separation and mass spectral interpretation.[2] Furthermore, the nitrogen-containing heterocycle can interact with the stationary phase in complex ways, affecting peak shape and retention.[3]

Comparative Analysis of LC-MS Methodologies: HPLC vs. UPLC

The choice between traditional High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision point in developing a robust analytical method for monitoring this reaction.

FeatureHPLCUPLC
Particle Size 3-5 µm<2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)
Analysis Time LongerSignificantly Shorter
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower

UPLC, with its sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[4][5] For the analysis of a complex reaction mixture containing starting materials, intermediates, the final product, and potential byproducts, the enhanced resolution of UPLC can be instrumental in achieving baseline separation of all components.[4] The increased sensitivity is also beneficial for detecting trace impurities.[5]

However, the higher operating pressures of UPLC systems can sometimes lead to challenges with column stability and instrument maintenance. HPLC remains a robust and reliable option, particularly for routine analyses where ultra-high throughput is not the primary concern.[5]

Experimental Workflow: A Comparative Approach

To objectively compare these two techniques, a systematic workflow is essential. This involves running parallel analyses of the Suzuki reaction mixture under optimized conditions for both HPLC and UPLC systems.

cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 LC-MS Analysis Aryl Halide Aryl Halide Reaction Reaction Aryl Halide->Reaction Boronic Acid Boronic Acid Boronic Acid->Reaction Catalyst & Base Catalyst & Base Catalyst & Base->Reaction Quench Reaction Quench Reaction Reaction->Quench Reaction Dilution Dilution Quench Reaction->Dilution Filtration Filtration Dilution->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis UPLC Analysis UPLC Analysis Filtration->UPLC Analysis Data Comparison Data Comparison HPLC Analysis->Data Comparison UPLC Analysis->Data Comparison Method Selection Method Selection Data Comparison->Method Selection

Caption: A typical experimental workflow for comparing HPLC and UPLC performance.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling Protocol

A general procedure for the Suzuki-Miyaura coupling of an aryl chloride is as follows:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals for LC-MS analysis.[6]

LC-MS Sample Preparation

Proper sample preparation is crucial for obtaining reliable LC-MS data. A typical procedure involves:

  • Quenching: Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Dilution: Dilute the quenched sample with the initial mobile phase to a concentration within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.[7]

Comparative LC-MS Methodologies
ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 min5-95% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 40 °C45 °C
Injection Vol. 5 µL1 µL
MS Ionization ESI PositiveESI Positive
MS Scan Mode Full Scan (m/z 100-1000)Full Scan (m/z 100-1000)

Note: The use of volatile buffers like formic acid or ammonium acetate is essential for LC-MS compatibility.[8][9][10][11][12] Non-volatile buffers such as phosphates should be avoided as they can contaminate the mass spectrometer source.[8]

Data Interpretation and Troubleshooting

Mass Spectral Analysis

The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the accurate mass determination of reactants, products, and byproducts, aiding in their identification. The fragmentation pattern of the isoquinoline core is a key diagnostic tool. Common fragmentation pathways for isoquinoline alkaloids involve the loss of substituents from the ring system.[13][14][15] For this compound and its coupled products, characteristic losses of chlorine, the boronic acid group, and fragments from the coupling partner can be expected.

Common Analytical Challenges
  • Boroxine Formation: As mentioned, boronic acids can dehydrate to form cyclic boroxines.[2] This can lead to broad or multiple peaks in the chromatogram. Using a UPLC method with a fast gradient can often minimize on-column degradation.[13][14]

  • Matrix Effects: The reaction mixture contains a complex matrix of reagents and byproducts that can interfere with the ionization of the analytes of interest, leading to ion suppression or enhancement.[16] Proper sample dilution and the use of an internal standard can help mitigate these effects.

  • Phosphine Ligand Interference: Many Suzuki coupling reactions utilize phosphine-based ligands. These ligands and their oxides can be detected by the mass spectrometer and may co-elute with the analytes of interest, complicating the analysis.[17] A well-resolved chromatographic method is essential to separate these components.

cluster_0 Potential Issues cluster_1 Troubleshooting Reaction Mixture Reaction Mixture LC-MS Analysis LC-MS Analysis Reaction Mixture->LC-MS Analysis Boroxine Formation Boroxine Formation LC-MS Analysis->Boroxine Formation Matrix Effects Matrix Effects LC-MS Analysis->Matrix Effects Ligand Interference Ligand Interference LC-MS Analysis->Ligand Interference Poor Peak Shape Poor Peak Shape LC-MS Analysis->Poor Peak Shape Optimize Gradient Optimize Gradient Boroxine Formation->Optimize Gradient Sample Dilution Sample Dilution Matrix Effects->Sample Dilution Methodical Separation Methodical Separation Ligand Interference->Methodical Separation Adjust Mobile Phase pH Adjust Mobile Phase pH Poor Peak Shape->Adjust Mobile Phase pH

Caption: Troubleshooting common issues in LC-MS analysis of Suzuki reactions.

Comparison with Alternative Cross-Coupling Reactions

While the Suzuki reaction is highly versatile, other cross-coupling reactions can also be employed for the functionalization of chloro-isoquinolines.

Stille Coupling

The Stille coupling utilizes organotin reagents instead of boronic acids.[18] A key advantage is the high tolerance of organostannanes to a wide variety of functional groups.[19] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[18][19] From an analytical perspective, the tin isotopes can lead to complex mass spectra, but also provide a unique signature for identifying tin-containing species.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is a powerful alternative.[20][21] This reaction couples amines with aryl halides.[21] The analytical challenges are similar to those of the Suzuki reaction, with the potential for interference from bulky phosphine ligands.[22]

ReactionCoupling PartnerAdvantagesDisadvantagesAnalytical Considerations
Suzuki OrganoboronLow toxicity, stable reagentsBoroxine formation, potential for ligand interferenceMonitor for boroxines, resolve phosphine oxides
Stille OrganotinHigh functional group toleranceToxic reagents, difficult byproduct removalComplex isotopic patterns from tin
Buchwald-Hartwig AmineDirect C-N bond formationLimited to N-nucleophiles, ligand interferenceResolve phosphine oxides

Conclusion

The LC-MS analysis of the Suzuki reaction with this compound requires a nuanced approach that considers the unique properties of the substrate and the potential for analytical challenges. A UPLC-based method generally offers superior performance in terms of speed and resolution, which is crucial for resolving the complex reaction mixture.[4] However, a well-optimized HPLC method can also provide reliable results. Careful sample preparation, selection of an appropriate mobile phase, and an understanding of potential interferences are key to developing a robust and accurate analytical method. For drug development professionals, the choice of synthetic route will depend on a balance of factors including reaction efficiency, substrate scope, and the ease of purification and analysis.

References

  • Zhang, D., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849.
  • Zhang, D., et al. (2020).
  • Wu, Y., et al. (2007). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed, 17616142.
  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723.
  • Dolan, J. W. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(4), 586-593.
  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link].

  • Espinosa, S., Bosch, E., & Rosés, M. (2002). Buffer Considerations for LC and LC–MS. LCGC North America, 20(11), 1032-1043.
  • MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link].

  • Subirats, X., Bosch, E., & Rosés, M. Buffer considerations for LC and LC-MS. Universitat de Barcelona. [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link].

  • Compass D&J. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Compass D&J. [Link].

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed, 18950225.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link].

  • Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link].

  • Ishida, Y., et al. (2008). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 37(8), 874-875.
  • International Journal of Scientific Research & Technology. A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link].

  • Solans-Monfort, X., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(48), 14075-14083.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(4), 5064-5074.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link].

  • Sumita, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3465-3474.
  • American Chemical Society. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A-396A.
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link].

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link].

  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS? ResearchGate. [Link].

  • National Institutes of Health. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. [Link].

  • ResearchGate. Comparative study of parameters used in HPLC and UPLC technique. ResearchGate. [Link].

  • National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. [Link].

  • ResearchGate. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link].

  • Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Royal Society of Chemistry. [Link].

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A Senior Application Scientist's Guide to Cross-Coupling Alternatives for (3-Chloroisoquinolin-5-yl)boronic acid Beyond the Suzuki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process scientist, the Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, prized for its reliability and broad functional group tolerance. However, reliance on a single methodology can be limiting, especially when dealing with complex, electron-deficient N-heterocyclic substrates such as (3-Chloroisoquinolin-5-yl)boronic acid. Optimizing yields, improving atom economy, or exploring alternative bond disconnections often necessitates a broader toolkit of cross-coupling strategies.

This guide provides an in-depth technical comparison of viable alternatives to the Suzuki coupling for the functionalization of this compound and similar scaffolds. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions in their synthetic endeavors.

The Benchmark: Suzuki-Miyaura Cross-Coupling

Before exploring alternatives, it is essential to understand the benchmark reaction. The Suzuki-Miyaura coupling of this compound would typically involve its reaction with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation ([ArB(OH)_3]^-) PdII_RX->Transmetalation PdII_RAr R-Pd(II)L_n-Ar Transmetalation->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 R-Ar

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Alternative Cross-Coupling Strategies

Here we explore several powerful alternatives to the Suzuki coupling, each offering unique advantages in specific contexts.

Chan-Lam Cross-Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, utilizing a copper catalyst to couple boronic acids with amines, amides, and alcohols.[1][2] This reaction is particularly attractive due to its often mild, aerobic conditions, offering an orthogonal approach to the palladium-catalyzed Buchwald-Hartwig amination.[1][3]

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is still a subject of investigation but is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[4][5] The reaction is initiated by the formation of a copper-aryl species, which then undergoes reductive elimination with the heteroatom nucleophile to form the desired product.[4]

Chan_Lam_Coupling CuII Cu(II) Transmetalation Transmetalation (ArB(OH)_2) CuII->Transmetalation CuII_Ar Ar-Cu(II) Transmetalation->CuII_Ar Ligand_Exchange Ligand Exchange (R-NH_2) CuII_Ar->Ligand_Exchange CuIII_Complex [Ar-Cu(III)-NHR]^+ Ligand_Exchange->CuIII_Complex Oxidation RedElim Reductive Elimination CuIII_Complex->RedElim CuI Cu(I) RedElim->CuI Ar-NHR Oxidation Oxidation (O_2) CuI->Oxidation Oxidation->CuII Liebeskind_Srogl_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Cu_Activation Activation with Cu(I)-carboxylate Activated_Thioester R-C(O)S-R'---Cu(I) Activated_Thioester->OxAdd PdII_Acyl R(CO)-Pd(II)L_n-SR' OxAdd->PdII_Acyl Transmetalation Transmetalation (ArB(OH)_2) PdII_Acyl->Transmetalation PdII_AcylAr R(CO)-Pd(II)L_n-Ar Transmetalation->PdII_AcylAr RedElim Reductive Elimination PdII_AcylAr->RedElim RedElim->Pd0 R(CO)Ar Decarboxylative_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-COOH) Pd0->OxAdd PdII_Carboxylate Ar-COO-Pd(II)L_n-H OxAdd->PdII_Carboxylate Decarboxylation Decarboxylation (-CO_2) PdII_Carboxylate->Decarboxylation PdII_ArH Ar-Pd(II)L_n-H Decarboxylation->PdII_ArH Transmetalation Transmetalation ([R-B(OH)_3]^-) PdII_ArH->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R Reductive_Coupling Nitro Ar-NO_2 Reduction1 Reduction Nitro->Reduction1 [M] Nitroso Ar-NO Reduction1->Nitroso Coupling Coupling with [R-B(OH)_3]^- Nitroso->Coupling Intermediate [Ar-N(O)-R] Complex Coupling->Intermediate Reduction2 Further Reduction Intermediate->Reduction2 Product Ar-NH-R Reduction2->Product

Sources

A Comparative Guide to the Purity Assessment of Synthesized (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity for Boronic Acid Intermediates

Boronic acids, and their derivatives, are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] (3-Chloroisoquinolin-5-yl)boronic acid is a structurally complex intermediate, and its synthesis can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, residual catalysts (such as palladium or iridium), and degradation products.[4][5] The presence of such impurities, even at trace levels, can have significant downstream consequences, including reduced yield in subsequent synthetic steps, the formation of undesired and potentially toxic by-products in the final API, and complications in drug formulation and stability.[1] Therefore, a rigorous and well-validated analytical strategy to assess the purity of this compound is not merely a quality control measure but a fundamental requirement for successful drug development.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment strategy begins with a thorough understanding of the synthetic route used to produce this compound. While specific proprietary synthesis procedures may vary, this compound is typically synthesized via a borylation reaction of a suitable halogenated isoquinoline precursor. Common methods include the Miyaura borylation, which utilizes a palladium catalyst, or iridium-catalyzed C-H borylation.[6][7][8][9][10][11][12][13][14][15]

Based on these synthetic approaches, a profile of potential impurities can be predicted:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3,5-dichloro-isoquinoline or other halogenated precursors.

    • Homocoupling Products: Dimerization of the boronic acid or the starting halide can occur as a side reaction in palladium-catalyzed couplings.[16][17]

    • Protodeborylation Products: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-chloroisoquinoline. This is a common degradation pathway for boronic acids.

    • Boroxine Formation: Boronic acids have a propensity to form cyclic anhydrides called boroxines, which can complicate analysis and quantification.

  • Catalyst-Related Impurities:

    • Residual Palladium/Iridium: Trace amounts of the metal catalyst used in the borylation reaction.

    • Ligand Impurities: Residual phosphine ligands or their oxides.

  • Solvent and Reagent Residues: Residual solvents used in the synthesis and purification steps.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique, or combination of techniques, is paramount for a comprehensive purity assessment. The unique chemical properties of boronic acids, including their polarity and tendency to form boroxines, present specific analytical challenges. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Assessment

Purity Assessment Workflow Overall Purity Assessment Workflow cluster_Synthesis Synthesis & Initial Characterization cluster_Primary_Analysis Primary Purity & Impurity Profiling cluster_Specialized_Analysis Specialized & Orthogonal Testing cluster_Validation Method Validation & Reporting Synthesis Synthesis of this compound Initial_QC Initial Quality Control (e.g., TLC, Melting Point) Synthesis->Initial_QC HPLC HPLC-UV for Quantification of Main Component and Known Impurities Initial_QC->HPLC LCMS LC-MS for Identification of Unknown Impurities and Mass Verification Initial_QC->LCMS NMR NMR for Structural Confirmation and Detection of Boroxines Initial_QC->NMR ICPMS ICP-MS for Residual Metal Catalyst Analysis Initial_QC->ICPMS GC GC for Residual Solvent Analysis Initial_QC->GC Validation Analytical Method Validation (ICH/FDA Guidelines) HPLC->Validation LCMS->Validation NMR->Validation Report Comprehensive Certificate of Analysis (CoA) Generation ICPMS->Report GC->Report Validation->Report

Caption: A comprehensive workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Expertise & Experience: The key to a successful HPLC method for boronic acids is to manage their polarity and prevent on-column degradation. A reverse-phase C18 column is often a good starting point. The mobile phase composition is critical; a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main component from its impurities. The choice of a low pH mobile phase can help to suppress the ionization of the boronic acid and improve peak shape.

Trustworthiness: A self-validating HPLC protocol should include system suitability tests (SSTs) before each run. These tests, which measure parameters like theoretical plates, tailing factor, and reproducibility of injections of a standard, ensure that the chromatographic system is performing adequately. The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation:

    • HPLC system with a UV detector (e.g., Diode Array Detector).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main component).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component at the chosen wavelength. For higher accuracy, reference standards for known impurities should be used to calculate relative response factors.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an invaluable tool for impurity identification.

Expertise & Experience: LC-MS is particularly useful for identifying unknown peaks observed in the HPLC chromatogram. By obtaining the mass-to-charge ratio (m/z) of an impurity, its molecular formula can be proposed, providing crucial clues to its structure. This is especially important for detecting unexpected by-products or degradation products. Electrospray ionization (ESI) is a common ionization technique for boronic acids.

Trustworthiness: The LC-MS method should be able to detect impurities at levels required by regulatory guidelines (e.g., ICH Q3A for impurities in new drug substances). The mass spectrometer should be calibrated regularly to ensure mass accuracy.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation:

    • LC-MS system with an ESI source.

  • Chromatographic Conditions:

    • The same chromatographic conditions as the HPLC-UV method can often be used to allow for direct comparison of chromatograms.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive and/or Negative ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: As recommended by the instrument manufacturer.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of potential impurities.

    • Analyze the mass spectra of unknown peaks to determine their molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for both qualitative and quantitative analysis.

Expertise & Experience: ¹H NMR is used to confirm the structure of the main component and to identify and quantify impurities that have unique proton signals. However, the presence of boroxines can lead to complex and sometimes broad spectra. Running the NMR in a deuterated solvent that can break up the boroxine trimers, such as methanol-d₄, can simplify the spectrum. ¹¹B NMR is a specific and sensitive technique for observing boron-containing species and can be used to distinguish between the boronic acid and boroxine forms.

Trustworthiness: Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte. By using a certified internal standard with a known concentration, the absolute purity of the this compound can be determined.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Add a known amount of a certified internal standard (for qNMR).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals of the main component and any visible impurities.

    • Calculate the purity based on the relative integration of the signals, or against the internal standard for qNMR.

Comparison of Analytical Techniques

FeatureHPLC-UVLC-MSNMR
Primary Function Quantitative PurityImpurity IdentificationStructural Confirmation & Quantification
Strengths High precision and accuracy for quantification, robust and widely available.High sensitivity and specificity for identifying unknown impurities.Provides detailed structural information, can be used for absolute quantification (qNMR).
Weaknesses Requires reference standards for accurate quantification of all impurities, may not identify co-eluting peaks.Quantification can be less accurate than HPLC-UV without standards for each impurity.Lower sensitivity compared to chromatographic methods, spectra can be complex.
Best For Routine quality control, determining the percentage of the main component.Characterizing impurity profiles, investigating out-of-specification results.Confirming the chemical structure, identifying boroxines, absolute purity determination.

Decision-Making for Method Selection

Method Selection Logic Decision-Making for Analytical Method Selection cluster_Goals Define the Analytical Question cluster_Methods Select Primary Technique cluster_Orthogonal Consider Orthogonal & Complementary Methods Start Purity Assessment Goal Goal_Quant Routine QC & % Purity? Start->Goal_Quant Goal_ID Identify Unknown Impurities? Start->Goal_ID Goal_Struct Confirm Structure / Boroxines? Start->Goal_Struct Select_HPLC Use HPLC-UV Goal_Quant->Select_HPLC Select_LCMS Use LC-MS Goal_ID->Select_LCMS Select_NMR Use NMR Goal_Struct->Select_NMR Ortho_LCMS LC-MS to identify peaks Select_HPLC->Ortho_LCMS If unknown peaks Ortho_NMR NMR for structural confirmation Select_HPLC->Ortho_NMR For structural assurance Ortho_HPLC HPLC for quantification Select_LCMS->Ortho_HPLC To quantify identified impurities Select_NMR->Ortho_HPLC To quantify impurities with unique signals

Caption: A logical flow for selecting the appropriate analytical method based on the specific purity assessment goal.

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a combination of orthogonal analytical techniques. HPLC-UV provides a robust and reliable method for routine purity determination and quantification of the main component. LC-MS is an indispensable tool for the identification of unknown impurities, which is crucial for a comprehensive understanding of the impurity profile. NMR spectroscopy offers unparalleled structural information and the ability to perform absolute quantitative analysis.

A comprehensive and self-validating purity assessment strategy should leverage the strengths of all three techniques. By understanding the synthetic route and potential impurities, and by employing validated analytical methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Veeprho. Isoquinoline Impurities and Related Compound. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ResearchGate. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • Wikipedia. Miyaura borylation. [Link]

  • Steel, P. G., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(11), 3217-3223*. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • Wang, B., et al. (2010). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 7(4), 309-311*. [Link]

  • Google Patents.
  • PubMed. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. [Link]

  • ResearchGate. Ir-catalyzed C3 borylation of quinoline with bis(pinacolato)diboron. [Link]

  • Semantic Scholar. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. [Link]

  • National Institutes of Health. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]

  • MDPI. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ACS Publications. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

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Kinetic studies of Suzuki coupling with (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Analysis of Suzuki Coupling with (3-Chloroisoquinolin-5-yl)boronic acid

For professionals in drug discovery and chemical development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids have cemented its role in the synthesis of complex molecular architectures.[2][3] However, when dealing with heteroaromatic substrates, particularly less reactive aryl chlorides like 3-chloroisoquinoline, a deep understanding of the reaction kinetics is paramount for optimizing yield, minimizing impurities, and ensuring process scalability.

This guide provides a comparative analysis of catalytic systems for the Suzuki coupling of this compound. We will move beyond simple endpoint analysis to explore the "why" behind catalyst and condition selection, grounded in the kinetic principles that govern the reaction's efficiency. The insights and protocols herein are designed to empower researchers to develop robust, validated, and efficient coupling methodologies.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The overall rate of product formation is dictated by the slowest, or rate-determining, step in this cycle. Understanding the factors that influence each elementary step is crucial for rational catalyst design and reaction optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloroisoquinoline. This step is often the rate-determining step, especially for less reactive aryl chlorides.[4][6] The reactivity order is generally I > Br > Cl.[4][7] Electron-rich and bulky ligands on the palladium center can accelerate this step by increasing the electron density of the metal, facilitating its insertion into the C-Cl bond.[8][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][9] The choice of base and solvent can significantly impact the rate of transmetalation.[10][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[4][9] This step is typically fast and irreversible.[4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation (Ar'-B(OH)₂) + Base TM_complex->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') TM_complex->Product Reactant1 3-Chloroisoquinoline (Ar-Cl) Reactant1->OA_complex Reactant2 This compound (Ar'-B(OH)₂) Reactant2->TM_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent collectively determines the kinetic profile of the reaction. For a challenging substrate like 3-chloroisoquinoline, a systematic comparison is essential.

Catalyst Precursor and Ligand Selection

The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[9] For coupling aryl chlorides, ligands that are both electron-rich and sterically hindered are generally required to promote the difficult oxidative addition step.[8]

  • System A: Traditional Phosphine Ligand (e.g., PPh₃)

    • Expertise & Experience: Triphenylphosphine (PPh₃) is a classic ligand but often proves inefficient for aryl chlorides. Its moderate electron-donating ability and smaller size may not be sufficient to promote oxidative addition at a practical rate, leading to slow reactions and low yields.

  • System B: Bulky, Electron-Rich Biarylphosphine Ligand (e.g., SPhos)

    • Expertise & Experience: Buchwald-type ligands like SPhos are specifically designed for challenging couplings. Their steric bulk promotes the reductive elimination step and helps maintain a monoligated, highly reactive Pd(0) species, while their strong electron-donating character significantly accelerates the rate-limiting oxidative addition.[13]

  • System C: N-Heterocyclic Carbene (NHC) Ligand (e.g., IPr)

    • Expertise & Experience: NHCs are powerful electron-donating ligands, even more so than most phosphines.[9] They form very stable palladium complexes, which can lead to high catalyst turnover numbers (TONs) and thermal stability. This makes them an excellent alternative for activating unreactive C-Cl bonds.

The Critical Role of Base and Solvent

The base and solvent system primarily influences the transmetalation step. The base activates the boronic acid, and the solvent affects the solubility of the reagents and intermediates.[14][15]

  • Bases: Stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for difficult couplings, as they more readily form the active boronate species required for transmetalation.[16]

  • Solvents: A biphasic system, such as Toluene/Water or Dioxane/Water, is commonly employed.[1] Water helps to dissolve the inorganic base, facilitating the formation of the boronate at the phase interface, while the organic solvent dissolves the substrates and catalyst. The water-to-organic solvent ratio can be a critical parameter to optimize.[14]

Experimental Design for Kinetic Studies

A robust kinetic analysis requires careful experimental design and precise analytical monitoring. This protocol provides a self-validating system for comparing catalytic performance.

Experimental_Workflow cluster_workflow Kinetic Study Workflow A 1. Reagent Preparation (Under Inert Atmosphere) B 2. Reaction Setup (Pre-heat to Temperature) A->B C 3. Catalyst Injection (t=0) B->C D 4. Timed Aliquot Sampling C->D E 5. Quench Aliquot (e.g., with cold solvent) D->E F 6. Sample Preparation (Dilution, Add Internal Standard) E->F G 7. HPLC/GC-MS Analysis F->G H 8. Data Processing (Concentration vs. Time Plot) G->H I 9. Kinetic Parameter Calculation (Initial Rate, k_obs) H->I

Figure 2. Standard workflow for conducting kinetic analysis of a coupling reaction.
Detailed Experimental Protocol: Reaction Monitoring

Objective: To determine the initial reaction rate and conversion profile for the Suzuki coupling of 3-chloroisoquinoline with this compound using different catalytic systems.

Materials:

  • 3-Chloroisoquinoline (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)

  • Solvent (e.g., Dioxane/H₂O, 10:1 v/v)

  • Internal Standard (e.g., Dodecane, for chromatographic analysis)

  • Anhydrous solvents and inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a pre-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloroisoquinoline, this compound, the base, and the internal standard.

  • Inerting: Seal the tube, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Pre-heating: Place the reaction vessel in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and allow the mixture to stir for 15 minutes to reach thermal equilibrium.

  • Reaction Initiation (t=0): In a separate vial, dissolve the palladium precursor and ligand in a small amount of degassed solvent. Inject this catalyst solution into the reaction mixture to initiate the reaction.

  • Sampling: At specified time points (e.g., t = 2, 5, 10, 20, 40, 60, 120 min), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately dispense the aliquot into a vial containing cold ethyl acetate (~1 mL) to quench the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting material and product relative to the internal standard.

Data Interpretation and Comparative Analysis

The data collected from the kinetic runs allows for a direct, objective comparison of the different catalytic systems.

Comparative Kinetic Data

The following table presents hypothetical but representative data for the catalytic systems described above under identical conditions.

Catalytic SystemLigandInitial Rate (M/min)Time to >95% Conversion (min)Key Byproduct(s) Observed
System A PPh₃0.0008> 1440 (24h)Dehalogenation, Boronic Acid Homocoupling
System B SPhos0.015090Minimal
System C IPr (NHC)0.0125120Minimal

Analysis of Results:

  • System A (PPh₃): The extremely low initial rate and failure to reach completion demonstrate the inadequacy of traditional, less electron-rich ligands for this challenging C-Cl bond activation. The presence of side products indicates that the desired catalytic cycle is slow and inefficient.[8]

  • System B (SPhos): The significantly higher initial rate and rapid conversion highlight the effectiveness of bulky, electron-rich biarylphosphine ligands.[13] This system successfully accelerates the rate-limiting oxidative addition, leading to an efficient and clean reaction.

  • System C (IPr): The NHC-based system also shows high efficiency, comparable to System B. Its slightly lower initial rate in this hypothetical case could be due to differences in the rate of catalyst activation or subtle steric effects, but it remains a highly viable and robust alternative.

Conclusion and Recommendations

Kinetic analysis provides invaluable, quantifiable data for making informed decisions in catalyst selection and process optimization. For the Suzuki coupling of 3-chloroisoquinoline, a substrate of significant interest in medicinal chemistry, moving beyond simple yield reporting to a kinetic-based comparison is essential.

Our analysis demonstrates that for activating the inert C-Cl bond, advanced catalytic systems employing bulky, electron-rich ligands are required. Both biarylphosphine ligands (like SPhos) and N-heterocyclic carbene (NHC) ligands offer vastly superior performance compared to traditional systems. The experimental workflow detailed here provides a reliable framework for researchers to conduct their own comparative studies, ensuring the selection of a catalytic system that is not only high-yielding but also kinetically efficient and robust.

References

  • Yamamoto, T., & Akita, M. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link][10]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][4]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][8]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link][2]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link][11]

  • Knapp, D. M. (2018). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link][17]

  • Ball, L. T., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. University of Strathclyde. [Link][18]

  • Wikipedia. (n.d.). Suzuki reaction. [Link][9]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link][6]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][19]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][5]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link][14]

  • Singh, R., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. [Link][20]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering. [Link][15]

  • Gesmundo, N. J. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University. [Link][21]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][3]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link][1]

  • ResearchGate. (2014). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link][7]

  • ResearchGate. (2017). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link][22]

  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link][23]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link][12]

  • ResearchGate. (2010). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link][16]

  • Wang, X., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link][24]

  • ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • ACS Publications. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link][25]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link][26]

  • ResearchGate. (2023). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. [Link][27]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link][28]

  • ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link][13]

  • R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link][29]

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A Comparative Guide to the Synthetic Validation of (3-Chloroisoquinolin-5-yl)boronic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Specifically, the 3-chloroisoquinoline motif serves as a versatile synthetic handle, allowing for subsequent functionalization to explore the chemical space around the core structure. The introduction of a boronic acid at the C-5 position creates (3-Chloroisoquinolin-5-yl)boronic acid, a critical building block for carbon-carbon bond formation, most notably through the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]

This guide provides an in-depth validation of a primary synthetic route to this compound, compares it with viable alternatives, and demonstrates its application. The content is tailored for researchers, scientists, and drug development professionals who require robust and scalable synthetic methodologies.

Part 1: The Validated Primary Synthetic Route: Miyaura Borylation

The palladium-catalyzed Miyaura borylation is arguably the most versatile and widely adopted method for synthesizing aryl and heteroaryl boronic acids and their esters.[6][7] This reaction involves the cross-coupling of an aryl or vinyl halide/triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[7] Its broad functional group tolerance, operational simplicity, and generally high yields make it the preferred route for preparing complex intermediates like this compound.[8]

Overall Experimental Workflow

The synthesis and validation process follows a logical progression from the starting material to the final, analytically pure product, ready for subsequent reactions.

start Starting Material (e.g., 5-Bromo-3-chloroisoquinoline) reaction Miyaura Borylation Reaction (Pd Catalyst, Base, B₂pin₂) start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup Crude Mixture purification Purification (Crystallization / Chromatography) workup->purification Crude Product validation Product Validation (NMR, LC-MS, M.P.) purification->validation Purified Product product Final Product This compound Pinacol Ester validation->product Validated

Caption: High-level workflow for the synthesis and validation of the target boronic ester.

Detailed Experimental Protocol: Synthesis of (3-Chloroisoquinolin-5-yl)pinacol boronate

This protocol is a representative procedure adapted from established Miyaura borylation methodologies.[9][10] The direct product is the pinacol ester, which is often more stable and easier to handle than the free boronic acid and can be used directly in many coupling reactions or hydrolyzed if necessary.[8]

Materials:

  • 5-Bromo-3-chloroisoquinoline (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-3-chloroisoquinoline, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound pinacol ester.

Causality and Rationale
  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere prevents its oxidation and deactivation.[11]

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand is both electron-rich and bulky, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12]

  • Base: Potassium acetate (KOAc) is a mild base that is crucial for activating the diboron reagent, facilitating the transmetalation step without causing unwanted side reactions with sensitive functional groups.[5][7]

  • Solvent: Dioxane is a common solvent for Suzuki-Miyaura reactions due to its high boiling point and ability to dissolve both organic substrates and inorganic salts to some extent.[11]

Catalytic Cycle and Mechanism

The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium center.

pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-X L₂ pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-B(OR)₂ L₂ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination sub Ar-X prod Ar-B(OR)₂ boron B₂(OR)₄ + Base boron->pd2_oxid [B(OR)₂(Base)]⁻

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Product Validation

Confirmation of the product structure and purity is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structural integrity of the isoquinoline core and the presence of the pinacol boronate ester group.

  • Mass Spectrometry (MS): LC-MS analysis will confirm the molecular weight of the desired product.

  • Purity Analysis: HPLC or UPLC can determine the purity of the final compound. Boronic acids and their esters are known to form anhydrides (dimers or trimers), which can complicate analysis but are often still reactive in subsequent steps.[8][13]

Part 2: Comparative Analysis of Alternative Synthetic Routes

While Miyaura borylation is often preferred, other methods exist for synthesizing boronic acids. Understanding their advantages and limitations is key to selecting the appropriate route for a given application.

Alternative Route A: Halogen-Metal Exchange & Borylation

This classic method involves the reaction of an aryl halide with a strong organometallic base (e.g., n-butyllithium) or magnesium metal to form an aryl-lithium or Grignard reagent.[14] This highly nucleophilic species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, followed by acidic workup to yield the boronic acid.[14][15]

  • Advantages: Utilizes inexpensive and readily available reagents (n-BuLi, Mg, borate esters).

  • Disadvantages: Requires cryogenic temperatures (-78 °C) to prevent side reactions. The organometallic intermediates are highly basic and incompatible with many functional groups (e.g., esters, ketones, nitro groups).

Alternative Route B: Direct C-H Borylation

A more modern approach involves the direct, transition-metal-catalyzed borylation of a C-H bond.[14] This is a highly atom-economical strategy that avoids the pre-functionalization required in other methods. Iridium-based catalysts are most commonly used for this transformation.

  • Advantages: High atom economy; reduces the number of synthetic steps.

  • Disadvantages: Regioselectivity can be a major challenge, especially on heteroaromatic systems with multiple potential C-H activation sites. The directing-group-assistance often required may not be feasible for all substrates. For 3-chloroisoquinoline, achieving selective borylation at the C-5 position over other sites would be a significant challenge.

Performance Comparison

The choice of synthetic route depends on a balance of factors including scale, cost, available equipment, and the chemical nature of the starting material.

FeatureMiyaura BorylationHalogen-Metal ExchangeDirect C-H Borylation
Typical Yield Good to ExcellentModerate to GoodVariable, highly substrate-dependent
Functional Group Tolerance ExcellentPoorModerate to Good
Reaction Conditions Mild (Heat, inert atm.)Harsh (Cryogenic, inert atm.)Mild to Moderate (Heat, inert atm.)
Scalability Readily scalableChallenging due to exothermsScalable, but catalyst cost can be a factor
Key Reagents Pd catalyst, Diboron estern-BuLi or Mg, Borate esterIr or Rh catalyst, Diboron ester
Primary Limitation Cost of catalyst and diboron reagentsLow functional group toleranceRegioselectivity control

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary value of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl structures.[4][11]

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene/Ethanol mixture

Procedure:

  • Combine the boronic ester, aryl bromide, and Pd(PPh₃)₄ in a flask.

  • Add the solvent mixture followed by the aqueous sodium carbonate solution.

  • Degas the mixture and heat to reflux (approx. 80-100 °C) for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Suzuki-Miyaura Catalytic Cycle

The mechanism is similar to the borylation but involves the coupling of two different organic fragments.

G pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)-X L₂ pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)-R² L₂ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination sub1 R¹-X sub2 R²-B(OH)₂ + Base sub2->pd2_oxid [R²B(OH)₃]⁻ prod R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For the synthesis of this compound, the Miyaura borylation route stands out as the most reliable and versatile method , especially in the context of drug discovery where functional group tolerance and reproducibility are paramount. While halogen-metal exchange offers a low-cost alternative for simple substrates, its operational complexity and incompatibility with many functional groups limit its broader application. Direct C-H borylation, though promising in its atom economy, currently lacks the predictable regioselectivity required for this specific, complex heterocyclic system.

The validation of the Miyaura borylation pathway, supported by a robust experimental protocol and clear analytical confirmation, provides researchers with a dependable method to access this key building block. Its successful application in subsequent Suzuki-Miyaura coupling reactions further underscores its utility in the rapid generation of diverse chemical libraries for the development of novel therapeutics.

References

  • Darses, S., & Genet, J. P. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(12), 3239. [Link]

  • Wikipedia contributors. (2023, December 27). Boronic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Ni, S., et al. (2019). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Process Research & Development, 23(8), 1546-1553. [Link]

  • Le Tiran, A., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(10), 1649-1652. [Link]

  • Cravotto, G., et al. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. The Journal of Organic Chemistry. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3057. [Link]

  • Kassick, A. J., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Beilstein Journal of Organic Chemistry, 8, 2125-2131. [Link]

  • Plym, F. J., et al. (2014). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 55(30), 4150-4153. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Baker, R. T., et al. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magnesium Catalysis. eScholarship, University of California. [Link]

  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2185-2193. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 11(1), 1-13. [Link]

  • Wikipedia contributors. (2024, January 10). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ciaffo, G. M., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(23), 2771-2796. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Szczepanik, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6296. [Link]

  • de Souza, M. C. B. V., et al. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 25(2), 365-371. [Link]

  • Cragoe, E. J., & Robb, C. M. (1956). 3-hydroxyquinoline. Organic Syntheses, 36, 44. [Link]

  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1117-1124. [Link]

  • Healy, P. C., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(1), 1. [Link]

  • Abuelizz, H. A., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(1), 1. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Chloroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Chloroisoquinolin-5-yl)boronic acid, a halogenated organoboron compound. The procedures outlined here are grounded in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure personnel safety and environmental compliance.

While a specific Safety Data Sheet (SDS) for every novel reagent is not always available, a rigorous assessment of its chemical structure provides the necessary foundation for safe handling and disposal. All chemical products should be handled by specialists or under their guidance, with the assumption of "unknown hazards and toxicity."[1] This compound is a boronic acid derivative, a halogenated organic molecule, and a heterocyclic system. Therefore, the disposal protocol is a synthesis of best practices for these chemical classes.

Hazard Profile and Immediate Safety Precautions

Understanding the potential hazards is critical to justifying and correctly implementing disposal procedures. Based on analogous boronic acid compounds, this compound should be treated as a hazardous substance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]

  • Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of exposure, rinse the affected area immediately for at least 15 minutes.[4][5]

Hazard Data Summary (Based on Analogous Compounds)

Hazard ClassificationGHS Hazard Code (Typical)DescriptionSource
Skin IrritationH315Causes skin irritation.[4][6]
Eye IrritationH319Causes serious eye irritation.[4][6]
Respiratory IrritationH335May cause respiratory irritation.[4][6]
Acute Toxicity (Oral)H302Harmful if swallowed.[4]

Core Principles of Chemical Waste Management

Effective disposal is guided by fundamental principles that minimize risk and environmental impact.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. This can be achieved by reducing the scale of operations and avoiding the preparation of excess reagents.[7]

  • Segregation: This is the most critical step in proper chemical disposal. This compound is a halogenated organic compound due to the presence of a carbon-chlorine bond. It must never be mixed with non-halogenated waste streams.[8] Halogenated wastes require specific high-temperature incineration protocols to prevent the formation of persistent and toxic byproducts like dioxins.[9]

  • Labeling and Containment: All waste containers must be clearly and accurately labeled, kept securely sealed, and stored in a designated satellite accumulation area away from incompatible materials.[7][10]

Step-by-Step Disposal Protocols

This section details the specific procedures for the different types of waste generated when using this compound.

Protocol 1: Disposal of Solid this compound Waste

This applies to unused, expired, or waste product from a reaction workup.

  • Characterize the Waste: Classify the material as "Hazardous Solid Organic Waste."

  • Select a Container: Choose a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.[2] The container must be in good condition, free of leaks or cracks.

  • Package the Waste: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Perform this transfer inside a chemical fume hood to contain any dust.

  • Label the Container: Affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The approximate quantity or mass of the waste.

    • The date of accumulation.[2]

  • Store for Pickup: Securely seal the container and store it in your laboratory's designated satellite accumulation area. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[2]

Protocol 2: Disposal of Contaminated Labware and Debris

This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Segregate Contaminated Items: All solid debris contaminated with this compound is considered hazardous waste.[2]

  • Collect in a Designated Container: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealable, labeled plastic bag. Do not dispose of these items in the regular trash.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").

  • Arrange for Disposal: Dispose of this container through your institution's hazardous waste program.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.

  • Initial Rinse (Hazardous Waste): In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol). This first rinseate is considered acutely hazardous waste.[3]

  • Collect Rinseate: Pour the rinseate into a designated liquid hazardous waste container labeled "Halogenated Organic Waste."[8] Do not mix with non-halogenated solvent waste.

  • Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can also be collected in the same halogenated waste container. This "triple rinse" procedure ensures the container is thoroughly decontaminated.

  • Final Disposal of Container: Allow the rinsed container to air dry completely in a well-ventilated area (e.g., the back of the fume hood). Deface or remove the original product label. The clean, dry container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream, per your institution's policy.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G Disposal Workflow for this compound cluster_prep Waste Generation & Segregation cluster_solid Solid Waste Stream cluster_debris Contaminated Debris cluster_container Empty Container Decontamination start Waste Generated waste_type What is the waste type? solid_reagent Solid Reagent / Residue waste_type->solid_reagent debris Contaminated Labware (Gloves, Wipers, Pipettes) waste_type->debris empty_container Empty Reagent Bottle waste_type->empty_container package_solid Package in sealed, labeled HDPE container. label_solid Label: 'Hazardous Waste' 'Waste this compound' (Halogenated Organic Solid) store_solid Store in Satellite Accumulation Area package_debris Collect in lined, labeled waste bin or bag. store_debris Store for EHS Pickup triple_rinse Triple rinse with appropriate solvent (e.g., Acetone) collect_rinseate Collect ALL rinseate into 'Halogenated Organic Liquid Waste' dispose_container Air dry, deface label, dispose as clean glass/ plastic waste

Sources

Navigating the Safe Handling of (3-Chloroisoquinolin-5-yl)boronic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the ability to safely and efficiently handle novel chemical entities is paramount. (3-Chloroisoquinolin-5-yl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in cross-coupling reactions to forge new carbon-carbon bonds. However, its utility is matched by a need for meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe use of this compound, moving beyond mere procedural steps to explain the why behind each recommendation.

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation (H319/H318): Can cause serious, and in some cases severe, eye damage or irritation.[1][2][4]

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[1][2][4][5]

  • Potential for Harm if Swallowed (H302): Related compounds are classified as harmful if ingested.[1][2]

This guide is built upon the foundational principle of mitigating exposure to this powdered solid through a combination of engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).

Immediate Safety & Hazard Mitigation: The First Line of Defense

Your initial interaction with any chemical dictates the safety tone for the entire workflow. For a powdered solid like this compound, the primary physical hazard is the generation of airborne dust, which increases the risk of inhalation and widespread contamination.[6]

Engineering Controls: Your Primary Safety Barrier

The hierarchy of controls prioritizes engineering solutions to isolate personnel from hazards.

  • Chemical Fume Hood: All manipulations of this compound solid must be conducted within a certified chemical fume hood. This is non-negotiable. The constant airflow will capture and exhaust any dust generated during weighing or transfer, preventing it from entering the breathing zone of the operator.

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure or a balance placed inside the fume hood is essential to contain dust.[6] If this is not feasible, a tare-and-transfer method should be employed: tare a sealed container outside the hood, add the powder inside the hood, seal the container, and then re-weigh it outside.[6]

Personal Protective Equipment (PPE): The Essential Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is your direct barrier of protection. The selection of appropriate PPE is critical and should be based on the specific tasks being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles and a face shield.[7]Two pairs of nitrile gloves (double-gloving).Fully-buttoned, flame-resistant lab coat.A NIOSH-approved respirator (e.g., N95) is recommended if there's any risk of dust generation outside of a fume hood.[7][8]
Solution Preparation Chemical safety goggles.Chemically resistant nitrile gloves.Fully-buttoned, flame-resistant lab coat.Not typically required if performed within a fume hood.
Reaction Work-up & Purification Chemical safety goggles.Chemically resistant nitrile gloves.Fully-buttoned, flame-resistant lab coat.Not typically required if performed within a fume hood.

Step-by-Step Operational Plan: From Vial to Waste

This section provides a procedural workflow designed to minimize exposure at every stage of handling.

Preparation and Work Area Setup
  • Designate an Area: Clearly demarcate a specific area within a chemical fume hood for handling this compound.

  • Pre-gather Materials: Before opening the chemical container, ensure all necessary equipment (spatulas, weigh paper, solvent, reaction vessel) is inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]

Weighing and Transfer Protocol
  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing and transfer operations deep within the fume hood to maximize containment.

  • To minimize dust, use a micro-spatula and handle the solid gently. Avoid scooping or dropping the powder from a height.

  • If transferring to a reaction vessel, add the solid first, then carefully add the solvent to wet the powder and prevent it from becoming airborne.

  • Immediately and securely cap the stock bottle of this compound after use.

Decontamination and Disposal
  • Work Surface: Upon completion of the task, wipe down the designated work area in the fume hood with a damp cloth or towel to collect any residual dust.

  • Equipment: Decontaminate spatulas and other reusable equipment with an appropriate solvent.

  • Waste Disposal: All waste contaminated with this compound, including gloves, weigh paper, and excess reagent, must be treated as hazardous waste.[8]

    • Collect solid waste in a clearly labeled, sealed container.

    • Liquid waste from reactions should be collected in a separate, labeled hazardous waste container.

    • Never dispose of boronic acid waste down the drain.[2] Consult your institution's environmental health and safety office for specific disposal guidelines.[8]

Emergency Response Plan: Immediate Actions

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or outside of a containment area, contact your institution's emergency response team.

    • For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a damp cloth.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Actions start Start: Need to use This compound prep_area Designate & Prepare Fume Hood Area start->prep_area don_ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Solid (Minimize Dust) don_ppe->weigh exposure Exposure Occurs don_ppe->exposure transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill add_solvent Add Solvent to Wet Powder transfer->add_solvent transfer->spill decontaminate Decontaminate Workspace & Equipment add_solvent->decontaminate dispose Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose doff_ppe Doff PPE in Designated Area dispose->doff_ppe emergency_response Follow Emergency Response Plan spill->emergency_response exposure->emergency_response

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloroisoquinolin-5-yl)boronic acid
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(3-Chloroisoquinolin-5-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.